molecular formula C16H19BO4 B1602498 (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid CAS No. 870779-00-3

(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

Cat. No.: B1602498
CAS No.: 870779-00-3
M. Wt: 286.1 g/mol
InChI Key: LZLHTPXZVHZUQB-UHFFFAOYSA-N
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Description

(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C16H19BO4 and its molecular weight is 286.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO4/c1-20-11-10-13-4-8-16(9-5-13)21-12-14-2-6-15(7-3-14)17(18)19/h2-9,18-19H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLHTPXZVHZUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)CCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584614
Record name (4-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid
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Molecular Weight

286.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870779-00-3
Record name (4-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((4'-(2-Methoxyethyl)phenoxy)methyl)phenylboronic acid
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Foundational & Exploratory

(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid CAS number 870779-00-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid (CAS: 870779-00-3): Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized arylboronic acid that serves as a versatile building block in modern synthetic organic chemistry. Its unique structure, featuring an arylboronic acid moiety essential for palladium-catalyzed cross-coupling reactions, is combined with a flexible benzyl ether linkage and a methoxyethyl group. This combination of features makes it a valuable intermediate for introducing complex fragments into target molecules. For researchers in drug discovery and materials science, this reagent offers a pathway to synthesize novel compounds with tailored physicochemical properties, such as enhanced solubility or specific conformational arrangements, which are critical for biological activity or material performance. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its core reactivity in the Suzuki-Miyaura coupling, and essential handling protocols.

Section 1: Physicochemical and Structural Properties

The fundamental characteristics of a reagent dictate its behavior in a chemical reaction and its storage requirements. The properties of this compound are summarized below.

Core Properties
PropertyValueReference(s)
CAS Number 870779-00-3[][2][3]
Molecular Formula C₁₆H₁₉BO₄[][2][3][4]
Molecular Weight 286.13 g/mol [][2][5]
Physical Form Solid[3]
Boiling Point 456.7°C at 760 mmHg (Predicted)[3]
Synonyms (4-{[4-(2-methoxyethyl)phenoxy]methyl}phenyl)boronic acid[2]
Storage 2-8°C, Keep in a dry area[3]
Chemical Structure

The molecule's structure is the foundation of its reactivity, particularly the accessible boronic acid group for metal-catalyzed reactions.

Caption: 2D Structure of the title compound.

Computed Molecular Properties

Computational models provide further insight into the molecule's characteristics, which are useful for predicting its behavior in various chemical environments.

PropertyValueReference(s)
Topological Polar Surface Area 58.9 Ų[3]
Rotatable Bond Count 7[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]
Exact Mass 286.138 g/mol [3]
InChIKey LZLHTPXZVHZUQB-UHFFFAOYSA-N[][4]

Section 2: Synthesis and Characterization

Proposed Synthetic Pathway

The causality behind this proposed route lies in its efficiency and the commercial availability of the starting materials. The Williamson ether synthesis is a robust method for forming the key C-O-C bond, and the subsequent Miyaura borylation is a standard, high-yielding transformation for converting an aryl halide into an arylboronic acid (or its ester).

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Miyaura Borylation & Hydrolysis start1 4-(2-Methoxyethyl)phenol reagent1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) start2 1-(Bromomethyl)-4-iodobenzene intermediate 1-((4-Iodobenzyl)oxy)-4-(2-methoxyethyl)benzene reagent2 1. Bis(pinacolato)diboron (B₂pin₂) 2. Pd Catalyst (e.g., Pd(dppf)Cl₂) 3. Base (e.g., KOAc) reagent1->intermediate Reflux reagent3 Aqueous Workup / Hydrolysis reagent2->reagent3 Heat product (4-((4-(2-Methoxyethyl)phenoxy) methyl)phenyl)boronic acid reagent3->product

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Proposed Synthesis
  • Step 1: Williamson Ether Synthesis.

    • To a solution of 4-(2-methoxyethyl)phenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq) and 1-(bromomethyl)-4-iodobenzene (1.05 eq).

    • Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield 1-((4-iodobenzyl)oxy)-4-(2-methoxyethyl)benzene.

  • Step 2: Miyaura Borylation and Hydrolysis.

    • In a flask, combine the aryl iodide from Step 1 (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 2.5 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

    • Add a degassed solvent such as dioxane and heat the mixture to 80-90°C for 8-12 hours.

    • Upon completion, cool the reaction. The intermediate pinacol ester can be isolated or, more commonly, hydrolyzed directly.

    • Add an aqueous acid (e.g., 2M HCl) and stir vigorously for 2-4 hours to hydrolyze the boronate ester to the desired boronic acid.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.

    • Purify by recrystallization or chromatography to obtain the final this compound.

Analytical Characterization (Expected)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: aromatic protons in the δ 6.8-7.8 ppm range, a singlet for the benzylic methylene (O-CH₂-Ar) around δ 5.0 ppm, two triplets for the ethyl moiety (-CH₂-CH₂-O) between δ 2.8-3.7 ppm, a singlet for the methoxy protons (-OCH₃) around δ 3.3 ppm, and a broad singlet for the boronic acid hydroxyls (B(OH)₂) which may be exchangeable with D₂O.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of the compound (286.138 g/mol ).[3]

Section 3: Reactivity and Core Applications

The primary utility of arylboronic acids lies in their participation in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[6][7]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern synthesis due to its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents.[8] The reaction couples an organoboron compound (like our title compound) with an organohalide or triflate using a palladium catalyst and a base.

The mechanism proceeds through a catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The crucial step where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., carbonate, phosphate) to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[8][9]

  • Reductive Elimination: The two organic groups on the palladium complex (R¹ and R²) couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 R¹-Pd(II)-X      L₂ pd0->pd_complex1 oxidative_addition Oxidative Addition oxidative_addition->pd_complex1 pd_complex2 R¹-Pd(II)-R²      L₂ pd_complex1->pd_complex2 transmetalation Transmetalation transmetalation->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition boronic R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ (Activated) boronic->boronate base Base (OH⁻) base->boronate boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a self-validating, standard methodology for using the title compound in a typical cross-coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 eq), the desired aryl halide (e.g., 4-bromoanisole, 1.0 eq), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.04 eq), and a base (e.g., anhydrous K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio), via syringe.

  • Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS), typically for 6-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Stability and Handling Considerations

Arylboronic acids are generally stable solids, but they can be susceptible to degradation pathways.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. The process can be accelerated in highly acidic or basic conditions.[9]

  • Oxidative Decomposition: Exposure to strong oxidants can degrade the boronic acid moiety.

  • Trimerization (Anhydride Formation): Upon heating or under dehydrating conditions, boronic acids can form cyclic trimeric anhydrides known as boroxines. This is often a reversible process upon addition of water.

For these reasons, it is best to store the compound in a cool, dry place, preferably under an inert atmosphere if long-term storage is required.[3]

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions are paramount. The information below is compiled from supplier data for this compound and analogous boronic acids.

GHS Hazard Information
Hazard ClassStatementReference(s)
Skin IrritationH315: Causes skin irritation[3]
Eye IrritationH319: Causes serious eye irritation[3]
Respiratory IrritationH335: May cause respiratory irritation[3]
Recommended Safety Precautions
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][12]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[10][12]

    • Respiratory Protection: If handling large quantities or generating dust, use a NIOSH/MSHA-approved respirator.[12]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[11]

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[11]

    • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[11]

    • If swallowed: Do NOT induce vomiting. Clean mouth with water and seek medical advice.[13]

Conclusion

This compound, CAS 870779-00-3, is a valuable and versatile synthetic intermediate. Its defining feature is the arylboronic acid group, which makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl structures. The presence of the flexible ether linkage and the methoxyethyl tail provides chemists with a tool to fine-tune the steric and electronic properties of target molecules, a critical aspect in the fields of medicinal chemistry and materials science. A solid understanding of its properties, synthetic access, reactivity, and handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

An In-Depth Technical Guide to the Synthesis and Characterization of (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Functionalized Phenylboronic Acids

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction's ability to form carbon-carbon bonds with high efficiency and functional group tolerance has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3]

The strategic functionalization of the phenylboronic acid scaffold allows for the introduction of diverse chemical motifs into target molecules, enabling the fine-tuning of their physicochemical and biological properties. The title compound, (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, is a prime example of such a functionalized building block. It incorporates a flexible ether linkage and a methoxyethyl group, features that can enhance solubility, modulate lipophilicity, and provide additional points for molecular interactions within a biological target. These characteristics make it a valuable intermediate for the synthesis of novel bioactive compounds.[4][5][6][7][8]

This guide will detail a proposed synthetic route to this valuable compound, outline its comprehensive characterization, and discuss its application as a key building block in synthetic chemistry.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a convergent synthesis strategy. This involves the preparation of two key intermediates, 4-(2-methoxyethyl)phenol (3) and a suitable 4-(halomethyl)phenylboronic acid derivative, followed by their coupling via a Williamson ether synthesis. To ensure compatibility with the subsequent coupling reaction and to simplify purification, the boronic acid moiety is often protected as a pinacol ester. The final step then involves the deprotection of the pinacol ester to yield the target boronic acid.

The overall proposed synthetic workflow is depicted below:

Synthetic_Workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_steps Final Synthesis Steps A 4-Hydroxyacetophenone B α-Bromo-4-hydroxyacetophenone A->B Bromination C α-Methoxy-4-hydroxyacetophenone B->C Methoxide Exchange D 4-(2-Methoxyethyl)phenol (3) C->D Reduction H 2-(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (7) D->H E 4-Bromotoluene F 4-Bromo-α-bromotoluene E->F Radical Bromination G 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6) F->G Miyaura Borylation G->H Williamson Ether Synthesis I This compound (1) H->I Deprotection

Caption: Proposed synthetic workflow for this compound.

Synthesis of Precursor 1: 4-(2-Methoxyethyl)phenol (3)

A plausible route to 4-(2-methoxyethyl)phenol starts from the readily available 4-hydroxyacetophenone.[9][10][11][12]

Step 1: Bromination of 4-hydroxyacetophenone 4-Hydroxyacetophenone is first brominated at the alpha-position to yield α-bromo-4-hydroxyacetophenone.

Step 2: Methoxide-Bromide Exchange The resulting α-bromo ketone undergoes a nucleophilic substitution with sodium methoxide to give α-methoxy-4-hydroxyacetophenone.[9][10]

Step 3: Reduction to 4-(2-Methoxyethyl)phenol A one-pot reduction of the ketone and the benzylic ether can be achieved using a suitable reducing agent, such as hydrogen gas in the presence of a palladium on carbon catalyst, to afford 4-(2-methoxyethyl)phenol.[9][13]

Synthesis of Precursor 2: 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6)

The second key intermediate is the pinacol ester of (4-(bromomethyl)phenyl)boronic acid.

Step 1: Radical Bromination of 4-Bromotoluene 4-Bromotoluene can be subjected to a radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to yield 4-bromo-α-bromotoluene.

Step 2: Miyaura Borylation The aryl bromide can then be converted to the corresponding boronic acid pinacol ester via a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst.

Final Assembly and Deprotection

Step 1: Williamson Ether Synthesis The two precursors, 4-(2-methoxyethyl)phenol (3) and 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6), are coupled via a Williamson ether synthesis.[14][15][16][17][18] The phenoxide of 3 is generated using a suitable base, such as sodium hydride, which then displaces the benzylic bromide of 6 .

Step 2: Deprotection of the Pinacol Ester The final step is the hydrolysis of the pinacol ester to the free boronic acid. This can be achieved under mild acidic conditions.[19][20][21][22][23]

Detailed Experimental Protocols

Disclaimer: The following protocols are proposed based on established chemical literature and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. All reagents should be handled with care, and safety data sheets (SDS) should be consulted prior to use.

Protocol for the Synthesis of 4-(2-Methoxyethyl)phenol (3)

A detailed, multi-step protocol for the synthesis of this precursor can be found in the patent literature.[10]

Protocol for the Synthesis of 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6)

This synthesis involves a radical bromination followed by a Miyaura borylation.

Protocol for the Synthesis of this compound (1)

Step 1: Williamson Ether Synthesis

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-(2-methoxyethyl)phenol (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of the Pinacol Ester

  • Dissolve the purified pinacol ester from the previous step in a mixture of acetone and water.

  • Add an acidic ion-exchange resin (e.g., Amberlyst 15) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter off the resin and wash with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the ethyl bridge protons, and the methoxy protons. The boronic acid protons are often broad and may exchange with residual water in the solvent.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.0Broad singlet2HB(OH)₂
~7.8Doublet2HAromatic CH (ortho to B(OH)₂)
~7.4Doublet2HAromatic CH (meta to B(OH)₂)
~7.2Doublet2HAromatic CH (ortho to OCH₂)
~6.9Doublet2HAromatic CH (meta to OCH₂)
~5.1Singlet2HO-CH₂-Ar
~3.6Triplet2HCH₃-O-CH₂
~3.3Singlet3HO-CH₃
~2.8Triplet2HAr-CH₂

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the boron atom being deshielded. The aliphatic carbons of the methoxyethyl group and the benzylic methylene will also be present.[24][25][26][27]

Predicted Chemical Shift (δ, ppm) Assignment
~160Aromatic C-O
~140Aromatic C-CH₂
~135Aromatic C-B
~130Aromatic CH
~128Aromatic CH
~115Aromatic CH
~72O-CH₂-Ar
~70CH₃-O-CH₂
~59O-CH₃
~38Ar-CH₂
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₆H₁₉BO₄). The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) would likely involve cleavage of the benzylic ether bond and loss of the methoxyethyl group.[28][29][30]

High-Performance Liquid Chromatography (HPLC)

Purity analysis should be performed using reverse-phase HPLC. A C18 column with a gradient elution of water and acetonitrile, both containing a small amount of trifluoroacetic acid or formic acid, is a common method for analyzing boronic acids.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This allows for the introduction of the 4-((4-(2-methoxyethyl)phenoxy)methyl)phenyl moiety into a variety of organic molecules.

Suzuki_Coupling reagents Target Boronic Acid + R-X (Aryl/Vinyl Halide or Triflate) product Coupled Product R-Ar-CH₂-O-Ar-CH₂CH₂OCH₃ reagents->product Suzuki-Miyaura Coupling catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) catalyst->product

Caption: General scheme of a Suzuki-Miyaura coupling reaction using the title compound.

General Protocol for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine the aryl halide or triflate (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., aqueous sodium carbonate solution, 2.0 eq).[31][32][33]

  • Add a suitable solvent system, such as a mixture of toluene and ethanol.

  • Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to reflux and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Safety and Handling

The synthesis of the title compound involves the use of several hazardous reagents that require careful handling.

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. It should only be handled under an inert atmosphere by trained personnel.[2][34][35][36]

  • Triisopropyl borate: Flammable liquid and moisture sensitive. Handle in a well-ventilated area away from ignition sources.[37][38][39][40][41]

  • Sodium Hydride: Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle with care, avoiding contact with moisture.

  • Brominating Agents (e.g., NBS): Corrosive and lachrymatory. Handle in a fume hood with appropriate gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a valuable, functionalized building block for organic synthesis. While a direct, published synthesis is not available, this guide has outlined a scientifically rigorous and plausible synthetic pathway based on established and reliable chemical transformations. The detailed protocols for synthesis and the comprehensive guide to characterization provide a solid foundation for researchers to produce and verify this compound in a laboratory setting. Its utility in Suzuki-Miyaura cross-coupling reactions opens the door to the creation of a wide array of novel molecules with potential applications in drug discovery and materials science. As with all chemical syntheses, a strong emphasis on safety and proper handling techniques is paramount.

References

Stability and Storage of (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Arylboronic Acids in Modern Drug Discovery

Arylboronic acids are a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Their utility in robust and versatile carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, has made them indispensable tools in the synthesis of complex molecular architectures.[1][2] The compound (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, with its unique structural motifs, is a valuable building block for drug discovery programs, enabling the exploration of novel chemical space.[3] However, the successful application of this and other boronic acids is critically dependent on understanding and controlling their chemical stability. This guide provides an in-depth technical overview of the stability profile of this compound, detailing its primary degradation pathways and providing field-proven recommendations for its optimal storage and handling.

I. The Chemical Stability Profile of Arylboronic Acids

The stability of arylboronic acids is governed by a delicate interplay of factors inherent to their structure and their immediate environment. While generally considered bench-stable for short periods, their long-term integrity can be compromised by several degradation pathways.

Dehydration to Boroxines: A Reversible Equilibrium

The most common degradation pathway for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[4][5][6][7][8] This process is an equilibrium reaction, driven by the removal of water.

  • Mechanism: Three molecules of the boronic acid condense, eliminating three molecules of water to form the six-membered boroxine ring with alternating boron and oxygen atoms.[4][5]

  • Influencing Factors:

    • Temperature: Elevated temperatures can drive the equilibrium towards the boroxine.[5]

    • Moisture: The presence of water will hydrolyze the boroxine back to the monomeric boronic acid.[5][6][7] This is why boroxines are often readily converted back to the active boronic acid under aqueous reaction conditions.

    • Solvent: Storing boronic acids in anhydrous solvents can promote boroxine formation.[4]

While boroxine formation is often reversible, it can impact the accuracy of weighing and stoichiometry in reactions. It is crucial to be aware of this equilibrium and its implications for experimental reproducibility.

Oxidative Degradation: An Irreversible Pathway

A more detrimental and irreversible degradation pathway is the oxidation of the carbon-boron bond.[9] This can be a significant issue, particularly for electron-rich arylboronic acids.

  • Mechanism: The mechanism of oxidation can be complex, but it often involves reactive oxygen species and leads to the cleavage of the C-B bond, typically yielding a phenol.

  • Influencing Factors:

    • Air/Oxygen: Exposure to atmospheric oxygen can promote oxidation, especially over extended periods.[10]

    • Light: Photochemical degradation can also contribute to oxidation.

    • Trace Metal Impurities: Transition metals can catalyze oxidative decomposition.

    • pH: At physiological pH, the oxidation of phenylboronic acid can be significant.[9]

Strategies to mitigate oxidative degradation often involve the use of antioxidants or storing the compound under an inert atmosphere.

Protodeboronation: Cleavage of the Carbon-Boron Bond

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid moiety with a hydrogen atom.

  • Mechanism: This reaction is often facilitated by acidic or basic conditions and the presence of water.[11]

  • Influencing Factors:

    • pH: Both strong acids and bases can promote protodeboronation.

    • Temperature: Higher temperatures can accelerate this degradation pathway.

While generally less of a concern under standard storage conditions, it is a critical consideration during reaction workups and purifications.

II. Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended:

Optimal Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C or Room TemperatureCool conditions slow down the rate of all potential degradation reactions.[11] Some suppliers recommend room temperature, while others suggest refrigeration; consistency is key.[12][13]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, thereby inhibiting oxidative degradation and boroxine formation.[12]
Light Amber Vial/Protection from LightPrevents potential photochemically induced degradation.
Container Tightly Sealed VialPrevents the ingress of atmospheric moisture and oxygen.
Handling Procedures
  • Inert Atmosphere Handling: For long-term storage and when handling small quantities for highly sensitive reactions, it is best practice to work within a glovebox or under a stream of inert gas.

  • Minimize Exposure: When handling in the open, minimize the time the container is open to the atmosphere.

  • Use Clean, Dry Spatulas: Avoid introducing contaminants that could catalyze degradation.

  • Re-sealing: After use, ensure the container is tightly sealed and, if possible, flushed with an inert gas before re-storage.

III. Experimental Workflow: Monitoring Stability

To quantitatively assess the stability of this compound under specific laboratory conditions, a simple stability study can be performed.

Step-by-Step Protocol for a Short-Term Stability Study
  • Sample Preparation: Aliquot several small, accurately weighed samples of the boronic acid into individual amber vials.

  • Condition Exposure:

    • Control: Store one vial under the recommended ideal conditions (2-8°C, inert atmosphere, dark).

    • Test Conditions: Expose other vials to various conditions, such as:

      • Ambient laboratory conditions (light and air exposure).

      • Elevated temperature (e.g., 40°C in an oven).

      • High humidity (in a desiccator with a saturated salt solution).

  • Time Points: At designated time points (e.g., 1 week, 1 month, 3 months), remove a vial from each condition.

  • Analysis: Analyze the purity of the sample using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect any degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify structural changes, such as the formation of boroxines or products of protodeboronation.

  • Data Evaluation: Compare the purity of the samples exposed to test conditions against the control to determine the rate and extent of degradation under each condition.

IV. Visualization of Stability Factors

The following diagram illustrates the key factors influencing the stability of this compound.

Stability_Factors cluster_compound Boronic Acid Stability cluster_degradation Degradation Pathways cluster_factors Influencing Factors BA This compound Boroxine Boroxine (Reversible) BA->Boroxine Dehydration Oxidation Oxidized Products (Irreversible) BA->Oxidation Protodeboronation Protodeboronated Product (Irreversible) BA->Protodeboronation Boroxine->BA Hydrolysis Temp Temperature Temp->Boroxine Temp->Protodeboronation Moisture Moisture Moisture->Boroxine Oxygen Oxygen/Air Oxygen->Oxidation Light Light Light->Oxidation pH pH pH->Protodeboronation

Caption: Key factors influencing boronic acid stability.

V. Conclusion

While this compound is a valuable synthetic intermediate, its efficacy is intrinsically linked to its stability. By understanding the primary degradation pathways—dehydration to boroxines, oxidative cleavage, and protodeboronation—researchers can implement effective storage and handling strategies. Adherence to protocols that minimize exposure to heat, moisture, oxygen, and light will ensure the long-term integrity of this reagent, leading to more reliable and reproducible results in drug discovery and development endeavors.

References

A Comprehensive Spectroscopic Guide to (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the characterization of (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document serves as a predictive framework for researchers to confirm the synthesis and purity of this important arylboronic acid derivative.

Introduction: The Significance of this compound

This compound, with the chemical formula C16H19BO4, is a bifunctional organic compound that merges the versatile reactivity of a boronic acid with a flexible ether-linked side chain.[1][2][3] Arylboronic acids are fundamental reagents in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation in pharmaceutical and materials development.[4][5] The presence of the 4-(2-methoxyethyl)phenoxy moiety introduces potential for modulating solubility, influencing molecular conformation, and providing additional sites for biological interactions or further chemical modification.

Accurate and unambiguous structural confirmation is paramount in any synthetic workflow. This guide provides an in-depth, theoretical examination of the expected spectroscopic signatures of the title compound, empowering researchers to confidently identify and characterize their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.

Methodologies for NMR Data Acquisition

Sample Preparation: For optimal results, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize the compound and to exchange with the acidic B(OH)₂ protons, which can sometimes lead to broad signals.

Instrumentation: Data should be acquired on a high-field NMR spectrometer (400 MHz or higher) to ensure adequate signal dispersion. Standard pulse programs for ¹H, ¹³C, and correlation spectroscopy (e.g., COSY, HSQC, HMBC) are recommended for full structural assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of neighboring atoms and functional groups.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
B(OH)₂8.0 - 8.5Broad Singlet2HChemical shift and signal broadness are highly dependent on solvent, concentration, and water content. May exchange with D₂O.
Ar-H (ortho to B(OH)₂)7.8 - 8.0Doublet2HDeshielded due to the electron-withdrawing nature of the boronic acid group.
Ar-H (meta to B(OH)₂)7.4 - 7.6Doublet2H
-O-CH₂-Ar5.1 - 5.3Singlet2HMethylene protons of the benzyl ether linkage.
Ar-H (ortho to -OCH₂-)7.1 - 7.3Doublet2HShielded relative to the other aromatic protons due to the electron-donating ether oxygen.
Ar-H (meta to -OCH₂-)6.9 - 7.1Doublet2H
-O-CH₂-CH₂-OCH₃3.6 - 3.8Triplet2H
-CH₂-CH₂-OCH₃2.8 - 3.0Triplet2H
-OCH₃3.3 - 3.5Singlet3HMethoxy group protons.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C -B(OH)₂130 - 135The carbon directly attached to boron. Signal may be broad due to quadrupolar relaxation of the boron nucleus.
Ar-C (ortho to B(OH)₂)135 - 138
Ar-C (meta to B(OH)₂)128 - 130
Ar-C (para to B(OH)₂)140 - 145Carbon bearing the -CH₂-O- group.
-O-C H₂-Ar69 - 72
Ar-C (ipso, attached to -OCH₂-)157 - 160
Ar-C (ortho to -OCH₂-)114 - 116
Ar-C (meta to -OCH₂-)129 - 131
Ar-C (para to -OCH₂-)132 - 135Carbon bearing the -CH₂-CH₂-OCH₃ group.
-O-C H₂-CH₂-OCH₃70 - 73
-C H₂-CH₂-OCH₃35 - 38
-OC H₃58 - 60

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their chemical environment.

Experimental Protocol for IR Spectroscopy

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

Data Acquisition: The spectrum should be recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3500 - 3200 (broad)O-H stretchB(OH)₂
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretchAliphatic (CH₂, CH₃)
~1610, ~1510, ~1450C=C stretchAromatic Ring
1380 - 1320B-O stretchBoronic Acid
1250 - 1200C-O stretchAryl Ether
1120 - 1080C-O stretchAliphatic Ether

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through analysis of fragmentation patterns.

Methodology for Mass Spectrometric Analysis

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this compound, as it is a soft ionization method that typically yields the intact molecular ion.[6]

Data Acquisition: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion.

Expected Mass Spectrometric Data

The monoisotopic mass of this compound (C16H19BO4) is approximately 286.13763 Da.[2]

Ion m/z (calculated) Notes
[M+H]⁺287.14491Protonated molecule, expected in positive ion mode.
[M+Na]⁺309.12685Sodium adduct, commonly observed.
[M-H]⁻285.13035Deprotonated molecule, expected in negative ion mode.
[M+HCOO]⁻331.13583Formate adduct, may be observed depending on the solvent system.

Fragmentation Analysis: While ESI is a soft ionization technique, some in-source fragmentation may occur. Key fragment ions could arise from the cleavage of the ether linkages, providing further structural confirmation. For example, cleavage of the benzylic ether bond could lead to fragment ions corresponding to the tropylium ion of the phenylboronic acid moiety and the phenoxyethylmethane radical.

Integrated Spectroscopic Analysis Workflow

A logical workflow is essential for the comprehensive characterization of the target molecule. The following diagram illustrates the interplay between the different spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-HRMS) Purification->MS Structure_Validation Structural Confirmation & Purity Assessment NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous characterization of this compound. This guide offers a robust, theoretically grounded framework for researchers to interpret their experimental data, ensuring the structural integrity and purity of this valuable synthetic intermediate. Adherence to rigorous spectroscopic analysis is a cornerstone of scientific integrity and is essential for the successful advancement of research and development in the chemical sciences.

References

The Advent of Next-Generation Boronic Acid Derivatives: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Suzuki-Miyaura Workhorse

For decades, boronic acids have been indispensable reagents in organic synthesis, most notably as the nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility in constructing carbon-carbon and carbon-heteroatom bonds has profoundly impacted drug discovery, materials science, and the synthesis of complex natural products.[1][2] However, the inherent instability of many boronic acids, characterized by their propensity for protodeboronation and oxidation, has historically limited their broader application.[3][4] This guide delves into the evolution of boronic acid chemistry, focusing on novel derivatives that overcome these stability challenges, thereby unlocking new synthetic possibilities. We will explore the design principles, synthesis, and application of these advanced reagents, providing researchers and drug development professionals with the technical insights and practical protocols necessary to leverage their full potential.

The Challenge of Boronic Acid Instability: A Double-Edged Sword

The very feature that makes boronic acids effective in cross-coupling—the Lewis acidic vacant p-orbital on the boron atom—also renders them susceptible to degradation.[5] This reactivity facilitates the crucial transmetalation step in the catalytic cycle but also opens pathways for undesirable side reactions.[3] The consequences of this instability are manifold, leading to inconsistent reaction yields, difficulties in purification and storage, and limitations in multi-step syntheses.[6]

Herein lies the central challenge that has driven the development of novel boronic acid derivatives: how to reversibly mask the reactivity of the boronic acid moiety, rendering it stable to a wide range of synthetic conditions, yet allowing for its controlled release when desired for a specific chemical transformation.

N-Methyliminodiacetic Acid (MIDA) Boronates: A Paradigm Shift in Iterative Cross-Coupling

A significant breakthrough in addressing the instability of boronic acids came with the development of N-methyliminodiacetic acid (MIDA) boronates.[6] The MIDA ligand forms a stable, tetracoordinate boronate complex, effectively protecting the boronic acid from degradation.[5] This innovation has transformed the landscape of complex molecule synthesis by enabling a robust platform for iterative cross-coupling.[7]

MIDA boronates are generally crystalline, air- and moisture-stable solids that are compatible with silica gel chromatography, making their handling and purification straightforward.[6] This stability allows for the stepwise construction of complex molecules through a series of Suzuki-Miyaura cross-coupling reactions, where one boronic acid moiety is protected as a MIDA boronate while another reacts.

MIDA_Boronate_Concept cluster_instability Traditional Boronic Acid cluster_stability MIDA Boronate Unstable_BA R-B(OH)₂ Degradation Degradation (Protodeboronation, Oxidation) Unstable_BA->Degradation Instability MIDA_Boronate R-B(MIDA) Unstable_BA->MIDA_Boronate Protection MIDA_Boronate->Unstable_BA Deprotection (Mild Base) Stable Stable & Bench-top MIDA_Boronate->Stable

Figure 1. The MIDA boronate protection strategy.
Experimental Protocol: Synthesis of a Phenyl MIDA Boronate

This protocol describes the synthesis of phenyl MIDA boronate from phenylboronic acid and N-methyliminodiacetic acid.

Materials:

  • Phenylboronic acid (1.0 eq)

  • N-methyliminodiacetic acid (MIDA) (1.1 eq)

  • Anhydrous dioxane

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylboronic acid and N-methyliminodiacetic acid.

  • Add anhydrous dioxane to the flask to create a suspension.

  • Add activated 4 Å molecular sieves to the flask.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the molecular sieves and wash the sieves with dioxane.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Experimental Protocol: Iterative Suzuki-Miyaura Cross-Coupling using MIDA Boronates

This protocol outlines a general procedure for an iterative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 eq)

  • MIDA boronate (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, MIDA boronate, palladium catalyst, and base.

  • Degas the solvent mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

  • The resulting product, still containing a MIDA boronate, can be subjected to a subsequent Suzuki-Miyaura coupling by reacting it with another aryl halide under similar conditions.

Aminoboronic Acids: Potent Enzyme Inhibitors and Therapeutic Agents

α-Aminoboronic acids are a class of boronic acid derivatives that have garnered significant attention in medicinal chemistry due to their ability to act as potent enzyme inhibitors.[3][8] The boronic acid moiety can form a stable, tetrahedral adduct with the catalytic serine or threonine residues in the active site of proteases, mimicking the transition state of peptide bond hydrolysis.[3][8] This mechanism of action has led to the development of successful drugs, such as the proteasome inhibitor bortezomib for the treatment of multiple myeloma.[9]

The synthesis of enantiopure α-aminoboronic acids has been a significant challenge, but recent advances have provided more efficient and stereoselective methods.[10][11]

Aminoboronic_Acid_MoA Enzyme_Active_Site Enzyme Active Site (Ser/Thr-OH) Tetrahedral_Adduct Tetrahedral Adduct (Enzyme Inhibition) Enzyme_Active_Site->Tetrahedral_Adduct Covalent Bonding Aminoboronic_Acid R-CH(NH₂)B(OH)₂ Aminoboronic_Acid->Tetrahedral_Adduct

Figure 2. Mechanism of enzyme inhibition by aminoboronic acids.

Photoredox Catalysis: A New Frontier for Boronic Acid Activation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions.[12] Recently, this technology has been extended to the activation of boronic acids and their derivatives.[12][13] Through a single-electron transfer process, a photocatalyst can oxidize a boronic acid derivative to generate a carbon-centered radical, which can then participate in a variety of bond-forming reactions.[13][14]

This approach offers a distinct advantage over traditional cross-coupling methods by providing access to different reaction pathways and enabling the formation of C(sp³)-C(sp³) and C(sp²)-C(sp³) bonds that are often challenging to construct using conventional methods.[12]

Photoredox_Activation Boronic_Acid R-B(OH)₂ Radical_Cation [R-B(OH)₂]⁺• Boronic_Acid->Radical_Cation SET Photocatalyst Photocatalyst (PC) Excited_PC PC* Photocatalyst->Excited_PC Visible Light (hν) Excited_PC->Radical_Cation Carbon_Radical R• Radical_Cation->Carbon_Radical Fragmentation Product Product Carbon_Radical->Product Reaction with Substrate

Figure 3. Generalized mechanism for photoredox activation of boronic acids.
Experimental Protocol: Photoredox-Catalyzed Alkylation of an Electron-Deficient Olefin

This protocol describes a general procedure for the photoredox-catalyzed addition of a carbon radical generated from a boronic acid to an electron-deficient olefin.[15]

Materials:

  • Alkylboronic acid (1.0 eq)

  • Electron-deficient olefin (e.g., methyl acrylate, 2.0 eq)

  • Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)

  • Lewis base (e.g., quinuclidin-3-ol, 10-20 mol%)

  • Solvent (e.g., Acetonitrile or DMF)

Procedure:

  • To a reaction vial, add the alkylboronic acid, photocatalyst, and Lewis base.

  • Add the solvent, followed by the electron-deficient olefin.

  • Seal the vial and degas the reaction mixture by sparging with an inert gas for 10-15 minutes.

  • Place the reaction vial in front of a visible light source (e.g., a blue LED lamp) and stir at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Comparative Analysis of Boronic Acid Derivatives

The choice of boronic acid derivative is critical and depends on the specific application. The following table provides a comparative overview of the stability and reactivity of different classes of boronic acid derivatives.

Boronic Acid DerivativeStabilityReactivity in Cross-CouplingKey AdvantagesCommon Applications
Free Boronic Acids Low to ModerateHighReadily available, high reactivityStandard Suzuki-Miyaura coupling
Boronate Esters (e.g., Pinacol) ModerateModerateImproved stability over free acidsSuzuki-Miyaura coupling, Miyaura borylation
MIDA Boronates HighLow (requires activation)Excellent stability, enables iterative synthesisIterative cross-coupling, synthesis of complex molecules
Potassium Trifluoroborates HighModerateCrystalline solids, stable to air and moistureSuzuki-Miyaura coupling, Rh-catalyzed additions
α-Aminoboronic Acids VariesN/A (used as inhibitors)Enzyme inhibitionMedicinal chemistry, drug development

Conclusion and Future Outlook

The development of novel boronic acid derivatives has significantly expanded the synthetic chemist's toolbox. MIDA boronates have revolutionized the synthesis of complex molecules through iterative cross-coupling, while the unique properties of aminoboronic acids have led to important therapeutic agents. Furthermore, the application of photoredox catalysis to boronic acid chemistry is opening up new avenues for radical-based bond formation. As our understanding of boron chemistry deepens, we can anticipate the emergence of even more sophisticated and powerful boronic acid derivatives, further pushing the boundaries of organic synthesis and enabling the creation of novel molecules with tailored functions for a wide range of applications.

References

An In-depth Technical Guide to the Applications of Functionalized Boronic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Functionalized boronic acids have emerged from being niche chemical reagents to indispensable tools in modern medicinal chemistry. Their unique electronic structure, characterized by a vacant p-orbital, confers Lewis acidity and the remarkable ability to form reversible covalent bonds with diols—a feature exquisitely exploited for biological targeting. This guide provides an in-depth exploration of the core applications of functionalized boronic acids, from their pioneering role in enzyme inhibition, exemplified by the proteasome inhibitor bortezomib, to their sophisticated use in targeted drug delivery, advanced diagnostics, and bioconjugation. We will delve into the mechanistic principles that underpin these applications, present field-proven experimental protocols, and offer insights into the causality behind experimental design. This technical whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of boronic acids to address contemporary challenges in medicine.

Introduction: The Unique Chemistry of Boronic Acids

Boronic acids (R-B(OH)₂) are a class of organoboron compounds distinguished by a carbon-boron bond and two hydroxyl groups. This structure is central to their utility in a biological context. Unlike carboxylic acids, which are Brønsted acids (proton donors), boronic acids primarily act as Lewis acids, accepting a pair of electrons into the vacant p-orbital of the boron atom.[1] This allows them to interact with Lewis bases such as hydroxide ions.

In aqueous solution, a boronic acid exists in equilibrium between a neutral, trigonal planar (sp²) hybridized state and an anionic, tetrahedral (sp³) hybridized state.[2] The pKa of most simple boronic acids is in the range of 8-10, meaning they are predominantly in the neutral trigonal form at physiological pH.[3] However, the true genius of their application lies in their reaction with 1,2- or 1,3-diols, which are abundant in biological molecules like saccharides and glycoproteins.[4] This interaction forms a cyclic boronate ester, shifting the equilibrium towards the more stable tetrahedral state.[2] This reversible covalent interaction is the cornerstone of their biological activity, providing a mechanism for high-affinity, specific binding to biological targets.[5]

Caption: Reversible covalent chemistry of boronic acids.

Enzyme Inhibition: A Cornerstone Application

The ability of the boron atom to mimic the transition state of enzymatic reactions has made boronic acids powerful enzyme inhibitors.[6] Their mechanism often involves the formation of a stable, tetrahedral adduct with a key nucleophilic residue in the enzyme's active site.[3]

Mechanism as Serine Protease Inhibitors

For serine proteases, the boronic acid moiety acts as a transition state analog. The active site serine's hydroxyl group attacks the electrophilic boron atom, forming a reversible covalent bond. This mimics the tetrahedral intermediate formed during peptide bond hydrolysis, but results in a stable complex that inhibits the enzyme.[3][7]

The Bortezomib Story: A Paradigm of Proteasome Inhibition

The most prominent success story of boronic acids in medicine is bortezomib (Velcade®), a dipeptide boronic acid that is a first-in-class proteasome inhibitor.[8] It was approved by the FDA in 2003 for treating multiple myeloma.[9] The boronic acid group of bortezomib forms a stable, yet reversible, complex with the N-terminal threonine hydroxyl group in the active site of the 26S proteasome.[10][11] This inhibition disrupts protein degradation pathways, leading to cell cycle arrest and apoptosis in cancer cells.[12] The success of bortezomib spurred the development of other boronic acid-based proteasome inhibitors, including the orally bioavailable ixazomib (Ninlaro®).[9][13]

Compound Target Mechanism of Action FDA Approval
Bortezomib 26S ProteasomeReversible covalent inhibition of chymotrypsin-like activity2003[9]
Ixazomib 26S ProteasomeOrally bioavailable reversible covalent inhibitor2015[9]
Vaborbactam β-LactamasesForms a stable adduct with serine in the active site2017[13]
Crisaborole Phosphodiesterase 4 (PDE4)Inhibits PDE4, reducing cytokine production2016[13]
Expanding the Scope: β-Lactamase and Other Enzyme Targets

The principle of mimicking tetrahedral transition states has been applied to other enzyme classes. Vaborbactam is a boronic acid-based inhibitor of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[14] By inhibiting these enzymes, vaborbactam restores the efficacy of antibiotics. Boronic acids have also been developed to inhibit histone deacetylases (HDACs) and other enzymes, showcasing their broad therapeutic potential.[7][10]

Experimental Protocol: In Vitro Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory potency (IC₅₀) of a functionalized boronic acid against a model serine protease, such as trypsin.

Rationale: The assay measures the residual enzyme activity after incubation with the inhibitor. A chromogenic substrate is used, which upon cleavage by the active enzyme, releases a colored product that can be quantified spectrophotometrically. The decrease in color formation is proportional to the degree of enzyme inhibition.

Materials:

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), the chromogenic substrate

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)

  • Boronic acid inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Enzyme solution: Prepare a 1 mg/mL stock of trypsin in 1 mM HCl. Just before use, dilute to the final working concentration (e.g., 20 µg/mL) in Tris-HCl buffer.

    • Substrate solution: Prepare a 1 mM stock of BAPNA in DMSO. Dilute to the final working concentration (e.g., 0.2 mM) in pre-warmed Tris-HCl buffer.

    • Inhibitor solutions: Perform serial dilutions of the boronic acid stock solution in DMSO to create a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of each inhibitor dilution (or DMSO for the control).

    • Add 170 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the diluted trypsin solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the pre-warmed BAPNA substrate solution to each well.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G start Start: Prepare Reagents plate_setup Plate Setup: 1. Add Inhibitor/DMSO 2. Add Buffer start->plate_setup add_enzyme Add Trypsin Solution plate_setup->add_enzyme incubate Incubate at 37°C (15 min) add_enzyme->incubate add_substrate Initiate Reaction: Add BAPNA Substrate incubate->add_substrate read_plate Measure Absorbance at 405 nm (Kinetic Read) add_substrate->read_plate analyze Data Analysis: 1. Calculate Reaction Velocity 2. Determine % Inhibition 3. Plot and Calculate IC50 read_plate->analyze end_node End: IC50 Value analyze->end_node

Caption: Workflow for an in vitro enzyme inhibition assay.

Targeted Drug Delivery and Prodrug Strategies

The unique reactivity of boronic acids makes them excellent candidates for creating "smart" drug delivery systems that respond to specific biological cues.[1]

Exploiting the Tumor Microenvironment: pH and ROS-Responsive Delivery

Many tumors exhibit a slightly acidic microenvironment and elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[13] These conditions can be harnessed to trigger drug release from boronic acid-containing carriers.[4] For example, boronate esters are generally more stable at slightly basic pH and can hydrolyze to release a payload in the acidic environment of a tumor.[15] Furthermore, the carbon-boron bond in boronic acids can be cleaved by ROS, providing another mechanism for targeted drug release.[13] This approach has been used to design prodrugs that are activated specifically within cancer cells.[10]

Targeting Glycans: Sialic Acid-Specific Delivery to Cancer Cells

Cancer cells often overexpress certain cell-surface glycans, such as sialic acid.[12][16] Phenylboronic acid (PBA) and its derivatives can selectively bind to the diol groups on sialic acid, allowing for the targeted delivery of nanoparticles, liposomes, or conjugated drugs directly to cancer cells.[16] This strategy enhances the therapeutic efficacy while minimizing off-target toxicity.[10]

Diagnostics and Chemical Sensing

The reversible interaction between boronic acids and diols has been widely exploited to develop sensors for biologically important molecules.[5]

Fluorescent Sensors for Saccharides

Boronic acid-based fluorescent sensors are a major area of research, particularly for the continuous monitoring of glucose in diabetic patients.[2] The general principle involves coupling a boronic acid receptor to a fluorophore. Binding of glucose to the boronic acid modulates the electronic properties of the system, causing a change in fluorescence intensity or wavelength that can be detected.[2] Diboronic acid sensors have been shown to have higher affinity and selectivity for glucose.[17]

Detecting Reactive Oxygen Species (ROS)

As mentioned, the C-B bond is susceptible to cleavage by ROS. This property has been ingeniously used to create fluorescent probes that "turn on" in the presence of ROS.[13] A boronic acid or boronate ester can act as a quenching group on a fluorophore. When ROS cleaves the C-B bond, the quenching is relieved, and the molecule becomes fluorescent, providing a direct readout of oxidative stress.[2]

Boronic Acids in Bioimaging

The ability of boronic acids to target overexpressed glycans on cancer cells has been applied to imaging. By conjugating a boronic acid targeting moiety to an imaging agent (e.g., a fluorescent dye or an MRI contrast agent), researchers can visualize tumors in vivo.[18] This has significant potential for early cancer diagnosis and for monitoring therapeutic response.[2]

Experimental Protocol: Glucose Sensing with a Phenylboronic Acid-based Fluorescent Probe

This protocol outlines the use of a commercially available fluorescent probe, such as Alizarin Red S (ARS), in a displacement assay to detect glucose.

Rationale: ARS is a diol-containing dye that forms a complex with phenylboronic acid (PBA), resulting in a change in its fluorescence. Glucose, also a diol, can compete with ARS for binding to PBA. This competition displaces ARS from the PBA, restoring its original fluorescence properties. The increase in fluorescence is proportional to the glucose concentration.

Materials:

  • Phenylboronic acid (PBA)

  • Alizarin Red S (ARS)

  • D-Glucose

  • Phosphate buffer (100 mM, pH 7.4)

  • Fluorometer and quartz cuvettes or a 96-well black microplate

Procedure:

  • Prepare Stock Solutions:

    • PBA stock: 10 mM in methanol.

    • ARS stock: 1 mM in deionized water.

    • Glucose stock: 1 M in phosphate buffer. Prepare serial dilutions to create a range of standard concentrations.

  • Form the PBA-ARS Complex:

    • In a microcentrifuge tube, mix PBA and ARS in a 2:1 molar ratio (e.g., 20 µL of 10 mM PBA and 100 µL of 1 mM ARS) in a final volume of 1 mL of phosphate buffer. This is your sensor solution.

    • Allow the solution to equilibrate for 30 minutes at room temperature.

  • Measurement:

    • In a 96-well black plate, add 180 µL of the sensor solution to each well.

    • Add 20 µL of each glucose standard dilution (or buffer for the blank) to the wells.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader. Set the excitation wavelength to ~460 nm and the emission wavelength to ~600 nm (these may need optimization depending on the specific instrument and complex).

  • Data Analysis:

    • Subtract the blank fluorescence reading from all other readings.

    • Plot the fluorescence intensity against the glucose concentration.

    • The resulting calibration curve can be used to determine the concentration of glucose in unknown samples.

Bioconjugation and Advanced Biomaterials

Bioconjugation is the process of linking biomolecules to other molecules, and boronic acids offer unique advantages in this field due to their reversible covalent chemistry.[19]

Reversible Covalent Chemistry for Biomolecule Labeling

Boronic acids can be used to label proteins and other biomolecules.[20] This can be achieved by targeting glycosylated regions of proteins or by using specific boronic acid derivatives that react with other functional groups.[21] The reversibility of the boronate ester bond allows for the creation of stimuli-responsive bioconjugates that can be assembled or disassembled under specific conditions, such as a change in pH.[19]

Stimuli-Responsive Hydrogels

Boronic acids are key components in the formation of "smart" hydrogels.[22] These are cross-linked polymer networks that can swell or shrink in response to external stimuli. For example, a hydrogel can be formed by cross-linking a polymer containing boronic acid groups with a diol-containing polymer. The addition of glucose can competitively bind to the boronic acids, disrupting the cross-links and causing the hydrogel to dissolve.[2] This principle is being actively researched for self-regulating insulin delivery systems for diabetics.[23]

Challenges and Future Directions

Despite their immense potential, there are challenges to be addressed in the application of boronic acids.

Overcoming pH Sensitivity

The primary challenge is that the optimal pH for boronate ester formation is often above physiological pH.[22] This has driven significant research into designing boronic acids with lower pKa values, for example, by introducing electron-withdrawing groups adjacent to the boronic acid moiety. This allows for efficient binding at pH 7.4.[22]

Improving Selectivity and Reducing Off-Target Effects

While boronic acids bind to diols, achieving high selectivity for a specific target among a multitude of biological diols can be difficult. The design of diboronic acids and other multivalent systems has been shown to significantly improve binding affinity and selectivity for specific saccharides like glucose.[17]

Emerging Applications

The field continues to evolve rapidly. Boronic acids are being explored as antibacterial and antifungal agents, targeting polysaccharides on microbial cell surfaces.[24][25] Their use in Boron Neutron Capture Therapy (BNCT) for cancer is another area of active investigation.[3] The development of novel bioconjugation strategies and advanced materials continues to expand the toolkit available to medicinal chemists.[20]

Conclusion

Functionalized boronic acids represent a versatile and powerful class of molecules in medicinal chemistry. Their unique ability to form reversible covalent bonds with diols has been masterfully exploited to create effective enzyme inhibitors, targeted drug delivery systems, sensitive diagnostic tools, and smart biomaterials. The clinical success of drugs like bortezomib has validated their therapeutic potential and continues to inspire new research. As our understanding of their chemistry deepens and synthetic methodologies become more sophisticated, we can expect functionalized boronic acids to play an even more significant role in the development of the next generation of precision medicines and diagnostics.

References

The Ascendant Role of Phenoxy-Methyl-Phenyl Boronic Acids in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the boronic acid moiety into drug candidates has witnessed a meteoric rise, transforming from a niche chemical curiosity to a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of phenoxy-methyl-phenyl boronic acid structures, a class of compounds demonstrating significant potential in the development of novel therapeutics. We will dissect the synthetic rationale, delve into their unique physicochemical properties, and illuminate their burgeoning applications, with a particular focus on their role as potent enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these versatile molecules.

Introduction: The Boron Renaissance in Medicinal Chemistry

For many years, boron-containing compounds were largely relegated to the periphery of drug discovery, often perceived with a degree of skepticism regarding their stability and potential toxicity. However, this perception has been thoroughly demystified, catalyzed by the clinical success of drugs like the proteasome inhibitor bortezomib (Velcade®).[1][2][3] Research into boronic acids has since skyrocketed, with several boron-containing drugs receiving FDA approval in recent years.[4] These molecules offer a unique combination of properties, including the ability to form reversible covalent bonds with biological nucleophiles, which has proven to be a powerful strategy for enzyme inhibition.[1][3]

The phenoxy-methyl-phenyl boronic acid scaffold represents a particularly intriguing subclass. The ether linkage and the additional phenyl ring provide a modular framework for tuning physicochemical properties such as lipophilicity, metabolic stability, and solubility, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[5] This guide will provide a comprehensive overview of this promising chemical space.

The Architectural Logic: Understanding the Core Structure

The foundational structure of a phenoxy-methyl-phenyl boronic acid features a phenylboronic acid core linked to a phenoxy group via a methylene (-CH2-) bridge. A prime example of this class is (4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid.[5]

Diagram 1: General Structure of a Phenoxy-Methyl-Phenyl Boronic Acid

Caption: General chemical structure of a phenoxy-methyl-phenyl boronic acid derivative.

The key components of this structure contribute to its overall properties and biological activity:

  • The Boronic Acid Moiety (-B(OH)₂): This is the pharmacophore responsible for the characteristic reactivity. The boron atom is sp²-hybridized and possesses an empty p-orbital, rendering it a mild Lewis acid.[6] This functional group can reversibly form a tetrahedral boronate adduct with diols, including the hydroxyl groups of serine residues in the active sites of many enzymes.[1][3]

  • The Phenyl Rings: The two phenyl rings provide a rigid scaffold that can be functionalized to modulate binding affinity and selectivity for a target protein. They also contribute to the overall lipophilicity of the molecule.

  • The Methylene-Ether Linkage (-CH₂-O-): This flexible linker allows for optimal positioning of the two phenyl rings within a binding pocket. The ether oxygen can also participate in hydrogen bonding interactions.

Synthesis and Characterization: A Practical Approach

The synthesis of phenoxy-methyl-phenyl boronic acids can be achieved through several established synthetic routes. A common and reliable strategy involves the formation of the boronic acid moiety in the final steps from a suitable precursor, such as a brominated intermediate.

Synthetic Protocol: A Validated Pathway

The following protocol outlines a general and robust method for the synthesis of a 4-(phenoxymethyl)phenylboronic acid, based on established Grignard reaction methodologies.[7][8]

Step 1: Synthesis of 1-bromo-4-(phenoxymethyl)benzene

  • To a solution of 4-bromobenzyl bromide and phenol in a suitable solvent such as acetone, add a base like potassium carbonate.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-bromo-4-(phenoxymethyl)benzene.

Step 2: Grignard Reagent Formation and Borylation

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings and a small crystal of iodine.

  • Add a small portion of a solution of 1-bromo-4-(phenoxymethyl)benzene in anhydrous tetrahydrofuran (THF) to initiate the Grignard reaction.

  • Once the reaction has started (indicated by a color change and gentle reflux), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of trimethyl borate in anhydrous THF to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Hydrolysis and Purification

  • Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude boronic acid by recrystallization from a suitable solvent system to yield the final product.

Diagram 2: Synthetic Workflow for 4-(Phenoxymethyl)phenylboronic Acid

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Grignard & Borylation cluster_2 Step 3: Hydrolysis start1 4-Bromobenzyl bromide + Phenol reagents1 K₂CO₃, Acetone start1->reagents1 product1 1-Bromo-4-(phenoxymethyl)benzene reagents1->product1 start2 1-Bromo-4-(phenoxymethyl)benzene product1->start2 reagents2 1. Mg, THF 2. B(OMe)₃, -78°C start2->reagents2 product2 Boronate Ester Intermediate reagents2->product2 start3 Boronate Ester Intermediate product2->start3 reagents3 Aqueous HCl start3->reagents3 product3 4-(Phenoxymethyl)phenylboronic Acid reagents3->product3

Caption: A typical synthetic workflow for preparing phenoxy-methyl-phenyl boronic acids.

Spectroscopic Characterization

The structural elucidation of phenoxy-methyl-phenyl boronic acids relies on standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons will appear in the range of δ 7.0-8.0 ppm. The benzylic methylene protons (-CH₂-) will typically be a singlet around δ 5.0 ppm. The hydroxyl protons of the boronic acid are often broad and may exchange with D₂O.
¹³C NMR Aromatic carbons will be observed in the δ 110-160 ppm region. The benzylic carbon will appear around δ 70 ppm.
¹¹B NMR The trigonal (sp²) boronic acid will show a broad signal in the range of δ 27-30 ppm.[9][10] Upon formation of a tetrahedral (sp³) boronate ester or adduct, this signal will shift upfield to approximately δ 8-13 ppm.[6][11]
FT-IR Characteristic absorbances include a broad O-H stretch for the boronic acid hydroxyls (~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and a strong B-O stretching vibration (~1350 cm⁻¹).
Mass Spec. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Table 1: Key Spectroscopic Features of Phenoxy-Methyl-Phenyl Boronic Acids.

Applications in Drug Discovery: A Focus on Enzyme Inhibition

A primary application of phenoxy-methyl-phenyl boronic acids in drug discovery is their use as enzyme inhibitors, particularly for serine proteases and β-lactamases.[3][4]

Mechanism of Action: Reversible Covalent Inhibition

Boronic acids act as transition-state analogs. The boron atom is electrophilic and is attacked by a nucleophilic serine residue in the enzyme's active site. This forms a reversible, covalent tetrahedral adduct, mimicking the high-energy intermediate of the natural substrate's hydrolysis.[1] This stable complex effectively sequesters the enzyme, inhibiting its catalytic activity.

Diagram 3: Mechanism of Serine Enzyme Inhibition by a Phenylboronic Acid

G cluster_0 Enzyme Active Site cluster_1 Tetrahedral Adduct (Inhibited State) Enzyme_Ser Enzyme-Ser-OH Adduct Enzyme-Ser-O-B(OH)₂⁻-R Enzyme_Ser->Adduct PBA R-B(OH)₂ PBA->Enzyme_Ser Reversible Covalent Bonding Adduct->PBA Dissociation

Caption: Reversible covalent inhibition of a serine enzyme by a boronic acid.

Case Study: Inhibition of Class C β-Lactamases

Class C β-lactamases, such as AmpC, are a major cause of bacterial resistance to β-lactam antibiotics.[4] Phenylboronic acid derivatives have been extensively studied as inhibitors of these enzymes.[2][4][12] X-ray crystallography studies have provided detailed insights into the binding of these inhibitors to the AmpC active site.[3][4]

The phenoxy-methyl-phenyl scaffold allows for interactions with key residues in the active site. For instance, the terminal phenyl ring can engage in hydrophobic interactions, while the boronic acid forms a covalent bond with the catalytic Ser64 residue.[4] Further modifications to the phenoxy ring can be made to optimize interactions with other residues, such as Gln120 and Asn152, to enhance potency and selectivity.[4]

Compound Scaffold Target Enzyme Inhibition Constant (Kᵢ) Reference
Phenylboronic Acid DerivativesAmpC β-lactamaseNanomolar to micromolar range[2][4]
3-Azidomethylphenyl boronic acidKPC-2 β-lactamase2.3 µM[1]
3-Azidomethylphenyl boronic acidAmpC β-lactamase700 nM[1]

Table 2: Representative Inhibitory Activities of Phenylboronic Acid Derivatives against β-Lactamases.

Future Directions and Conclusion

The phenoxy-methyl-phenyl boronic acid scaffold is a highly versatile and promising platform for the development of novel therapeutics. The ability to readily synthesize and functionalize these molecules, combined with their unique mechanism of enzyme inhibition, makes them attractive candidates for tackling a range of diseases.

Future research will likely focus on:

  • Expanding the chemical space: Synthesizing diverse libraries of these compounds to probe a wider range of biological targets.

  • Structure-based drug design: Utilizing crystallographic and computational data to design next-generation inhibitors with improved potency and selectivity.

  • Applications beyond enzyme inhibition: Exploring their use as sensors for carbohydrates and in targeted drug delivery systems.

References

Methodological & Application

Application Note: A Practical Guide to Suzuki-Miyaura Coupling Using (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported in 1979, this palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide has become indispensable in academic and industrial settings, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] Its advantages include mild reaction conditions, the use of stable and less toxic boron reagents, and its general insensitivity to water.[1][6]

This guide provides a detailed protocol for the Suzuki-Miyaura coupling of a specific, functionalized building block: (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid . This boronic acid is of interest in drug discovery due to its unique combination of a biaryl-like scaffold precursor with a flexible ether linkage and a polar methoxyethyl tail, features that can be exploited to modulate physicochemical properties such as solubility and metabolic stability in drug candidates. We will delve into the mechanistic underpinnings of the reaction, offer a robust starting protocol, and provide guidance for optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle.[3][7] The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This step forms a Pd(II) intermediate.[7][8] The choice of ligand on the palladium catalyst is crucial, as electron-rich and bulky ligands can promote this often rate-limiting step, especially for less reactive halides like aryl chlorides.[7]

  • Transmetalation: This is the core step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)3]⁻).[9][10][11] This activated species then exchanges its organic group with the halide on the Pd(II) complex.[2]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + OH⁻ base Base (e.g., K₂CO₃) boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥95%VariesStore desiccated at 2-8 °C.
Aryl Bromide (Ar-Br)≥98%VariesEnsure purity and dryness.
Pd(PPh₃)₄ (Tetrakis)≥99%VariesAir-sensitive; handle under inert gas.
Potassium Carbonate (K₂CO₃)AnhydrousVariesFinely ground powder is preferred.
1,4-DioxaneAnhydrousVariesUse a freshly opened bottle or degassed solvent.
Deionized WaterN/AN/AMust be degassed prior to use.
Reaction VialN/AVariesOven-dried, with a magnetic stir bar.
Inert GasHigh PurityVariesNitrogen (N₂) or Argon (Ar).

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 10 mL reaction vial containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 equiv., 3 mol%). Note: As Pd(PPh₃)₄ is a solid, it can be added in step 1 if using a glovebox.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.1 M reaction). The mixture should be a suspension.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-90 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical mobile phase for TLC is ethyl acetate/hexanes. The product should be more nonpolar than the boronic acid starting material.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.

Reaction Parameter Optimization

The success of a Suzuki-Miyaura coupling can be highly dependent on the specific substrates. The ether and methoxyethyl functionalities in the title boronic acid are generally robust, but optimization may be required for challenging coupling partners.

ParameterStandard ConditionAlternatives & Rationale
Catalyst Pd(PPh₃)₄PdCl₂(dppf): Excellent for a wide range of substrates. Buchwald Palladacycles (e.g., XPhos Pd G3): Highly active for challenging substrates, including aryl chlorides.[12]
Base K₂CO₃K₃PO₄: A stronger base, often effective in anhydrous conditions or for less reactive substrates.[13] Cs₂CO₃: A strong, soluble base that can accelerate reactions. KF: A milder base, useful if base-sensitive functional groups are present.[14]
Solvent Dioxane/Water (4:1)Toluene/Water: A common alternative. DMF or THF: Can be effective, often with aqueous base.[12] Anhydrous conditions (e.g., Toluene with K₃PO₄) may be necessary to prevent protodeboronation (hydrolysis of the C-B bond).
Temperature 80-90 °CCan range from room temperature to >100 °C. Lower temperatures may be possible with highly active catalysts, while higher temperatures may be needed for unreactive halides.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized). 2. Insufficiently degassed solvents/reagents. 3. Unreactive aryl halide (e.g., chloride).1. Use fresh catalyst or a more air-stable precatalyst. 2. Ensure rigorous degassing by sparging with inert gas. 3. Switch to a more active catalyst system (e.g., Buchwald ligand/catalyst). Increase temperature.
Homocoupling of Boronic Acid Presence of oxygen, which can facilitate Pd(II) formation and oxidative coupling of the boronic acid.Improve degassing technique. Ensure a constant positive pressure of inert gas throughout the setup.
Protodeboronation The C-B bond is cleaved by water/protons, converting the boronic acid back to an arene.Try anhydrous conditions (e.g., K₃PO₄ in dry toluene). Use a 2-phase system where the base concentration in the organic phase is low.
Difficult Purification Co-elution of product with starting materials or byproducts.Adjust the polarity of the chromatography eluent. If the product is basic, adding 1% triethylamine to the eluent can improve peak shape.

Experimental Workflow Summary

Workflow start Start setup 1. Weigh Reagents (Boronic Acid, Aryl Halide, Base) into oven-dried vial. start->setup inert 2. Create Inert Atmosphere (Evacuate & backfill with N₂/Ar) setup->inert add_cat_solv 3. Add Catalyst & Degassed Solvents inert->add_cat_solv react 4. Heat and Stir (e.g., 90 °C, 4-12h) add_cat_solv->react monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Extraction with EtOAc/Water) monitor->workup Complete purify 7. Column Chromatography workup->purify product Pure Product purify->product

Caption: Summary of the experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Suzuki-Miyaura Reaction

Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides an in-depth exploration of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Moving beyond simple procedural outlines, this document delves into the mechanistic underpinnings, strategic selection of reagents, and practical, field-tested protocols to empower scientists in leveraging this powerful synthetic tool for the construction of carbon-carbon bonds, a cornerstone of modern drug discovery and development.[1][2][3][4][5]

The Strategic Importance of the Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most utilized C-C bond-forming reactions in organic synthesis.[2][6] Its prominence in the pharmaceutical industry is a testament to its broad functional group tolerance, relatively mild reaction conditions, and the use of organoboron reagents that are generally stable and have low toxicity.[2][5][7] This reaction is instrumental in the synthesis of biaryl and heteroaryl motifs, which are prevalent in a vast array of marketed drugs and clinical candidates.[3][4][5]

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of a Suzuki-Miyaura coupling is contingent on a fundamental understanding of its catalytic cycle. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination, all orchestrated by a palladium catalyst.[2][8][9][10]

  • Oxidative Addition: The cycle initiates with a low-valent Pd(0) complex, which inserts into the carbon-halogen (or pseudohalogen) bond of the electrophile (R¹-X). This step, often rate-determining, oxidizes the palladium to a Pd(II) species.[2][6][8][10] The reactivity of the electrophile generally follows the trend: I > OTf > Br >> Cl.[6][8][9]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid (R²) is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻).[11][12][13][14] This "ate" complex then reacts with the Pd(II) intermediate, displacing the halide and forming a diorganopalladium(II) complex.[6]

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium center couple, forming the desired C-C bond and the final product (R¹-R²). This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[8][9] Bulky ligands on the palladium catalyst can promote this step.[9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ PdII_intermediate R¹-Pd(II)L₂-X Pd0->PdII_intermediate Oxidative Addition Diorganopalladium R¹-Pd(II)L₂-R² PdII_intermediate->Diorganopalladium Transmetalation Diorganopalladium->Pd0 Reductive Elimination Coupled_Product R¹-R² Diorganopalladium->Coupled_Product Electrophile R¹-X (Aryl/Vinyl Halide) Electrophile->PdII_intermediate Organoboron R²-B(OH)₂ (Boronic Acid) Activated_Boron [R²-B(OH)₃]⁻ (Boronate 'ate' complex) Organoboron->Activated_Boron Base Base (e.g., K₂CO₃) Base->Activated_Boron Activation Activated_Boron->Diorganopalladium

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Selection of Reaction Components

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. These components must be chosen to be compatible with the specific substrates being coupled.

Palladium Catalysts and Ligands

The choice of palladium source and, more critically, the associated ligand, dictates the catalyst's activity and stability.[15] Electron-rich and sterically hindered phosphine ligands are often highly effective as they promote both the oxidative addition and reductive elimination steps.[15]

Catalyst/Precatalyst Common Ligands Key Characteristics & Applications
Pd(PPh₃)₄Triphenylphosphine (PPh₃)A classic, versatile catalyst for a wide range of couplings. Can be sensitive to air and moisture.[16]
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., XPhos, SPhos, RuPhos)Precatalysts that form the active Pd(0) species in situ. Paired with bulky, electron-rich biaryl phosphine ligands, they are highly effective for challenging substrates, including aryl chlorides and sterically hindered partners.[17][18]
Pd(dppf)Cl₂dppf (1,1'-Bis(diphenylphosphino)ferrocene)A robust and versatile catalyst, particularly effective for couplings involving heteroaryl boronic acids.[16]
PEPPSI™-IPrIPr (an N-Heterocyclic Carbene, NHC)Air- and moisture-stable precatalysts with NHC ligands. Excellent for coupling sterically demanding substrates.[9]
The Critical Role of the Base

The base is not merely a proton scavenger; its primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[13] The choice of base can significantly impact reaction rates and yields.

Base Strength Typical Solvents Notes and Considerations
K₂CO₃, Cs₂CO₃Moderate/StrongToluene/H₂O, Dioxane/H₂OVery common and effective for a broad range of substrates. Cesium carbonate is more soluble and often more effective for difficult couplings.[13]
K₃PO₄StrongToluene, Dioxane, THFA strong, non-nucleophilic base often used in anhydrous conditions or with minimal water. Particularly useful for sterically hindered substrates.[6][10]
NaHCO₃, K₂CO₃ (aq.)Mild/ModerateEthanol/Water, THF/WaterMild bases suitable for substrates with base-sensitive functional groups.[1]
Organic Bases (e.g., Et₃N)MildDMF, THFLess common but can be used in specific applications, particularly when inorganic bases cause solubility issues.[9]
Solvent Systems

The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction mechanism. Biphasic systems, often containing water, are common as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[6][19]

Solvent System Typical Temperature Range Advantages and Common Uses
Toluene/H₂O, Dioxane/H₂O80-110 °CClassic biphasic systems that are effective for a wide variety of couplings.[9][17]
THF/H₂O60-70 °CA lower-boiling alternative to dioxane.
DMF, DMAc80-120 °CPolar aprotic solvents that can be useful for poorly soluble substrates.[9]
Ethanol/H₂ORefluxA "greener" solvent option that can be very effective, sometimes even at room temperature.[20]

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for optimization. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Standard Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a reliable starting point for the coupling of a typical aryl bromide with an arylboronic acid.

Workflow Diagram:

Protocol1_Workflow start Start setup Combine Aryl Bromide, Boronic Acid, and Base start->setup inert Evacuate and backfill with inert gas (3x) setup->inert add_catalyst Add Pd catalyst and ligand inert->add_catalyst add_solvent Add degassed solvent add_catalyst->add_solvent react Heat and stir (e.g., 90 °C, 4-12 h) add_solvent->react workup Cool, dilute, and perform extractive work-up react->workup purify Purify by column chromatography workup->purify end End purify->end

Figure 2. General workflow for a standard Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio, 5 mL total) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Protocol 2: Coupling of a Sterically Hindered Aryl Chloride

Coupling of electron-rich or sterically hindered aryl chlorides requires more active catalytic systems and often stronger bases.[17]

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add the sterically hindered aryl chloride (1.0 mmol, 1.0 equiv.), the substituted boronic acid (1.5 mmol, 1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.) to a vial with a stir bar.

  • Catalyst Addition: Add the palladium precatalyst, such as Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and a bulky biaryl phosphine ligand, like XPhos (0.022 mmol, 2.2 mol%).

  • Solvent Addition: Remove the vial from the glovebox and add degassed toluene (5 mL) under a positive pressure of argon.

  • Reaction: Seal the vial and place it in a preheated heating block at 110 °C. Stir vigorously for 12-24 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Below are common problems and potential solutions.

Problem Potential Cause(s) Recommended Solutions
Low or No Yield - Inactive catalyst- Impure reagents or solvents- Insufficiently strong base- Low reaction temperature- Use a fresh batch of catalyst or a more active precatalyst/ligand system (e.g., Buchwald ligands).[17]- Ensure solvents are anhydrous and properly degassed.- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.- Increase the reaction temperature.
Protodeboronation - The boronic acid is unstable under the reaction conditions (often an issue with heteroaryl or electron-deficient arylboronic acids).- Use a higher loading of the boronic acid (e.g., 2.0 equiv.).- Use milder bases (e.g., KF) or anhydrous conditions.[14][21]- Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) before coupling.[22][23]
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst without complete reduction to Pd(0).- Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[9]- Consider adding a small amount of a reducing agent if using a Pd(II) source.
Reaction Stalls with Hindered Substrates - Steric hindrance is impeding transmetalation or reductive elimination.- Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, or an NHC ligand).[17][24]- Use a stronger base (K₃PO₄) and a higher temperature.[17]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile tool in the synthesis of complex organic molecules. Success in its application hinges on a clear understanding of the underlying mechanism and a rational approach to selecting the catalyst, ligand, base, and solvent. By starting with robust protocols and applying systematic troubleshooting, researchers can effectively address synthetic challenges, from routine couplings to those involving highly functionalized and sterically demanding substrates, thereby accelerating the pace of discovery in chemical research and drug development.

References

Synthesis of biaryl compounds using (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of Novel Biaryl Scaffolds via Suzuki-Miyaura Coupling Using (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

Introduction: The Enduring Importance of Biaryl Motifs in Modern Chemistry

The biaryl structural motif is a cornerstone in contemporary drug discovery and materials science.[1][2][3] These scaffolds are prevalent in a remarkable number of FDA-approved therapeutics, natural products, and functional organic materials, where the tunable dihedral angle and extended π-system of the biaryl core are critical for biological activity and material properties.[2][4][5] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing these carbon-carbon bonds, prized for its mild conditions and exceptional tolerance of diverse functional groups.[6][7][8]

This document serves as a detailed guide for researchers, medicinal chemists, and process development scientists on the application of a specialized building block, This compound (CAS: 870779-00-3)[9], in the synthesis of complex biaryl compounds. The unique architecture of this reagent—featuring a flexible ether linkage and a methoxyethyl tail—offers a strategic advantage for introducing properties relevant to drug development, such as improved solubility, metabolic stability, or new hydrogen bonding interactions. We will provide a foundational mechanistic overview, a detailed experimental protocol, and field-proven insights to ensure reproducible and high-yielding results.

The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive

The power of the Suzuki-Miyaura coupling lies in its well-understood and highly efficient catalytic cycle.[10][11][12] The reaction forges a C(sp²)–C(sp²) bond between an organoboron species (like our boronic acid) and an organic halide or triflate. The entire process is orchestrated by a palladium catalyst, which cycles between its Pd(0) and Pd(II) oxidation states. A base is an essential co-reagent, required to activate the boronic acid for the key transmetalation step.[13]

The catalytic cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a new organopalladium(II) complex.[6][10] This is often the rate-determining step of the cycle.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates this transfer.[11][12][13]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[6][10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Oxidative Addition Adduct) Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂-R² (Transmetalation Adduct) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Regenerates Catalyst Product R¹-R² (Biaryl Product) TM_Complex->Product Reductive Elimination ArX_input Aryl Halide (R¹-X) ArX_input->OA_Complex 1 Boronic_input Boronate [R²-B(OR)₃]⁻ Boronic_input->TM_Complex 2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Profile: this compound

This specific boronic acid is a versatile building block for creating biaryl compounds with desirable pharmacokinetic properties.

Property Value
IUPAC Name [4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid
CAS Number 870779-00-3[9]
Molecular Formula C₁₆H₁₉BO₄[14]
Molecular Weight 286.13 g/mol [14]
Appearance Typically an off-white to white solid
Key Structural Features 1. Boronic Acid: The reactive moiety for the Suzuki coupling. 2. Phenyl-benzyl ether: A flexible, stable linker. 3. Methoxyethyl tail: Can enhance solubility and provides a potential site for metabolic interactions or hydrogen bonding.

Detailed Experimental Protocol

This section provides a representative, field-tested protocol for the coupling of this compound with 4-bromoacetophenone. This protocol can be adapted for other aryl or heteroaryl halides with minor optimization.

Materials and Equipment
Reagents & Solvents Equipment
This compoundSchlenk flask or reaction vial with stir bar
4-Bromoacetophenone (or other aryl halide)Magnetic stir plate with heating
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Condenser
Potassium Carbonate (K₂CO₃), anhydrousInert gas line (Argon or Nitrogen) with manifold
1,4-Dioxane, anhydrousStandard laboratory glassware (separatory funnel, flasks)
Deionized WaterRotary evaporator
Ethyl Acetate (EtOAc)Silica gel for column chromatography
Brine (saturated NaCl solution)Thin Layer Chromatography (TLC) plates and chamber
Anhydrous Magnesium Sulfate (MgSO₄)
Reaction Parameters

The following table outlines the stoichiometry for a representative 1.0 mmol scale reaction.

Component M.W. ( g/mol ) Amount (mg) Millimoles (mmol) Equivalents
4-Bromoacetophenone199.041991.01.0
Boronic Acid Reagent286.133431.21.2
Pd(PPh₃)₄1155.56350.030.03 (3 mol%)
K₂CO₃138.214153.03.0
1,4-Dioxane / Water-8 mL / 2 mL-4:1 v/v

Causality Note: Using a slight excess (1.2 equiv.) of the boronic acid helps to drive the reaction to completion and compensates for any potential side reactions like protodeboronation.[15] The 3 mol% catalyst loading is a standard starting point for many Suzuki couplings, balancing efficiency and cost.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromoacetophenone (199 mg, 1.0 mmol), this compound (343 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The mixture should be stirred to create a suspension. Finally, add the Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask. The mixture will typically turn yellow or orange.

  • Reaction Execution: Attach a condenser to the flask, ensuring a continued flow of inert gas. Lower the flask into a preheated oil bath at 90-100 °C. Stir the reaction vigorously for 12-16 hours.

  • Monitoring Progress: The reaction can be monitored by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe. Dilute with ethyl acetate for analysis.

  • Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL) to remove residual base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting and Optimization Insights

  • Low Yield: If the yield is poor, consider a different base (e.g., Cs₂CO₃ is more soluble and often more effective, but also more expensive) or a different catalyst/ligand system (e.g., Pd(OAc)₂ with a ligand like SPhos can be more active for challenging substrates).[7]

  • Protodeboronation: If you observe significant formation of the arene derived from the boronic acid, this side reaction is likely occurring. Using a milder base (like K₃PO₄) or running the reaction at a lower temperature may mitigate this issue.[10]

  • Catalyst Decomposition: If the reaction mixture turns black (palladium black), the catalyst has likely decomposed. This can be caused by oxygen contamination or excessively high temperatures. Ensure your inert gas technique is robust.

  • Poor Solubility: If reagents are not dissolving well, a different solvent system may be required. Toluene, DMF, or THF are common alternatives to dioxane.[11]

Conclusion

The Suzuki-Miyaura reaction is an indispensable tool for modern organic synthesis. By following the detailed protocol and understanding the mechanistic principles outlined in this note, researchers can confidently employ this compound to construct novel biaryl compounds. The unique functionality of this reagent provides a direct route to molecules with enhanced complexity and potentially improved pharmacological profiles, making it a valuable addition to the synthetic chemist's toolbox for accelerating drug discovery and materials science programs.

References

Application Notes and Protocols: Catalyst Selection for Suzuki Coupling with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, when one or both coupling partners possess significant steric bulk, particularly ortho-substituents on the aromatic rings, the reaction efficiency can be dramatically reduced.[3] Sterically hindered boronic acids and aryl halides present a significant challenge due to the difficulty in bringing the coupling partners together at the metal center, which can impede key steps in the catalytic cycle, namely oxidative addition and transmetalation. This guide provides a detailed overview of catalyst selection strategies and robust protocols to overcome these steric challenges, enabling researchers to successfully synthesize sterically encumbered biaryl compounds.

The Mechanistic Hurdle of Steric Hindrance

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[4][5]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Steric hindrance can negatively impact these steps. For instance, bulky substituents on the aryl halide can slow down oxidative addition. Similarly, sterically demanding boronic acids can hinder the approach to the palladium center during transmetalation. The key to overcoming these limitations lies in the rational selection of the catalyst system, particularly the supporting ligand.

Catalyst and Ligand Selection: A Guided Approach

The choice of the palladium source and, more critically, the phosphine ligand or N-heterocyclic carbene (NHC) is paramount for successful coupling of sterically hindered substrates. The ideal ligand should promote the formation of a highly reactive, monoligated palladium species, which is less sterically encumbered and more amenable to coupling with bulky partners.

Bulky, Electron-Rich Monodentate Phosphine Ligands: The Buchwald Ligands

The Buchwald group has developed a class of bulky, electron-rich biaryl phosphine ligands that are highly effective for sterically demanding Suzuki couplings.[1][6][7] Ligands such as SPhos and XPhos have proven to be particularly versatile.

  • Rationale for Efficacy: The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is coordinatively unsaturated and thus more reactive. The electron-rich nature of the phosphine increases the electron density on the palladium center, which facilitates the oxidative addition step. The biaryl backbone of these ligands also contributes to their stability.[6]

Buchwald_Ligands

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions, including those involving sterically hindered substrates.[8]

  • Rationale for Efficacy: NHCs are strong σ-donors, which makes the palladium center more electron-rich and thus more reactive in oxidative addition. The steric bulk of the NHC ligand can be readily tuned to promote the desired reactivity. Robust acenaphthoimidazolylidene palladium complexes, for example, have shown exceptional efficiency in coupling sterically hindered substrates, affording excellent yields even at low catalyst loadings.[8][9]

Other Notable Ligand Classes
  • Indenyl-Derived Phosphine Ligands: These air-stable ligands, in combination with Pd(OAc)₂, form highly efficient catalysts for the Suzuki coupling of sterically hindered aryl halides.[10]

  • Indole-Amide-Based Phosphine Ligands: A novel class of ligands that has demonstrated high efficiency for the coupling of sterically hindered (hetero)aryl chlorides, often with very short reaction times.[11]

  • Ferrocenyl Dialkylphosphines: Sterically hindered ferrocenyl phosphines can form highly active and air-stable palladium catalysts for a range of cross-coupling reactions, including Suzuki couplings of hindered substrates.[12]

  • AntPhos: This ligand has shown high reactivity in sterically demanding aryl-alkyl Suzuki-Miyaura couplings, effectively overcoming the competing β-hydride elimination pathway.[13]

Comparative Overview of Catalyst Systems

Catalyst SystemLigand TypeKey AdvantagesTypical SubstratesReference
Pd(OAc)₂ / SPhos or XPhos Buchwald PhosphineHigh reactivity, broad scope, commercially available.Hindered aryl and heteroaryl chlorides/bromides.[1]
Pd-NHC Complexes N-Heterocyclic CarbeneHigh stability, strong σ-donor, effective at low loadings.Di-, tri-, and tetra-ortho-substituted biaryls.[8][9]
Pd(OAc)₂ / Indenyl-phosphine Indenyl-phosphineAir-stable ligand, highly efficient.Sterically hindered aryl halides.[10]
Pd/InAm-phos Indole-amide-phosphineExcellent efficiency, short reaction times.Sterically hindered (hetero)aryl chlorides.[11]
Pd / AntPhos PhosphineOvercomes β-hydride elimination in aryl-alkyl coupling.Di-ortho-substituted aryl halides and secondary alkylboronic acids.[13]

Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki Coupling using a Buchwald Ligand (SPhos)

This protocol is suitable for the coupling of a sterically hindered aryl bromide with a sterically hindered boronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Sterically hindered aryl bromide

  • Sterically hindered boronic acid

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%), SPhos (2-4 mol%), the aryl bromide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add anhydrous toluene (or dioxane) to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol_1_Workflow

Protocol 2: Suzuki Coupling using an N-Heterocyclic Carbene (NHC) Catalyst

This protocol is adapted for robust Pd-NHC complexes and is particularly effective for challenging couplings.[9]

Materials:

  • Acenaphthoimidazolylidene Palladium Complex (e.g., as described in Org. Lett. 2012, 14, 4250-4253)

  • Sterically hindered aryl chloride or bromide

  • Sterically hindered boronic acid

  • Potassium tert-butoxide (t-BuOK) or another suitable strong base

  • Anhydrous dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add the Pd-NHC complex (0.05-1 mol%), the aryl halide (1.0 equiv), the boronic acid (1.5-2.0 equiv), and the base (2.0-3.0 equiv) to an oven-dried reaction vessel.

  • Add anhydrous dioxane to the desired concentration.

  • Seal the vessel and heat the mixture to 80-120 °C. For some systems, microwave irradiation can significantly shorten the reaction time.[9]

  • Monitor the reaction by an appropriate method (e.g., LC-MS).

  • After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Troubleshooting Common Issues

  • Low Conversion:

    • Increase catalyst loading.

    • Screen different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, t-BuOK).

    • Increase the reaction temperature or time.

    • Ensure all reagents and solvents are strictly anhydrous.

  • Protodeboronation (Loss of Boronic Acid):

    • Use a milder base or a biphasic solvent system.

    • Consider using a more stable boronic acid derivative, such as a boronic ester or an N-methyliminodiacetic acid (MIDA) boronate.[14] Diethanolamine can also be used to protect boronic acids.[15]

  • Homocoupling of Boronic Acid:

    • Ensure the reaction is strictly anaerobic, as oxygen can promote homocoupling.

    • Lower the catalyst loading.

Conclusion

The Suzuki-Miyaura coupling of sterically hindered substrates is a challenging yet achievable transformation with the appropriate choice of catalyst system. Bulky, electron-rich phosphine ligands, particularly those from the Buchwald family, and robust N-heterocyclic carbene complexes have proven to be the most effective in overcoming the steric barriers inherent in these reactions. By carefully selecting the ligand, base, and solvent, and by following meticulously designed protocols, researchers can successfully synthesize a wide array of sterically encumbered biaryl compounds, which are valuable motifs in medicinal chemistry and materials science.

References

Application Note: Optimized Conditions for the Suzuki-Miyaura Coupling of Aryl Halides with (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the fields of pharmaceutical and materials science, where the construction of complex biaryl and heteroaryl structures is paramount.[3][4] This reaction typically involves the palladium-catalyzed coupling of an organoboron species, such as a boronic acid, with an organic halide or triflate.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and efficient reaction conditions for the coupling of various aryl halides with the specific, functionally complex boronic acid: (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid (CAS 870779-00-3).[6][] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into optimization and troubleshooting to ensure successful outcomes with this valuable synthetic building block.

Mechanistic Considerations: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for rational optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[8] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often the rate-determining step of the cycle, with reactivity trends typically following Ar-I > Ar-Br > Ar-Cl.[2][5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][9][10] The base's role is multifaceted, also facilitating the formation of key palladium-alkoxide or -hydroxide intermediates that accelerate the transfer.[9][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][12]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(Ar') OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' TM_Complex->Product ArylHalide Ar-X ArylHalide->OA_Complex BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Starting Protocols

The choice of catalyst, base, and solvent is critical and depends heavily on the reactivity of the aryl halide. Below are starting protocols tailored for different classes of aryl halides. The boronic acid, this compound, is generally used in a slight excess (1.1–1.5 equivalents).

Data Presentation: Recommended Starting Conditions
Aryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Notes
Ar-I, Ar-Br (Activated or Neutral)Pd(PPh₃)₄ (2-5%)-K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)80-100A classic, robust system for reactive halides.
Ar-Br (Electron-rich/Hindered)Pd₂(dba)₃ (1-2%)SPhos (2-4%)K₃PO₄ (2.0)1,4-Dioxane/H₂O (5:1)100Buchwald ligands excel with challenging substrates.[13]
Ar-Cl (Activated)Pd(OAc)₂ (2%)XPhos (4%)K₃PO₄ (2.0)t-AmylOH100-110Aryl chlorides require more active catalyst systems.[3]
Ar-Cl (Deactivated/Hindered)G3-Palladacycle (1-2%)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (10:1)100-110Palladacycles offer high activity for the most challenging couplings.[3]
Detailed Experimental Protocol: Coupling of an Aryl Bromide

This protocol provides a reliable starting point for the coupling of an aryl bromide with this compound.

Materials & Reagents:
  • Aryl Bromide (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (Sphos, 2-((Dicyclohexylphosphino)biphenyl)) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Deionized Water, degassed (1 mL)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow Visualization

Workflow cluster_workflow Experimental Workflow A 1. Reagent Charging (Flask under Inert Gas) B 2. Solvent Addition (Degassed Solvents) A->B C 3. Degassing (Sparging with Ar/N₂) B->C D 4. Reaction Heating (Stir at 100 °C) C->D E 5. Monitoring (TLC or LC-MS) D->E F 6. Workup (Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and finely ground K₃PO₄ (2.0 mmol).[14]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14]

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) followed by degassed deionized water (1 mL) via syringe. The small amount of water is often crucial for dissolving the base and facilitating the transmetalation step.[8]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.[12]

Optimization and Troubleshooting

Achieving optimal yields requires careful consideration of several interacting parameters.[15][16]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active catalyst system for the substrate.3. Poor solubility of reagents.1. Ensure rigorous degassing of solvents and reaction vessel.2. Switch to a more active catalyst system (e.g., use a Buchwald ligand or a palladacycle).[13]3. Try a different solvent system (e.g., THF/H₂O, DMF, t-AmylOH).
Protodeboronation 1. Degradation of the boronic acid.2. Base is too strong or reaction temperature is too high.1. Use a milder base like K₂CO₃ or CsF.2. Use the boronic acid as its more stable pinacol ester derivative.3. Lower the reaction temperature and monitor for longer times.
Homocoupling 1. Presence of oxygen in the reaction.2. High catalyst loading.1. Improve inert atmosphere technique.2. Decrease catalyst loading once optimal conditions are found.3. Ensure the aryl halide is pure.
Difficulty with Sterically Hindered Substrates 1. Steric clash prevents oxidative addition or reductive elimination.1. Use a catalyst with bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) which promote these steps.[13][17]2. Increase reaction temperature.
Difficulty with Electron-Rich/Poor Substrates 1. Electronic effects hinder oxidative addition.1. For electron-rich aryl halides, use electron-rich phosphine ligands to facilitate oxidative addition.[18]2. For electron-poor aryl halides, a wider range of catalysts are often effective.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for constructing complex molecules. By understanding the catalytic cycle and rationally selecting the catalyst, base, and solvent, researchers can successfully couple a wide variety of aryl halides with this compound. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing efficient and scalable synthetic routes in drug discovery and materials science.

References

Scale-up Synthesis of Biaryl Compounds via Suzuki Coupling: An Application Note for Process Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biaryl Motif and the Challenge of Scale

Biaryl structures are privileged scaffolds in modern chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), agrochemicals, and high-performance materials. The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1979, has become the preeminent method for their construction due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.[1][2][3] The reaction forges a carbon-carbon bond between an organohalide and an organoboron species, typically catalyzed by a palladium complex.[4][5]

While countless biaryls have been successfully synthesized at the laboratory bench, the transition from a milligram-scale discovery route to a robust, multi-kilogram manufacturing process presents a distinct set of challenges.[6] Issues that are trivial in a round-bottom flask—such as heat dissipation, mass transfer, precise atmospheric control, and downstream purification—can become formidable obstacles in large-scale reactors.[7] Failures in scale-up can arise from the intrinsic complexities of palladium-catalyzed processes, which are sensitive to subtle variations in parameters like temperature, mixing, and oxygen concentration.[6]

This application note provides a comprehensive guide for researchers, chemists, and process engineers navigating the scale-up of Suzuki coupling reactions. We will move beyond standard laboratory procedures to address the critical considerations required for developing a safe, efficient, and reproducible manufacturing process. We will explore the causality behind experimental choices, from catalyst system selection to impurity control and downstream processing, providing field-proven insights to bridge the gap between discovery and production.

The Catalytic Heart: System Selection for Scale-Up

The success of any Suzuki coupling hinges on the performance of its catalytic system. On a large scale, the choice of catalyst and ligand is driven not only by reaction yield but also by cost, catalyst loading, stability, and the ease of removing residual metal from the final product.

Homogeneous vs. Heterogeneous Catalysis

A primary decision in process development is the choice between a homogeneous or heterogeneous catalyst.

  • Homogeneous Catalysts: These are soluble in the reaction medium, typically consisting of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a soluble ligand.[8] They offer high activity and selectivity due to the high degree of interaction between the catalyst and reactants.[9] However, their key drawback is the difficulty of separating the catalyst from the product, which is a major concern in the pharmaceutical industry where stringent limits on heavy metal contamination are enforced.[10]

  • Heterogeneous Catalysts: These catalysts, such as palladium on activated carbon (Pd/C), are in a different phase from the reaction mixture.[11][12] Their principal advantage is the ease of separation from the reaction mixture via simple filtration, which also allows for potential catalyst recycling, improving process economics and sustainability.[9] However, heterogeneous catalysts can suffer from lower activity, requiring harsher conditions, and metal leaching, where soluble palladium species are released into the reaction medium, blurring the lines between true heterogeneous and homogeneous catalysis.[11][13] Significant efforts have been made to develop more robust heterogeneous systems, including single-atom catalysts that can outperform traditional homogeneous systems in some cases.[13][14]

For many industrial processes, especially those in early development, homogeneous systems are often preferred for their high, predictable activity and the well-understood nature of their ligand effects.[11] The challenge of palladium removal is then addressed as a separate downstream processing step.

Ligand Selection: The Key to Reactivity and Scope

Modern Suzuki couplings rarely use simple catalysts like Pd(PPh₃)₄, which require high catalyst loadings and harsh conditions. The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has revolutionized the field, enabling reactions at low catalyst loadings (ppm levels in some cases) and at room temperature.[15][16]

  • Mechanism of Action: Bulky, electron-donating ligands promote the key steps of the catalytic cycle. Their steric bulk facilitates the formation of the active, monoligated Pd(0)L species, while their electron-donating nature enhances the rate of oxidative addition, the first and often rate-limiting step of the cycle.[8][16] This increased activity allows for the use of less reactive coupling partners, such as aryl chlorides, which are often cheaper and more readily available than the corresponding bromides or iodides.[8]

  • Common Ligand Classes: The Buchwald family of dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and various NHC ligands have demonstrated exceptional performance and are widely used in industrial settings.[16] The choice of ligand is often substrate-dependent and is typically determined through screening.

Table 1: Comparison of Common Ligand Classes for Scale-Up Suzuki Coupling

Ligand ClassRepresentative ExamplesKey AdvantagesScale-Up Considerations
Triarylphosphines PPh₃, P(o-tol)₃Inexpensive, readily available.Generally require higher catalyst loadings and temperatures. Prone to P-C bond cleavage, leading to side products.[17][18]
Buchwald Ligands SPhos, XPhos, RuPhosHigh activity, broad substrate scope, allows for low catalyst loading, effective for aryl chlorides.[15][16]Higher cost, proprietary nature of some ligands. Air-stability varies but pre-catalysts (e.g., G3-palladacycles) improve handling.
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong sigma-donors, form highly stable and active catalysts. Resistant to oxidation.[16][19]Can be more expensive. Synthesis of the free carbene or its salt can be complex.
Aqueous Phase Ligands TPPTSWater-soluble, facilitates catalyst separation in biphasic systems.Limited to water-tolerant reactions. May have lower activity than phosphines in organic solvents.
Catalyst Loading: Optimizing Cost and Purity

Minimizing catalyst loading is a primary goal of process optimization. Lowering the amount of palladium and ligand not only reduces cost but also simplifies the downstream removal of residual palladium from the final product.[15] While academic literature often reports catalyst loadings of 1-5 mol%, industrial processes aim for much lower levels, often in the range of 0.05-0.5 mol%.[20] Achieving a high turnover number (TON) and turnover frequency (TOF) is a key metric for an efficient process.[21]

Critical Process Parameters in Scale-Up

Directly translating laboratory conditions to a manufacturing plant is a common cause of failure. Process parameters that are easily controlled at the bench scale require careful engineering consideration in large reactors.

Solvent and Base Selection

The choice of solvent and base is critical for reaction performance, safety, and environmental impact.

  • Solvents: The ideal solvent should fully dissolve the starting materials and catalyst, be stable under the reaction conditions, and facilitate easy product isolation. Commonly used solvents include ethers (THF, 2-MeTHF, dioxane), aromatic hydrocarbons (toluene), and alcohols (n-BuOH, IPA).[22] Biphasic systems, often employing an organic solvent with water, are very common as water can help dissolve the inorganic base and activate the boronic acid.[1][22] From a "green chemistry" perspective, solvents like DMF, NMP, and dioxane are being phased out where possible in favor of more benign alternatives like 2-MeTHF or isopropanol.[10][23]

  • Bases: An inorganic base is required to facilitate the transmetalation step by forming a more nucleophilic boronate species.[24] The choice of base can significantly impact the reaction rate. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1][24] While Cs₂CO₃ is often highly effective due to its solubility in organic solvents, its high cost can be prohibitive for large-scale manufacturing. K₃PO₄ is a strong, non-nucleophilic base that is often effective for challenging couplings. Simple carbonates are generally preferred for their low cost and environmental benignity.[10]

Table 2: Guide to Solvent and Base Selection for Scale-Up

ParameterSelection ConsiderationsRecommended for Scale-UpTo Be Avoided (If Possible)
Solvent Solubility, boiling point (for temperature control), safety (flash point), environmental impact, ease of removal, phase separation in work-up.Toluene, 2-MeTHF, Isopropanol (IPA), n-Butanol, Water (as co-solvent).[10][22][23]Dioxane (peroxide formation, carcinogen), DMF/DMAc (high boiling point, toxicity), Chlorinated solvents.[10]
Base Strength, solubility, cost, impact on downstream work-up.K₂CO₃, K₃PO₄, KHCO₃.[1][17][24]Organic amines (can act as ligands, purification issues), Cs₂CO₃ (high cost), Hydroxides (can cause substrate degradation).[25]
Temperature Control and Reaction Safety

Suzuki couplings are exothermic reactions.[26][27] While this heat is easily dissipated in a lab flask, it can lead to a dangerous temperature increase in a large, jacketed reactor, potentially causing a runaway reaction.[28]

  • Reaction Calorimetry: Before any scale-up, reaction calorimetry (e.g., using an RC1 calorimeter) should be performed to measure the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[26] This data is essential for ensuring that the plant's cooling systems can safely handle the heat output.

  • Dosing Control: For highly exothermic reactions, a control strategy such as slow, subsurface addition of one of the reagents (e.g., the boronic acid solution) can be implemented to control the rate of heat generation.[29]

The Impact of Oxygen

Palladium(0) catalysts are sensitive to oxygen, and reactions are typically run under an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.[7] However, several process development studies have reported that strict anaerobic conditions can sometimes lead to stalled or incomplete reactions. It has been found that trace amounts of oxygen can be beneficial, possibly by facilitating the reduction of Pd(II) precatalysts or re-oxidizing palladium black to an active species.[30] This presents a significant scale-up challenge, as controlling a specific, low level of oxygen in a multi-thousand-liter reactor is extremely difficult.[7][30] The best practice is to develop a process that is robust under rigorously inert conditions.

Impurity Profile and Mitigation Strategies

Controlling impurities is paramount in pharmaceutical manufacturing. Understanding the potential side reactions in a Suzuki coupling is the first step toward developing strategies to minimize them.

Table 3: Common Impurities in Suzuki Coupling and Their Mitigation

Impurity TypeDescriptionCommon Cause(s)Mitigation Strategy
Homocoupling Dimer of the boronic acid (Ar'-Ar') or the organohalide (Ar-Ar).Presence of oxygen, high temperatures, incomplete oxidative addition leading to Pd(II) species that promote boronic acid coupling.[18][31]Rigorous deoxygenation of reaction mixture, use of high-purity reagents, controlled addition of boronic acid.[2][18]
Protodeboronation Replacement of the boronic acid group with hydrogen (Ar'-H).Presence of water, elevated temperatures, prolonged reaction times, certain bases.Use of boronic esters (e.g., pinacol esters) which are more stable, minimize water content if possible, optimize reaction time.
Dehalogenation Replacement of the halide on the electrophile with hydrogen (Ar-H).Can occur via β-hydride elimination from Pd-H species formed from side reactions.Optimize ligand and base choice. Ensure high purity of starting materials.[32]
Ligand-Derived Incorporation of an aryl group from a phosphine ligand (e.g., PPh₃) into the product.P-C bond cleavage at high temperatures.Use more robust ligands (e.g., Buchwald-type or NHCs), avoid excessive temperatures.[33]

Downstream Processing: The Path to Purity

After the reaction is complete, the focus shifts to isolating the product and removing process-related impurities, most notably residual palladium.

Work-up and Product Isolation

A typical work-up involves quenching the reaction, followed by a series of aqueous washes to remove the inorganic base and boron-containing byproducts. The choice of solvent is critical here, as it should allow for a clean phase split. Crystallization is the preferred method for isolation on a large scale as it is an effective purification technique that avoids chromatography.

Palladium Removal (Scavenging)

Reducing palladium levels to the regulatory limits for APIs (typically <10 ppm) is a critical final step. While crystallization removes a significant amount of the metal, dedicated scavenging techniques are often required. This involves treating the product solution with a material that binds strongly to palladium.

Common Palladium Scavenging Techniques:

  • Activated Carbon: A cost-effective but sometimes non-selective option.

  • Thiol-Based Reagents: Cysteine, N-acetylcysteine, or thiol-functionalized silica gels can be very effective at chelating palladium.[17]

  • Functionalized Resins: A wide variety of commercial resins are available with different functional groups designed to scavenge precious metals.

The scavenging process itself must be optimized; factors like temperature, contact time, and the amount of scavenger used will determine its effectiveness.[17][34]

Visualizing the Process

To better understand the chemistry and the workflow, we can visualize the core concepts.

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction that must be optimized and controlled.

Suzuki_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-X) pd0->ox_add pd2_complex Ar-Pd(II)L_n-X ox_add->pd2_complex transmetal Transmetalation (Ar'B(OR)₂ + Base) pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L_n-Ar' transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

A Workflow for Suzuki Coupling Scale-Up

This chart outlines the logical progression from laboratory development to full-scale manufacturing.

Scale_Up_Workflow cluster_0 Phase 1: Lab Development (g scale) cluster_1 Phase 2: Process Safety & Kilo-Lab (kg scale) cluster_2 Phase 3: Pilot Plant & Manufacturing lab_dev Route Scouting & Reaction Optimization (Catalyst, Solvent, Base) impurity_id Impurity Identification (LC-MS, NMR) lab_dev->impurity_id safety_eval Reaction Calorimetry (Determine Heat Flow, MTSR) impurity_id->safety_eval kilo_lab Kilo-Lab Demonstration (Confirm Yield, Purity, Robustness) safety_eval->kilo_lab pd_removal Develop & Optimize Palladium Scavenging kilo_lab->pd_removal pilot Pilot Plant Scale-Up (Test in Plant Equipment) pd_removal->pilot validation Process Validation Batches pilot->validation manufacturing Routine Manufacturing validation->manufacturing

Caption: A phased workflow for scaling up a Suzuki coupling process.

Application Protocol: Generic Kilogram-Scale Suzuki Coupling

Disclaimer: This protocol is a generalized template. All parameters, especially temperature, reaction times, and quantities, must be optimized for the specific substrates and confirmed by rigorous safety analysis before implementation.

Materials & Equipment:

  • Aryl Bromide (1.0 kg, 1.0 equiv)

  • Arylboronic Acid (1.1 equiv)

  • Palladium Catalyst (e.g., SPhos-Pd-G2, 0.1 mol%)

  • Potassium Carbonate (K₂CO₃), milled (2.5 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), degassed (8 L)

  • Purified Water, degassed (2 L)

  • Nitrogen gas supply

  • Jacketed glass reactor (20 L) with overhead stirrer, reflux condenser, and temperature probe.

  • Palladium Scavenger (e.g., Silica-bound thiol)

Part A: Reactor Setup and Inerting

  • Ensure the reactor is clean, dry, and leak-tested.

  • Charge the Aryl Bromide (1.0 kg), Palladium Catalyst, and milled K₂CO₃ to the reactor under a nitrogen blanket.

  • Seal the reactor and perform at least three vacuum/nitrogen purge cycles to ensure an inert atmosphere.

  • Charge the degassed 2-MeTHF (8 L) to the reactor.

  • Begin agitation at a speed sufficient to create a vortex and suspend the solids (e.g., 150-200 RPM).

Part B: Reaction Execution

  • In a separate vessel, dissolve the Arylboronic Acid in degassed Purified Water (2 L).

  • Charge the aqueous boronic acid solution to the reactor via a subsurface addition tube over 30-60 minutes.

  • Heat the reactor jacket to achieve an internal reaction temperature of 65-70 °C. Monitor for any exotherm and adjust heating/cooling as necessary.

  • Hold the reaction at temperature for 4-8 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture. Quench with water and extract with a suitable solvent. Analyze by HPLC to determine the conversion (>99% consumption of aryl bromide). If the reaction is incomplete, continue heating for an additional 2-4 hours.

Part C: Work-up and Palladium Scavenging

  • Once the reaction is complete, cool the mixture to 20-25 °C.

  • Stop agitation and allow the phases to separate.

  • Drain the lower aqueous phase.

  • Charge purified water (4 L) to the reactor, agitate for 15 minutes, settle, and drain the aqueous phase. Repeat this wash.

  • Add the selected Palladium Scavenger (e.g., 2-4 wt% relative to the product) to the organic phase in the reactor.

  • Heat the mixture to 50-60 °C and agitate for 4-6 hours.

  • Cool to 20-25 °C and filter the mixture through a filter press or pad to remove the scavenger and any inorganic residues.

Part D: Product Isolation

  • Transfer the filtrate to a clean, dry reactor equipped for distillation.

  • Concentrate the solution under vacuum to approximately 2-3 L.

  • Add an anti-solvent (e.g., heptane, 5 L) slowly to induce crystallization.

  • Cool the resulting slurry to 0-5 °C and hold for at least 2 hours.

  • Filter the product, wash the cake with cold anti-solvent, and dry under vacuum at 40-50 °C to a constant weight.

  • Analyze the final product for purity (HPLC), residual solvents (GC), and residual palladium (ICP-MS).

Troubleshooting Guide

Failures during scale-up can be costly. This decision tree provides a logical path for diagnosing common problems.

Troubleshooting problem Problem Observed low_conversion Low or Stalled Conversion problem->low_conversion high_impurities High Impurity Levels problem->high_impurities pd_fail High Residual Palladium problem->pd_fail cause_cat Inactive Catalyst? low_conversion->cause_cat cause_reagent Reagent Quality Issue? low_conversion->cause_reagent cause_temp Incorrect Temperature? low_conversion->cause_temp cause_mixing Poor Mixing? low_conversion->cause_mixing high_impurities->cause_reagent high_impurities->cause_temp cause_o2 Oxygen Contamination? high_impurities->cause_o2 cause_time Insufficient Reaction Time? high_impurities->cause_time cause_scavenge Inefficient Scavenging? pd_fail->cause_scavenge cause_leach Leaching from Equipment? pd_fail->cause_leach sol_cat Use fresh catalyst/ligand. Check precatalyst activation. cause_cat->sol_cat sol_reagent Re-analyze starting materials. Check boronic acid stability. cause_reagent->sol_reagent sol_temp Verify probe calibration. Check jacket heat transfer. cause_temp->sol_temp sol_mixing Increase agitation speed. Check impeller design for scale. cause_mixing->sol_mixing sol_o2 Improve inerting procedure. Check for leaks. cause_o2->sol_o2 sol_time Extend reaction time and monitor by IPC. cause_time->sol_time sol_scavenge Increase scavenger amount/time/temp. Test alternative scavengers. cause_scavenge->sol_scavenge sol_leach Perform cleaning validation. Consider glass-lined vessels. cause_leach->sol_leach

Caption: A decision tree for troubleshooting common scale-up issues.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of biaryl compounds. However, its successful implementation on an industrial scale requires a multi-faceted approach that extends far beyond the optimization of chemical yield. A thorough understanding of the catalytic system, meticulous control over process parameters, proactive safety evaluation, and a robust strategy for impurity and residual metal removal are all essential. By treating the scale-up not as a simple multiplication of laboratory quantities but as a distinct engineering and scientific discipline, researchers and developers can successfully harness the power of this Nobel Prize-winning reaction to deliver life-changing molecules on a commercial scale.

References

Protecting group strategies for complex boronic acids in multi-step synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protecting Group Strategies for Complex Boronic Acids in Multi-step Synthesis

The Challenge: Navigating the Instability of Boronic Acids in Synthesis

Boronic acids are indispensable building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility in constructing carbon-carbon and carbon-heteroatom bonds has accelerated the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] However, the very reactivity that makes them so valuable also renders them inherently unstable.

Unprotected boronic acids present several significant challenges in multi-step synthesis:

  • Protodeboronation: This is a common and often undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond, particularly under basic or acidic conditions.[5][6][7] This decomposition pathway leads to yield loss and impurities.

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines.[8][9][10] This process complicates characterization and accurate quantification, leading to inconsistent reaction outcomes.[2][11]

  • Oxidative Degradation: Many boronic acids are sensitive to air and oxidative conditions, further limiting their benchtop stability and handling.[12]

  • Poor Chromatographic Behavior: The high polarity of the boronic acid functional group often leads to streaking on silica gel, making purification difficult.[13]

To overcome these limitations, a robust protecting group strategy is not just beneficial—it is often essential for the success of a complex synthetic campaign.[14][15] A protecting group masks the reactive B(OH)₂ moiety, allowing the molecule to be carried through multiple synthetic steps where the free boronic acid would otherwise decompose or react prematurely.[14][16]

Strategic Selection of a Boronic Acid Protecting Group

The choice of a protecting group is a critical decision that can dictate the efficiency and feasibility of a synthetic route. An ideal protecting group should be easily installed, stable to a wide range of reaction conditions, and readily removed under mild conditions that do not affect other functional groups in the molecule—a concept known as orthogonality.[14][17]

Below is a decision-making workflow to guide the selection of an appropriate protecting group based on the anticipated synthetic challenges.

G cluster_input Input cluster_analysis Analysis of Synthetic Route cluster_recommendation Recommendation Start Complex Boronic Acid in Multi-Step Synthesis Cond Anticipated Reaction Conditions? Start->Cond Chrom Need for Chromatography? Cond->Chrom Anhydrous / Mild Base MIDA Use MIDA Boronate Cond->MIDA Broad Reagent Compatibility Needed (Oxidants, Reductants, Organometallics) Trifluoro Use Trifluoroborate Salt Cond->Trifluoro Aqueous / Harsh Conditions DAN Use DAN Group Cond->DAN Strongly Basic / Nucleophilic Pinacol Use Pinacol (Bpin) Ester Chrom->Pinacol Yes Chrom->Trifluoro Iter Iterative Cross-Coupling Planned? Iter->MIDA Orthogonal Deprotection Needed MIDA->Iter Yes (Ideal) Pinacol->Iter Yes

Caption: Workflow for selecting a boronic acid protecting group.

A Comparative Guide to Common Boronic Acid Protecting Groups

The selection of a protecting group is a balance of stability, ease of handling, and deprotection conditions. The following table summarizes the most widely used protecting groups for boronic acids.

Protecting GroupStructureInstallationDeprotection ConditionsStability & Key Features
Pinacol (Bpin) R-B(pin)Reaction with pinacol, often with azeotropic removal of water. Can also be installed via Miyaura or Hartwig borylation.[2]Acidic hydrolysis (e.g., HCl), or oxidative cleavage of pinacol with NaIO₄.[2] Can be difficult.[2]Pro: Good stability for chromatography, commercially available.[2][11][18] Con: Reversible formation can lead to premature release.[13][19] Hydrolysis can be sluggish.[2]
N-Methyliminodiacetic Acid (MIDA) R-B(MIDA)Condensation with MIDA in a solvent like DMSO with removal of water.[20]Mild aqueous base (e.g., 1M NaOH, NaHCO₃, K₃PO₄) at room temperature.[1][21]Pro: Exceptionally stable, crystalline solids.[22][23] Compatible with chromatography and a wide range of reagents.[16][24] Enables iterative cross-coupling.[1][22] Con: Preparation can be more involved.[2]
Potassium Trifluoroborate (BF₃K) R-BF₃KTreatment of the boronic acid or boronate ester with aqueous KHF₂.[25][26]Aqueous acid (e.g., HCl) or Lewis acids (e.g., SiCl₄) to release the boronic acid.Pro: Highly stable, crystalline solids.[25] Air and moisture stable.[25] Con: Generally not compatible with silica gel chromatography.[16]
1,8-Diaminonaphthalene (DAN) R-B(dan)Condensation with 1,8-diaminonaphthalene.Strong aqueous acid (e.g., HCl).[14]Pro: Very robust; stable to strongly basic, nucleophilic, and oxidative conditions.[2][14] Orthogonal to MIDA esters.[14] Con: Requires harsh acidic conditions for removal.

The Power of MIDA Boronates: Enabling a Paradigm Shift in Synthesis

Among the available protecting groups, N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution for managing unstable boronic acids.[1][27] The MIDA ligand chelates to the boron atom, forcing it into an sp³-hybridized state.[1] This tetrahedral geometry effectively "turns off" the reactivity of the boronic acid by making the vacant p-orbital kinetically inaccessible.[1][28]

Key Advantages of MIDA Boronates:

  • Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable on the benchtop for months to years and are fully compatible with silica gel chromatography.[22][23][21]

  • Broad Reagent Compatibility: They are stable to a wide array of synthetic conditions that would readily destroy free boronic acids, including Swern oxidation, reductions, and reactions with organometallics.[16][24] This allows for the multi-step synthesis of complex boronic acids from simple MIDA-protected starting materials.[16][24][28]

  • Controlled Slow Release: Under specific mild basic conditions (e.g., K₃PO₄), MIDA boronates hydrolyze slowly, releasing the free boronic acid in situ.[21][27] This slow-release mechanism maintains a low concentration of the unstable boronic acid, minimizing side reactions like protodeboronation and maximizing the efficiency of cross-coupling reactions.[5][27][29]

  • Iterative Cross-Coupling (ICC): The robust nature of the MIDA group coupled with its mild deprotection allows for an iterative synthesis strategy. A bifunctional building block (e.g., a halo-MIDA boronate) can undergo a Suzuki-Miyaura coupling, after which the MIDA group is cleaved to reveal a new boronic acid, ready for the next coupling cycle.[1][22][30]

G cluster_main MIDA Boronate Protection & Deprotection Cycle RBOH2 R-B(OH)₂ (sp², Reactive) RBMIDA R-B(MIDA) (sp³, Protected, Stable) RBOH2->RBMIDA Protection (Condensation) MIDA_H + MIDA RBMIDA->RBOH2 Deprotection (Hydrolysis) H2O + 2 H₂O Base Aqueous Base (e.g., NaOH, K₃PO₄)

Caption: The reversible protection of boronic acids using MIDA.

Experimental Protocols

Protocol 1: Protection of Phenylboronic Acid as its MIDA Boronate Ester

This protocol describes the formation of a bench-stable MIDA boronate from a commercially available boronic acid.

Materials:

  • Phenylboronic acid (1.00 g, 8.20 mmol)

  • N-methyliminodiacetic acid (MIDA) (1.21 g, 8.20 mmol, 1.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous (15 mL)

  • Molecular sieves, 4 Å (5 g, activated)

  • Toluene, anhydrous (for azeotropic drying, optional)

  • Diethyl ether

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenylboronic acid, MIDA, and activated 4 Å molecular sieves.

  • Add anhydrous DMSO (15 mL) to the flask.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. The reaction can be monitored by TLC or ¹H NMR of an aliquot (the starting boronic acid is much more polar than the MIDA ester).

  • After cooling to room temperature, add 50 mL of diethyl ether to the reaction mixture to precipitate the product.

  • Stir the resulting slurry for 30 minutes.

  • Collect the white solid by vacuum filtration, washing thoroughly with diethyl ether (3 x 20 mL) to remove residual DMSO.

  • Dry the solid under high vacuum to yield phenylboronic acid MIDA ester as a white, crystalline solid.

Expected Outcome: The product is a stable, free-flowing white solid that can be purified by silica gel chromatography if necessary and is stable for long-term storage.[22][21]

Protocol 2: Deprotection of a MIDA Boronate for Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the in situ deprotection (slow release) of a MIDA boronate for a subsequent cross-coupling reaction.[29]

Materials:

  • Aryl-MIDA boronate (e.g., Phenylboronic acid MIDA ester) (0.24 mmol, 1.2 equiv)

  • Aryl chloride (e.g., 4-chloroanisole) (0.20 mmol, 1.0 equiv)

  • Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%)

  • SPhos (8.2 mg, 0.02 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (160 mg, 0.75 mmol, 3.75 equiv)

  • 1,4-Dioxane (2.0 mL)

  • Water (0.4 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl-MIDA boronate, aryl chloride, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with nitrogen or argon (repeat 3 times).

  • Add 1,4-dioxane (2.0 mL) and water (0.4 mL) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C.

  • Stir the reaction for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.

Causality: The use of K₃PO₄ in a dioxane/water solvent system promotes the continuous, slow release of the boronic acid over several hours.[27] This ensures the concentration of the unstable free boronic acid remains low, preventing decomposition while allowing it to be efficiently consumed in the catalytic cycle of the cross-coupling reaction.[5][27]

References

Application Notes & Protocols for Green Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, pivotal for the formation of carbon-carbon bonds in pharmaceuticals, fine chemicals, and advanced materials.[1][2] However, its traditional reliance on volatile organic solvents and homogeneous palladium catalysts presents significant environmental and economic challenges. This guide provides a comprehensive overview of green chemistry approaches designed to mitigate these issues, offering researchers, scientists, and drug development professionals a detailed toolkit of sustainable protocols. We will explore the rationale and practical application of alternative reaction media, advanced catalytic systems, and innovative energy sources that collectively pave the way for a more sustainable practice of this essential transformation.

Introduction: The Imperative for a Greener Suzuki-Miyaura Reaction

The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of palladium-catalyzed cross-coupling reactions on chemical synthesis.[3] The Suzuki-Miyaura reaction, in particular, is lauded for its versatility and functional group tolerance.[4] Despite its utility, the conventional methodologies often conflict with the twelve principles of green chemistry.[3] The use of toxic, non-renewable organic solvents like dioxane and toluene contributes significantly to the environmental footprint of these processes.[5][6] Furthermore, the reliance on often expensive and difficult-to-remove homogeneous palladium catalysts necessitates energy-intensive purification steps and raises concerns about product contamination.

This document serves as a practical guide to implementing greener alternatives that address these shortcomings without compromising the reaction's efficiency. We will delve into strategies that not only reduce waste and energy consumption but also, in many cases, enhance catalytic activity and simplify product isolation.

The Heart of the Matter: The Catalytic Cycle

Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is crucial for appreciating the innovations in its greening. The generally accepted catalytic cycle involves a Pd(0) active species which undergoes oxidative addition with an aryl halide, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2][7]

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X oxidative_addition->ar_pd_x c1 ar_pd_x->c1 transmetalation Transmetalation ar_pd_ar Ar-Pd(II)-Ar' transmetalation->ar_pd_ar c2 ar_pd_ar->c2 reductive_elimination Reductive Elimination reductive_elimination->pd0 c1->transmetalation Ar'-B(OR)2 Base c2->reductive_elimination Ar-Ar'

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Greening Strategy 1: The Solvent Question - Moving to Aqueous Media

The most significant contributor to the environmental impact of many chemical reactions is the solvent.[5][6] Replacing traditional organic solvents with water is a primary goal in green chemistry. Water is non-toxic, non-flammable, and abundant. While organic substrates are often insoluble in water, innovative techniques have been developed to facilitate Suzuki-Miyaura couplings in aqueous environments.

Micellar Catalysis: Creating Nanoreactors in Water

One powerful strategy is the use of surfactants to form micelles in water. These micelles act as nanoreactors, encapsulating the hydrophobic organic substrates and the catalyst, thereby enabling the reaction to proceed efficiently in the bulk aqueous phase.[8] This approach can even enhance reaction rates compared to organic solvents.

Causality: The choice of surfactant is critical. Surfactants like Tween 80 and Kolliphor EL form micelles that effectively solubilize both the aryl halide and the organoboron reagent, bringing them into close proximity with the palladium catalyst within the hydrophobic core of the micelle.[8][9] This localized concentration effect often leads to accelerated reaction times and allows for lower catalyst loadings.

Protocol: Surfactant-Mediated Suzuki-Miyaura Coupling in Water

  • Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Aqueous Medium: Add a 2 wt% aqueous solution of a suitable surfactant (e.g., Tween 80).

  • Catalyst Addition: Introduce the palladium catalyst, for instance, Pd(OAc)₂ (0.1 mol%).

  • Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) under an air atmosphere.[8] Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, the product can often be isolated by simple extraction with a minimal amount of an organic solvent like ethyl acetate. The aqueous phase containing the surfactant and catalyst can potentially be recycled.

Greening Strategy 2: Advanced Catalytic Systems

Innovations in catalyst design are central to greener Suzuki-Miyaura reactions. The focus is on reducing the amount of precious metal, simplifying catalyst-product separation, and enabling catalyst recycling.

Heterogeneous Catalysis: Simplifying Recovery and Reuse

Heterogeneous catalysts, where the active metal is supported on a solid material, offer a straightforward solution to the challenge of catalyst separation.[10] Palladium on activated carbon (Pd/C) is a classic example, but a variety of other supports like metal-organic frameworks (MOFs), polymers, and silica have been developed.[10][11]

Causality: The key advantage of a heterogeneous catalyst is its easy removal from the reaction mixture by filtration.[11] This eliminates the need for complex chromatographic purification, reducing solvent waste and saving time. Furthermore, the recovered catalyst can often be reused for multiple reaction cycles, significantly lowering the overall cost and environmental impact.[12][13]

Protocol: Heterogeneous Pd/C Catalyzed Suzuki-Miyaura Coupling

  • Setup: To a mixture of the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), and a base (e.g., K₃PO₄, 2.0 mmol) in a suitable green solvent (e.g., water/ethanol mixture), add 10% Pd/C (1-2 mol% Pd).[11][12]

  • Reaction: Heat the mixture to 80-100 °C and monitor by an appropriate analytical method.

  • Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Recovery: Filter the reaction mixture to recover the Pd/C catalyst. The catalyst can be washed with water and ethanol and dried for reuse.

  • Product Extraction: The product can be extracted from the filtrate using a minimal amount of an organic solvent.

Catalyst SystemSupportSolventTemperature (°C)Yield (%)Catalyst Reusability
Pd/CActivated CarbonWater/Ethanol80-100>90High (up to 5 cycles)[12]
Pd-MOFMetal-Organic FrameworkVariesMildHighHigh[10]
Pd-PolymerAmphiphilic CopolymerWater/OrganicRT-80>95Very High (>10 cycles)[13]
Ligand-Free Catalysis: Simplicity and Cost-Effectiveness

Phosphine ligands, commonly used to stabilize the palladium catalyst, can be expensive, toxic, and air-sensitive. Ligand-free protocols have emerged as a greener alternative, simplifying the reaction setup and reducing costs.[14][15]

Causality: In many cases, especially in polar solvents like water, the solvent itself or other species in the reaction mixture can stabilize the palladium nanoparticles that are often the active catalytic species in these "ligand-free" systems.[14][16] This approach avoids the synthesis and use of complex and often proprietary ligands.

Protocol: Ligand-Free Suzuki-Miyaura Coupling in Water

  • Reaction Mixture: In a flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., Na₂CO₃, 2.0 mmol) in water.

  • Catalyst: Add a simple palladium salt, such as PdCl₂ or Pd(OAc)₂ (0.5-1 mol%).[14]

  • Conditions: Stir the reaction at room temperature or with gentle heating. The reaction is often complete within a few hours.[16]

  • Workup: The product can be isolated via extraction.

Earth-Abundant Metal Catalysis: Moving Beyond Palladium

While palladium is highly effective, its scarcity and cost have driven research into catalysts based on more earth-abundant metals like nickel and copper.[1][5] However, a holistic view is necessary, as the overall "greenness" of a process depends on multiple factors, including solvent use and energy consumption, not just the metal's abundance.[6][17][18][19] Nickel catalysts, for instance, have shown promise for coupling less reactive aryl chlorides.[20]

Green_Strategies SMC Green Suzuki-Miyaura Coupling Solvents Alternative Solvents SMC->Solvents Catalysts Advanced Catalysts SMC->Catalysts Energy Energy Sources SMC->Energy Water Water Solvents->Water DES Deep Eutectic Solvents Solvents->DES Glycerol Glycerol Solvents->Glycerol Hetero Heterogeneous Catalysts->Hetero LigandFree Ligand-Free Catalysts->LigandFree EarthAbundant Earth-Abundant Metals Catalysts->EarthAbundant Mechano Mechanochemistry Energy->Mechano Micro Microwave Energy->Micro Photo Photocatalysis Energy->Photo

Caption: Key Green Chemistry Strategies for the Suzuki-Miyaura Reaction.

Greening Strategy 3: Alternative Energy Sources

Rethinking how energy is supplied to a reaction can lead to significant green benefits, such as reduced reaction times and lower energy consumption.

Mechanochemistry: Solvent-Free Synthesis

Mechanochemistry utilizes mechanical force, typically through ball milling, to initiate chemical reactions in the absence of bulk solvents.[21][22] This approach is highly atom-economical and drastically reduces solvent waste.

Causality: The high-energy collisions inside a ball mill provide the activation energy for the reaction. The solid-state environment can also lead to different reactivity and selectivity compared to solution-phase reactions.[23] Recent studies have shown that the addition of a small amount of an olefin can act as a dispersant for the catalyst, preventing aggregation and accelerating the reaction.[21]

Protocol: Mechanochemical Suzuki-Miyaura Coupling

  • Loading the Mill: Place the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), a solid base like K₂CO₃ (2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂), and grinding balls into a milling jar.[24][25]

  • Milling: Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (often 30-90 minutes).

  • Isolation: After milling, the solid product mixture is removed from the jar. The product is typically extracted with a small amount of solvent, and the solid inorganic byproducts and catalyst are removed by filtration.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically shorten reaction times from hours to minutes.[26][27] This is due to efficient and rapid heating of the reaction mixture.

Causality: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is often difficult to achieve with conventional oil baths. This can overcome activation energy barriers more efficiently, accelerating the reaction.[27] This technique is particularly effective when paired with green solvents like water or deep eutectic solvents.[28]

Conclusion and Future Outlook

The greening of the Suzuki-Miyaura cross-coupling reaction is a testament to the ingenuity of the chemical community in developing sustainable synthetic methods. By moving away from traditional organic solvents, designing recyclable and more efficient catalysts, and adopting alternative energy sources, it is possible to perform this vital C-C bond formation with a significantly reduced environmental impact. The protocols and strategies outlined in this guide provide a starting point for researchers and professionals to integrate these greener approaches into their daily work, contributing to a more sustainable chemical enterprise. The future will likely see further advancements in catalysts based on earth-abundant metals, the expansion of reactions in biocompatible media, and the integration of flow chemistry for continuous, waste-minimizing production.

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling with (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-SMC-2026-01 Topic: Troubleshooting low yield in Suzuki coupling with (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid Senior Application Scientist: Dr. Evelyn Reed

Introduction: Navigating the Nuances of a Complex Boronic Acid in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C-C bonds.[1][2] However, its success is not always guaranteed, particularly when dealing with structurally complex substrates. The boronic acid, this compound, presents a unique set of challenges that can lead to diminished yields if not properly addressed.

The presence of multiple ether linkages introduces potential Lewis basic sites that could interact with the palladium catalyst. Furthermore, like many boronic acids, this substrate is susceptible to common failure modes such as protodeboronation and homocoupling, which degrade the starting material and reduce the efficiency of the desired cross-coupling.[3][4]

This guide provides a structured, in-depth approach to troubleshooting and optimizing Suzuki coupling reactions involving this specific boronic acid. It is designed for researchers and drug development professionals to diagnose issues systematically and implement robust solutions based on mechanistic principles.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed to address the most common issues encountered during the Suzuki coupling of this compound.

Q1: My reaction shows low to no conversion of my starting materials. What are the most critical initial checks?

A1: When a Suzuki coupling fails to initiate, a systematic evaluation of your reagents and reaction setup is the first crucial step. The issue almost always lies within one of three areas: the catalyst system, the reagent quality, or the reaction environment.

  • Catalyst System Integrity: The heart of the reaction is the palladium catalyst. Its activity is paramount.

    • Active Catalyst Species: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[2] Inefficient reduction can halt the reaction before it begins. Using a direct Pd(0) source like Pd(PPh₃)₄ can circumvent this issue.

    • Ligand Choice: For a sterically demanding substrate like this, standard ligands such as triphenylphosphine (PPh₃) may be inadequate.[5] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the rate-limiting oxidative addition and facilitate the final reductive elimination step.[6][7][8] These ligands stabilize the catalytic species and accelerate the reaction, preventing catalyst decomposition.[1][6]

    • Catalyst Decomposition: The appearance of black precipitate (palladium black) is a clear sign of catalyst decomposition. This is often caused by exposure to oxygen or excessively high temperatures.[4][9]

  • Reagent Quality and Stability:

    • Boronic Acid Integrity: Boronic acids can dehydrate to form cyclic boroxine trimers. While boroxines are often competent in Suzuki couplings, their different physical properties can affect stoichiometry if not accounted for. More critically, boronic acids can undergo protodeboronation (replacement of the C-B bond with C-H), a common side reaction that irreversibly consumes your starting material.[3][10] Always use fresh, high-purity boronic acid.

    • Aryl Halide Reactivity: The reactivity of your coupling partner follows the trend: I > OTf > Br >> Cl.[1] Aryl chlorides are particularly challenging and demand highly active catalyst systems.[8]

    • Solvent and Base Purity: Use of anhydrous and thoroughly degassed solvents is critical. Oxygen can oxidize both the Pd(0) catalyst and the phosphine ligands, rendering them inactive.[11] Ensure your base is pure and, for anhydrous reactions, thoroughly dried.

  • Reaction Environment:

    • Inert Atmosphere: The exclusion of oxygen cannot be overstated.[4][11] Ensure your reaction flask is rigorously purged with an inert gas (Argon or Nitrogen) through several vacuum/backfill cycles. Maintain a positive pressure of inert gas throughout the reaction.

Q2: I'm observing a significant amount of a byproduct that corresponds to my boronic acid losing its boron group. What is happening and how can I fix it?

A2: You are observing protodeboronation , a major culprit for low yields in Suzuki couplings.[3] This side reaction involves the cleavage of the carbon-boron bond and its replacement by a hydrogen atom, typically from water or other protic sources in the reaction mixture. Electron-rich boronic acids can be particularly susceptible.[9][12]

Here are strategies to mitigate it:

  • Optimize the Base: The base is a double-edged sword. It is required to activate the boronic acid to form a more nucleophilic 'ate' complex for transmetalation, but strong bases can also promote protodeboronation.[13][14][15]

    • Switch to a Milder Base: If you are using strong bases like NaOH or KOH, consider switching to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[11] These are often effective at promoting the reaction while minimizing the undesired side reaction.

  • Control the Water Content: Water is often the proton source for this side reaction.

    • Anhydrous Conditions: Switching to strictly anhydrous conditions can significantly reduce protodeboronation. This involves using dry solvents and an anhydrous base.[4]

    • Minimal Water: If an aqueous base is required for solubility or reactivity, use the minimum amount necessary and consider a biphasic system (e.g., Toluene/Water, Dioxane/Water) with vigorous stirring.[16]

  • Lower the Reaction Temperature: Protodeboronation is often accelerated at higher temperatures. Running the reaction at the lowest effective temperature can favor the desired cross-coupling over this decomposition pathway.[11]

  • Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, is a highly effective strategy.[3][17] These esters act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing the rate of decomposition.[3]

Q3: My main byproduct appears to be a dimer of my boronic acid. How can I prevent this homocoupling?

A3: The formation of a biaryl product from two molecules of your boronic acid is known as homocoupling . This is another common side reaction that consumes your starting material and complicates purification.

  • Primary Cause: The primary cause of homocoupling is the presence of oxygen.[4][11] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a reaction also catalyzed by palladium.

  • Solution: The most effective prevention is the rigorous exclusion of air from your reaction.

    • Degassing: Degas your solvent thoroughly before use. This can be done by bubbling an inert gas through the solvent for 20-30 minutes or by using a series of freeze-pump-thaw cycles.[9]

    • Inert Atmosphere: As mentioned before, ensure the reaction is set up and maintained under a positive pressure of a dry, inert gas like argon or nitrogen.[11]

Q4: The ether groups in my boronic acid seem unusual. Could they be interfering with the reaction?

A4: This is an insightful question. The oxygen atoms in the phenoxy and methoxyethyl moieties are Lewis basic and could, in principle, coordinate to the palladium center.

  • Potential for Interference: Such coordination could potentially compete with the desired phosphine ligand, altering the electronic properties and steric environment of the catalyst. This might slow down key steps in the catalytic cycle.

  • Practical Implications: In practice, this is rarely a prohibitive issue. The phosphine ligands typically used in modern Suzuki couplings are designed to be strong σ-donors and bind very strongly to the palladium center, outcompeting weak coordination from ether oxygens.[1]

  • Troubleshooting Step: If you have exhausted all other common troubleshooting avenues, consider using a more strongly coordinating or sterically bulkier ligand (e.g., moving from PPh₃ to a Buchwald-type ligand). This will ensure that the ligand remains bound to the palladium and that the catalytic cycle proceeds efficiently.

Visualizing the Process

A clear understanding of the reaction mechanism and troubleshooting logic is essential for effective problem-solving.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X Trans Transmetalation PdII->Trans PdR1R2 R¹-Pd(II)L₂-R² Trans->PdR1R2 RedElim Reductive Elimination PdR1R2->RedElim RedElim->Pd0 R¹-R² Product R¹-R² Boronic R²-B(OH)₂ AteComplex [R²-B(OH)₃]⁻ Boronic->AteComplex + Base Base Base (e.g., OH⁻) AteComplex->Trans Activates Boron Halide R¹-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield Observed Check_Conversion Check Conversion by TLC / LC-MS Start->Check_Conversion No_Reaction No Reaction / Low Conversion Check_Conversion->No_Reaction Low Good_Conversion Good Conversion, Low Isolated Yield Check_Conversion->Good_Conversion High Check_Catalyst 1. Check Catalyst System (Pd source, Ligand) No_Reaction->Check_Catalyst Check_Side_Reactions Identify Byproducts (LC-MS) Good_Conversion->Check_Side_Reactions Check_Reagents 2. Check Reagent Quality (Boronic Acid, Halide) Check_Catalyst->Check_Reagents Check_Conditions 3. Check Conditions (Inert Atmosphere, Temp) Check_Reagents->Check_Conditions Protodeboronation Protodeboronation? Check_Side_Reactions->Protodeboronation C-B Cleavage Homocoupling Homocoupling? Check_Side_Reactions->Homocoupling Dimer Formed Workup_Issue Investigate Workup & Purification Loss Check_Side_Reactions->Workup_Issue Other Optimize_Base Optimize Base (e.g., K₃PO₄, KF) Protodeboronation->Optimize_Base Anhydrous Use Anhydrous Conditions Protodeboronation->Anhydrous Degas Improve Degassing Technique Homocoupling->Degas

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

Optimized Protocols and Methodologies

Protocol 1: General Optimized Suzuki Coupling Procedure

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Table 1: Reagents and Recommended Conditions

ComponentStoichiometryRecommended ChoiceNotes
Aryl Bromide1.0 equiv-The limiting reagent.
Boronic Acid1.2 - 1.5 equivThis compoundA slight excess ensures complete consumption of the halide.
Palladium Precatalyst1-2 mol%Pd(OAc)₂A common, reliable Pd(II) source.
Ligand2-4 mol%SPhosA bulky, electron-rich ligand suitable for challenging substrates.[6]
Base2.0 - 3.0 equivK₃PO₄ (finely ground)A moderately strong base effective at minimizing protodeboronation.[11]
Solvent0.1 - 0.2 M1,4-Dioxane / Water (5:1 v/v)A common solvent system that balances reactivity and solubility.[16][18]
Temperature80 - 100 °C-Monitor reaction progress to avoid prolonged heating.

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: Prepare the 1,4-dioxane/water solvent mixture and degas it by bubbling with an inert gas for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe under a positive pressure of inert gas.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously to ensure proper mixing, especially in a biphasic system.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).[19] The reaction is complete when the limiting aryl halide is consumed. Typical reaction times are 4-18 hours.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (or another suitable organic solvent) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting support for one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling. Here, we will delve into the critical parameters of base and solvent selection, particularly when working with the diverse and often challenging range of substituted phenylboronic acids. Our goal is to move beyond simple protocols and equip you with the mechanistic understanding to rationally design, optimize, and troubleshoot your reactions with confidence.

Frequently Asked Questions (FAQs): The "Why" Behind Base and Solvent Selection

This section addresses fundamental questions that form the bedrock of successful Suzuki-Miyaura couplings. Understanding these principles is the first step toward troubleshooting and optimization.

Q1: What is the fundamental role of the base in a Suzuki-Miyaura reaction?

A1: The base in a Suzuki-Miyaura coupling is not merely a spectator or a simple acid scavenger. It plays a crucial, multifaceted role in the catalytic cycle.[1][2] Its primary function is to activate the organoboron species, typically a boronic acid (RB(OH)₂), making it competent for the key transmetalation step.[1][3] This activation is achieved through the formation of a more nucleophilic borate species (e.g., [RB(OH)₃]⁻), which facilitates the transfer of the organic group from boron to the palladium center.[2][4] Additionally, the base is involved in the formation of the active palladium complex and can accelerate the final reductive elimination step.[1]

Q2: How do I choose the right base for my specific substituted phenylboronic acid?

A2: The choice of base is highly dependent on the electronic properties of your phenylboronic acid and the presence of any base-sensitive functional groups in your substrates.[3]

  • For electron-rich and neutral phenylboronic acids: A wide range of bases can be effective. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices.[5] Stronger bases like potassium phosphate (K₃PO₄) are also frequently used.[6]

  • For electron-deficient phenylboronic acids: These substrates are more acidic and are particularly susceptible to a detrimental side reaction called protodeboronation, where the C-B bond is cleaved by a proton source.[7][8] For these, milder bases such as potassium fluoride (KF) or weaker carbonate bases are often preferred to minimize this decomposition pathway.[7][9]

  • For substrates with base-labile groups (e.g., esters): To prevent hydrolysis of sensitive functionalities, weaker bases are essential. Powdered potassium fluoride (KF) is a classic choice in these scenarios as it is effective in activating the boronic acid without promoting unwanted side reactions.[3]

Q3: Is water necessary in my Suzuki reaction, and how does it influence the outcome?

A3: While not always mandatory, a small amount of water is often beneficial and is a common component of many Suzuki-Miyaura protocols.[9] Water can aid in the dissolution of inorganic bases like K₂CO₃ and K₃PO₄, which can be crucial for the reaction's progress.[9] Mechanistically, water can participate in the formation of hydroxide-palladium complexes, which are thought to be key intermediates in the transmetalation step.[9] However, for boronic acids that are highly prone to protodeboronation, especially electron-deficient ones, running the reaction under strictly anhydrous conditions is recommended.[7][9]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent plays a critical role in a Suzuki-Miyaura coupling, influencing the solubility of reagents, the stability of intermediates, and even the selectivity of the reaction.[10][11][12]

  • Solubility: The solvent must be able to dissolve the aryl halide, the boronic acid, the base, and the palladium catalyst to a sufficient extent. Common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMSO).[6] Often, a co-solvent system, such as dioxane/water, is employed to ensure all components are in solution.[9]

  • Reaction Rate and Selectivity: The polarity of the solvent can significantly impact the reaction. More polar solvents can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction.[13] However, solvent effects can be complex and do not always correlate directly with dielectric constant.[10][11][12] For instance, in couplings of chloroaryl triflates, nonpolar solvents like THF and toluene can favor reaction at the C-Cl bond, while some polar solvents like acetonitrile (MeCN) and DMF can switch the selectivity to the C-OTf bond.[10] This is attributed to the ability of certain polar solvents to stabilize anionic transition states.[10][11][12]

Q5: When should I consider using a boronic ester or a trifluoroborate salt instead of a boronic acid?

A5: Boronic acids, particularly electron-deficient and heteroaromatic ones, can be unstable and prone to decomposition via protodeboronation or homocoupling.[6][9] In such cases, more stable derivatives are highly recommended:

  • Pinacol Boronic Esters (BPin): These are significantly more stable than their corresponding boronic acids and are easily handled and purified.[9]

  • MIDA Boronates: These are highly stable, crystalline solids that are often compatible with chromatography and can withstand harsh reaction conditions, making them ideal for multi-step syntheses.[7]

  • Potassium Trifluoroborate Salts (BF₃K): These salts are very stable to air and moisture and often exhibit enhanced reactivity.[9] They are thought to undergo slow hydrolysis under the reaction conditions to release the active boronic acid, which can minimize side reactions by keeping the concentration of the free boronic acid low.[14]

Troubleshooting Guide: From Low Yields to Complex Product Mixtures

This section provides a structured approach to diagnosing and resolving common issues encountered during Suzuki-Miyaura reactions with substituted phenylboronic acids.

Issue 1: Low to No Product Formation

A low or non-existent yield is the most common problem. A systematic approach is key to identifying the root cause.

Initial Checks:

  • Catalyst Activity: The Pd(0) species is the active catalyst.[15] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your conditions are suitable for its in-situ reduction. The integrity of your catalyst and any phosphine ligands is paramount; they can be sensitive to air and moisture.[7]

  • Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the Pd(0) catalyst.[7][15] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[15]

  • Reagent Purity: Verify the purity and stability of your boronic acid, especially if it is electron-deficient.[7] The reactivity of the aryl halide partner also plays a significant role (I > Br > OTf >> Cl).[7]

Troubleshooting Workflow:

start Low/No Yield check_catalyst 1. Verify Catalyst & Ligand Activity - Use fresh reagents - Consider a more active precatalyst start->check_catalyst check_inert 2. Ensure Rigorous Inert Conditions - Degas solvent thoroughly - Maintain positive Ar/N2 pressure check_catalyst->check_inert If catalyst is active check_reagents 3. Assess Reagent Quality - Check boronic acid purity - Confirm aryl halide reactivity check_inert->check_reagents If conditions are inert optimize_base 4. Optimize Base - Stronger base (e.g., K3PO4) - Anhydrous conditions? check_reagents->optimize_base If reagents are pure optimize_solvent 5. Optimize Solvent - Ensure solubility of all components - Try a different solvent system (e.g., Toluene, DMF) optimize_base->optimize_solvent If no improvement increase_temp 6. Increase Temperature - Incrementally raise temperature - Monitor for decomposition optimize_solvent->increase_temp If no improvement success Improved Yield increase_temp->success If successful

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Significant Protodeboronation of the Phenylboronic Acid

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, a common side reaction, especially with electron-deficient substrates.[7][8]

Diagnostic Clues:

  • Appearance of the corresponding arene (Ph-H) in your crude reaction mixture (detectable by GC-MS or LC-MS).

  • Consumption of the boronic acid starting material without the formation of the desired product.

Mitigation Strategies:

  • Choice of Base: The base is a critical factor.[7] Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial for electron-deficient boronic acids.[7]

  • Anhydrous Conditions: Water can be a proton source for this side reaction.[7] Employing anhydrous solvents and bases can significantly reduce protodeboronation.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[7][9] These reagents often release the active boronic acid slowly, minimizing its concentration and thus the rate of protodeboronation.[14]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[7]

Issue 3: Homocoupling of the Phenylboronic Acid

The formation of a biaryl product from the coupling of two boronic acid molecules (Ph-Ph) is another common side reaction.

Causative Factors:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[15]

  • Excess Pd(II): The use of a Pd(II) source without efficient reduction to Pd(0) can lead to homocoupling.[6]

Preventative Measures:

  • Rigorous Degassing: Thoroughly degassing the solvent and maintaining a strict inert atmosphere is the most effective way to prevent homocoupling.[7]

  • Use of Pd(0) Sources or Efficient Precatalysts: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a modern, highly active precatalyst that rapidly generates the active Pd(0) species can minimize this side reaction.

Issue 4: Challenges with Sterically Hindered Substrates

Ortho-substituted phenylboronic acids can present significant challenges due to steric hindrance, which can slow down or prevent the reaction.[16][17][18]

Optimization Strategies:

  • Bulky, Electron-Rich Ligands: The use of specialized phosphine ligands with large cone angles and high electron-donating ability is often necessary. Ligands like SPhos, XPhos, and Buchwald's biaryl phosphine ligands are designed to promote the coupling of sterically demanding substrates.[19]

  • Higher Temperatures: Increased temperatures are often required to overcome the higher activation energy associated with sterically hindered couplings.

  • Stronger Bases: Potent bases like K₃PO₄ or even alkoxides can be more effective in these challenging reactions.

  • Chelation Assistance: In some cases, ortho-substituents with coordinating atoms (e.g., -OMe) can assist in the reaction through a chelation effect with the metal center, influencing selectivity and reactivity.[16][20][21][22]

Experimental Protocols and Data Tables

Protocol 1: General Procedure for a Standard Suzuki-Miyaura Coupling

This protocol serves as a robust starting point and should be optimized for specific substrates.[9]

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the substituted phenylboronic acid or its derivative (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This can be done by evacuating and backfilling the flask three times.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a More Stable Diethanolamine Adduct for Sensitive Boronic Acids

This procedure can be used to stabilize a boronic acid that is prone to decomposition.[15]

  • Dissolution: In a vial with a stir bar, dissolve the substituted phenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will typically form.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This adduct can now be used directly in the Suzuki-Miyaura coupling reaction.

Data Tables for Quick Reference

Table 1: Common Bases and Their Properties

BaseFormulapKa of Conjugate AcidTypical Use Cases
Potassium CarbonateK₂CO₃10.3General purpose, good for many standard couplings[5]
Cesium CarbonateCs₂CO₃10.3Highly effective, often used in challenging couplings
Potassium PhosphateK₃PO₄12.3Strong base, good for less reactive substrates and sterically hindered couplings[6]
Potassium FluorideKF3.2Mild base, ideal for substrates with base-sensitive functional groups[3][9]
Sodium tert-butoxideNaOtBu~17Very strong base, used for highly challenging couplings, especially with aryl chlorides
TriethylamineEt₃N10.7Organic base, sometimes used but generally less effective than inorganic bases[5]

pKa values are approximate and can vary with conditions.[23][24]

Table 2: Common Solvents and Their Dielectric Constants

SolventDielectric Constant (ε at 20°C)Typical Use Cases
Toluene2.38Nonpolar, good for many standard and sterically hindered couplings[25]
1,4-Dioxane2.25Aprotic ether, very common, often used with water[25]
Tetrahydrofuran (THF)7.58Aprotic ether, another common choice, often with water[25]
N,N-Dimethylformamide (DMF)36.71Polar aprotic, good for dissolving salts, can influence selectivity[10][25]
Acetonitrile (MeCN)37.5Polar aprotic, can alter selectivity in some cases[10][25]
Water80.1Co-solvent to dissolve inorganic bases[25]

Dielectric constants are from various sources.[25][26]

Mechanistic Visualization

A deeper understanding of the catalytic cycle can aid in troubleshooting. The following diagram illustrates the key steps in the Suzuki-Miyaura reaction.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R1-Pd(II)L2-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_biaryl R1-Pd(II)L2-R2 Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd BoronicAcid R2-B(OH)2 Borate [R2-B(OH)3]- BoronicAcid->Borate Base Base (e.g., OH-) Base->BoronicAcid Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Navigating the Side Reactions of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance for troubleshooting two of the most common and often frustrating side reactions encountered when working with boronic acids: protodeboronation and homocoupling. As a senior application scientist, my goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Understanding Boronic Acid Stability

Boronic acids are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility can be compromised by their inherent instability under certain conditions. The C–B bond is susceptible to cleavage, leading to undesired byproducts that can complicate purification and significantly lower the yield of your target molecule. This guide will focus on the two primary pathways of decomposition: protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (dimerization of the boronic acid).

Part 2: Troubleshooting Protodeboronation

Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the formation of an arene or alkene, effectively consuming your starting material.[1] This side reaction is a frequent issue in cross-coupling reactions that utilize boronic acids.[1]

Frequently Asked Questions (FAQs) about Protodeboronation

Q1: I am seeing a significant amount of the parent arene of my boronic acid in my reaction mixture. What is causing this?

A1: You are observing protodeboronation, a side reaction where the C–B bond is cleaved and replaced with a C–H bond.[2] This process is highly dependent on the reaction conditions and the structure of the boronic acid itself.[1] Several factors can be at play:

  • Presence of a Proton Source: Water is a common proton source that can facilitate the cleavage of the C-B bond.[2]

  • Basic Conditions: While necessary for the Suzuki-Miyaura coupling, bases can react with the boronic acid to form a more reactive boronate species, which is more susceptible to protonolysis.[1][2]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[3]

  • pH of the Reaction Medium: The pH is a critical factor as it dictates the speciation of the boronic acid, influencing its stability.[1]

Q2: Are certain types of boronic acids more prone to protodeboronation?

A2: Yes, the electronic nature and steric environment of the organic substituent on the boronic acid play a crucial role. Electron-deficient heteroaromatic boronic acids, such as 2-pyridine boronic acid, are notoriously unstable.[1] This is due to the formation of a zwitterionic intermediate under neutral pH conditions which readily undergoes unimolecular fragmentation of the C-B bond.[1] Conversely, adding an acid or a base can shift the equilibrium away from this reactive zwitterion, paradoxically increasing stability.[1]

Q3: How does the choice of base impact protodeboronation?

A3: The choice and strength of the base are critical. Strong bases can significantly accelerate protodeboronation.[3] The base promotes the formation of the tetrahedral boronate species ([ArB(OH)3]−), which is often the key intermediate in the base-catalyzed protodeboronation pathway.[4] Milder bases are generally recommended to minimize this side reaction.

Troubleshooting Guide: Minimizing Protodeboronation

If you are experiencing significant protodeboronation, consider the following strategies, starting with the simplest adjustments:

StrategyRationaleRecommended Action
Optimize Reaction Temperature Higher temperatures accelerate protodeboronation.[3]If your catalytic system is sufficiently active, attempt the reaction at a lower temperature (e.g., room temperature to 60 °C).
Select a Milder Base Strong bases promote the formation of the reactive boronate species.[3][5]Switch from strong bases like NaOH or KOH to milder alternatives such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][5]
Control Water Content While some water is often beneficial for Suzuki couplings, excess water can serve as a proton source for protodeboronation.[3]Use anhydrous solvents and reagents. If the reaction is sluggish, a carefully optimized, minimal amount of water can be added.
Increase Catalyst Efficiency A more active catalyst will increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[1]Employ a highly active catalyst system, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos).
Convert to a More Stable Boronic Ester Boronic esters are generally more stable than their corresponding acids.[6] This is a highly effective strategy for particularly unstable boronic acids.Convert the boronic acid to a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are exceptionally stable and undergo a slow release of the free boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][7]
Experimental Protocol: Suzuki-Miyaura Coupling with an Unstable Boronic Acid using a Pinacol Ester

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.[3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.[3]

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene) via syringe. A small, optimized amount of degassed water may be necessary.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (starting lower, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.[3]

Part 3: Troubleshooting Homocoupling

Homocoupling is the dimerization of two molecules of the boronic acid to form a symmetrical biaryl byproduct.[8] This side reaction not only consumes your boronic acid but can also lead to purification challenges due to the structural similarity between the homocoupled product and the desired cross-coupled product.[9]

Frequently Asked Questions (FAQs) about Homocoupling

Q1: I'm observing a significant amount of a symmetrical biaryl corresponding to my boronic acid. What's causing this homocoupling?

A1: The homocoupling of boronic acids in Suzuki-Miyaura reactions is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen in your reaction can lead to the oxidation of the catalytically active Pd(0) species to Pd(II). This Pd(II) can then facilitate the homocoupling of two boronic acid molecules. Rigorous exclusion of oxygen is therefore critical.[8][10] The mechanism is thought to involve the formation of a palladium peroxo complex, (η²-O₂)PdL₂, which plays a crucial role in the homocoupling process.[11]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer.[8] This process also generates the active Pd(0) catalyst, but it can be a significant source of byproduct at the beginning of the reaction before the main catalytic cycle is established.[12]

Q2: How does my choice of palladium source affect the extent of homocoupling?

A2: The choice of palladium source is crucial. Using a Pd(0) source, such as Pd(PPh₃)₄, can help to minimize the homocoupling that arises from the in-situ reduction of a Pd(II) precursor. Alternatively, using well-defined Pd(II) precatalysts that are designed for rapid reduction to the active Pd(0) species can also be an effective strategy.[13]

Q3: Can the solvent and temperature influence the rate of homocoupling?

A3: Yes, both solvent and temperature are important parameters. Aprotic solvents like 1,4-dioxane, toluene, and THF are commonly used and can be effective in minimizing homocoupling.[8] While some water is often necessary, an excessive amount can sometimes promote homocoupling.[8] Running the reaction at the lowest temperature that still allows for a reasonable reaction rate is generally advisable to suppress this side reaction.[8]

Troubleshooting Guide: Minimizing Homocoupling

If homocoupling is a significant issue in your reaction, the following troubleshooting workflow can help you diagnose and resolve the problem.

G start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes s1 Implement rigorous deoxygenation: - Sparge solvent with N₂ or Ar - Use freeze-pump-thaw cycles a1_no->s1 q2 What is the Palladium source? a1_yes->q2 s1->q1 Re-evaluate a2_pd2 Pd(II) Precursor (e.g., Pd(OAc)₂, PdCl₂) q2->a2_pd2 Pd(II) a2_pd0 Pd(0) Source or fast-reducing Precatalyst q2->a2_pd0 Pd(0) / Precatalyst s2 Consider switching to a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst. Alternatively, add a mild reducing agent. a2_pd2->s2 q3 Are reaction conditions optimized? a2_pd0->q3 s2->q2 Re-evaluate s3 Optimize conditions: - Lower reaction temperature - Screen different solvents - Use bulky, electron-rich ligands q3->s3 end Homocoupling Minimized s3->end

Experimental Protocol: Suzuki-Miyaura Coupling with Suppression of Homocoupling

This protocol incorporates strategies to minimize the formation of homocoupled byproducts.

  • Reagent and Additive Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv.), the arylboronic acid (1.1 equiv.), the base (e.g., K₂CO₃), and a mild reducing agent such as potassium formate (optional, 1.0-1.5 equiv.).[9]

  • Solvent Addition: Add a suitable solvent (e.g., 1-propanol/water mixture) that has been thoroughly degassed.[9]

  • Rigorous Deoxygenation: Perform a subsurface sparge with nitrogen or argon for at least 30 minutes to ensure the removal of dissolved oxygen. Alternatively, for more rigorous oxygen removal, perform three to five freeze-pump-thaw cycles.[9]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst. A Pd(0) source or a well-defined precatalyst is recommended.

  • Reaction: Heat the reaction to the optimized temperature (e.g., 80-100 °C) and monitor its progress.

  • Work-up and Purification: Follow standard aqueous work-up procedures as previously described, followed by purification, typically by column chromatography.

Part 4: Mechanistic Overview

A deeper understanding of the catalytic cycles can aid in troubleshooting. The desired Suzuki-Miyaura coupling competes with the protodeboronation and homocoupling pathways.

Suzuki_Cycle_and_Side_Reactions

By carefully selecting your reaction parameters based on the principles outlined in this guide, you can effectively minimize these unwanted side reactions and improve the efficiency and reliability of your syntheses.

References

Preventing decomposition of boronic acids during Suzuki-Miyaura reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Boronic Acid Decomposition

Welcome to the technical support center for the Suzuki-Miyaura reaction. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful cross-coupling reaction. Boronic acids, while indispensable coupling partners, are notoriously prone to decomposition under various conditions. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you mitigate these challenges, ensuring the success and reproducibility of your experiments.

Understanding Boronic Acid Instability: The Three Main Culprits

Before diving into troubleshooting, it's crucial to understand the primary pathways through which boronic acids decompose. This knowledge forms the bedrock of rational experimental design.

  • Protodeboronation: This is often the most significant side reaction, where the C-B bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct and boric acid. This process is particularly prevalent with electron-rich or sterically hindered boronic acids and is often catalyzed by residual palladium catalysts or bases.

  • Oxidation: Boronic acids can be oxidized to the corresponding phenols. This process is often mediated by dissolved oxygen in the reaction mixture and can be accelerated by the presence of certain bases and metal catalysts.

  • Trimerization to Boroxines: In the solid state and in solution, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine. While this is an equilibrium process and boroxines can be converted back to the active boronic acid monomer in the presence of water, their formation can complicate stoichiometry and reaction kinetics.

Boronic_Acid_Decomposition R_BOH2 R-B(OH)₂ (Boronic Acid) R_H R-H (Arene Byproduct) R_BOH2->R_H Protodeboronation (+H₂O, Base/Catalyst) R_OH R-OH (Phenol Byproduct) R_BOH2->R_OH Oxidation ([O]) Boroxine Boroxine ((RBO)₃) R_BOH2->Boroxine Trimerization (-H₂O) Boroxine->R_BOH2 Hydrolysis (+H₂O)

Caption: Major decomposition pathways of boronic acids.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding boronic acid stability and handling.

Q1: My boronic acid is a fine powder and appears to have lost mass over time. What is happening?

A: You are likely observing the effects of boroxine formation. Boronic acids can dehydrate, especially when stored improperly, to form their corresponding cyclic anhydrides (boroxines). This process involves the loss of water molecules, leading to a decrease in the overall mass of the sample. For every three molecules of boronic acid that form one molecule of boroxine, three molecules of water are lost. While boroxines are often viable coupling partners, this conversion alters the molar mass, and using the original molecular weight for your calculations will lead to inaccurate stoichiometry. It is best practice to store boronic acids in a cool, dry, dark environment, preferably under an inert atmosphere.

Q2: I observe significant formation of a homocoupled byproduct of my aryl halide (Ar-Ar). What is the cause?

A: While often attributed to issues with the palladium catalyst, significant Ar-Ar homocoupling can also be a symptom of slow transmetalation due to boronic acid decomposition. If the boronic acid has degraded before it can efficiently transmetalate with the palladium complex, the oxidative addition complex (Ar-Pd-X) is more likely to undergo side reactions, including homocoupling. Ensure your boronic acid is pure and the reaction conditions are optimized to favor transmetalation over competing pathways.

Q3: Can I use any base for my Suzuki-Miyaura reaction?

A: No, the choice of base is critical and can significantly impact boronic acid stability. Strong bases, particularly hydroxides like NaOH or KOH in the presence of water, can accelerate protodeboronation. Weaker bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred as they are effective in promoting the catalytic cycle while minimizing boronic acid decomposition. The optimal base is substrate-dependent and often requires empirical screening.

Q4: How does temperature affect the stability of my boronic acid during the reaction?

A: Higher temperatures can accelerate both the desired Suzuki-Miyaura coupling and the undesired decomposition pathways. For sensitive boronic acids, particularly heteroaromatic or electron-rich substrates, running the reaction at the lowest effective temperature is crucial. It is often beneficial to start with a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is sluggish.

Troubleshooting Guide: Common Problems and Solutions

This guide provides a structured approach to troubleshooting common issues related to boronic acid decomposition during Suzuki-Miyaura reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / No Reaction 1. Boronic Acid Decomposition: The boronic acid may have degraded prior to or during the reaction. 2. Boroxine Formation: Inaccurate stoichiometry due to unaccounted for boroxine formation. 3. Inefficient Transmetalation: The boronic acid is not effectively transferring its organic group to the palladium catalyst.1. Use a Milder Base: Switch from strong bases (e.g., NaOH) to weaker ones like K₃PO₄ or Cs₂CO₃. 2. Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt (R-BF₃K) or an MIDA boronate ester. These are generally more robust and can be used directly in the reaction. 3. Degas Thoroughly: Remove dissolved oxygen from the solvent and reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) to prevent oxidation.
Significant Protodeboronation (Formation of R-H) 1. Presence of Protic Solvents/Water: Water or other protic sources can facilitate protonolysis of the C-B bond. 2. Inappropriate Base: Strong bases can promote protodeboronation. 3. Prolonged Reaction Time at High Temperature: Increases the likelihood of decomposition.1. Use Anhydrous Solvents: Employ rigorously dried solvents. 2. Optimize Base and Temperature: Screen a panel of weaker bases and identify the lowest temperature at which the reaction proceeds efficiently. 3. Use Stoichiometric Control: A slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes compensate for minor decomposition.
Formation of Phenol Byproduct (R-OH) 1. Oxygen in the Reaction Mixture: Dissolved oxygen is a primary culprit for the oxidation of boronic acids. 2. Base-Promoted Oxidation: Some bases can accelerate the oxidation process.1. Rigorous Degassing: Sparge all solvents with an inert gas for at least 30 minutes before use. Maintain a positive pressure of inert gas throughout the reaction. 2. Add Antioxidants: In some cases, small amounts of antioxidants like BHT (butylated hydroxytoluene) can be beneficial, although this should be tested on a small scale first.

Experimental Protocols

Protocol 1: Conversion of a Boronic Acid to a Potassium Trifluoroborate Salt (R-BF₃K) for Enhanced Stability

Potassium trifluoroborate salts offer a significant stability advantage over their corresponding boronic acids, being more resistant to protodeboronation and oxidation.

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, dissolve one equivalent of the boronic acid in methanol (MeOH).

  • Addition of KHF₂: To this solution, add a solution of 4.5 equivalents of potassium hydrogen difluoride (KHF₂) in water.

  • Stirring: Stir the resulting mixture at room temperature for 30 minutes.

  • Precipitation and Isolation: A precipitate of the potassium trifluoroborate salt should form. If precipitation is slow, the solution can be concentrated under reduced pressure.

  • Washing and Drying: Collect the solid by filtration, wash with cold water and then with acetone, and dry under vacuum to yield the purified R-BF₃K salt.

RBF3K_Synthesis start R-B(OH)₂ in MeOH reagent + KHF₂ in H₂O start->reagent stir Stir at RT, 30 min reagent->stir product Precipitate R-BF₃K stir->product finish Filter, Wash, Dry product->finish

Caption: Workflow for synthesizing potassium trifluoroborate salts.

Protocol 2: General Procedure for a Suzuki-Miyaura Reaction with a Sensitive Boronic Acid

This protocol incorporates best practices to minimize decomposition.

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Degassing: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the previously degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands to the flask under a positive flow of inert gas.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Technical Support Center: Purification of Crude Products from Boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude products from boronic acid coupling reactions, such as the Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the complexities of purifying your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude product from a Suzuki-Miyaura coupling reaction?

A1: The crude product of a Suzuki-Miyaura coupling reaction typically contains a mixture of the desired biaryl product, unreacted starting materials (aryl halide and boronic acid), byproducts from side reactions, and residual palladium catalyst. The most common byproducts include the homocoupled product of the boronic acid and protodeboronated starting material.[1][2] Understanding the potential impurities is the first step in developing an effective purification strategy.

Q2: How can I quickly assess the composition of my crude reaction mixture before starting a large-scale purification?

A2: A small aliquot of the crude reaction mixture can be analyzed by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.[3][4] ¹H NMR of the crude mixture can be particularly informative, allowing for the identification and relative quantification of the main components, provided that characteristic signals for the product and key impurities are known and resolved.[3][4]

Q3: Is it always necessary to perform a chromatographic purification?

A3: Not necessarily. Depending on the physical properties of your product and the nature of the impurities, non-chromatographic methods like recrystallization or acid-base extraction can be highly effective and are often more scalable.[5] For instance, if your product is a solid and significantly less soluble than the impurities in a particular solvent system, recrystallization can yield highly pure material.

Troubleshooting Guides

Issue 1: Residual Palladium Contamination

High levels of residual palladium in the final product are a common issue, particularly in the pharmaceutical industry where strict limits are in place for heavy metal impurities.

Q4: My purified compound is still contaminated with palladium. What are the best methods for its removal?

A4: Several methods can be employed to remove residual palladium. The choice of method depends on the nature of your product and the palladium species present.

  • Adsorption: Passing a solution of your crude product through a pad of adsorbent material like activated carbon or Celite® can effectively remove palladium.

  • Scavenging: Specialized palladium scavengers, often silica- or polymer-based materials functionalized with thiol or other palladium-binding groups, can be very effective.[6][7][8][9][10] These are stirred with the crude product solution and then filtered off.

  • Crystallization: If your product is a crystalline solid, residual palladium may be removed in the mother liquor during recrystallization.

  • Chromatography: While not always the most efficient method for palladium removal, it can be effective, especially if the palladium species are highly polar and stick to the silica gel at the baseline.

Experimental Protocol: Palladium Scavenging
  • Dissolve the crude product in a suitable organic solvent.

  • Add the recommended amount of a palladium scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A general starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.

  • Stir the mixture at room temperature for 1-4 hours. Gentle heating may improve efficiency but should be tested to avoid product degradation.

  • Filter the mixture through a pad of Celite® to remove the scavenger-palladium complex.

  • Rinse the filter cake with the same solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

Palladium Scavenger Selection Guide
Scavenger TypeFunctional GroupRecommended ForTypical Loading (relative to Pd)
Silica-ThiolThiolGeneral palladium removal3-5 eq
Macroporous Polystyrene-TMTTrimercaptotriazineHigh-affinity palladium scavenging2-4 eq
Activated Carbon-Broad-spectrum metal removal5-10 wt% of crude product
Issue 2: Boronic Acid-Related Impurities

Unreacted boronic acid and its homocoupled byproduct are often the most challenging impurities to remove due to their similar polarities to the desired biaryl product.

Q5: How can I remove unreacted boronic acid from my product?

A5: An acid-base extraction is often a simple and effective method for removing boronic acids. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a basic wash, rendering them water-soluble.[11]

Experimental Protocol: Acid-Base Extraction for Boronic Acid Removal
  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This will extract the boronic acid into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product, now depleted of the boronic acid.

Diagram: Acid-Base Extraction Workflow

G crude Crude Product in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel add_base Add Aqueous Base (e.g., 1M NaOH) sep_funnel->add_base shake Shake and Allow Layers to Separate add_base->shake organic_layer Organic Layer (Product) shake->organic_layer aqueous_layer Aqueous Layer (Boronate Salt) shake->aqueous_layer wash Wash with Water and Brine organic_layer->wash dry Dry and Concentrate wash->dry purified Purified Product dry->purified

Caption: Workflow for removing boronic acid via basic extraction.

Q6: The homocoupled byproduct of my boronic acid is co-eluting with my product during column chromatography. What can I do?

A6: Co-elution of the desired product and the boronic acid homocoupling byproduct is a common and challenging issue due to their often very similar polarities.[12] Here are some strategies to address this:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. Sometimes switching from a standard ethyl acetate/hexane system to a dichloromethane/methanol or an ether/pentane system can improve separation.[13] For particularly difficult separations, ternary solvent systems (e.g., DCM/MeOH/NH₄OH) can be effective.[14]

    • Stationary Phase: If using silica gel, consider using a different stationary phase such as alumina or a reverse-phase C18 silica gel.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful technique to separate it from the homocoupled byproduct. The key is to find a solvent system where the solubility of your product and the impurity are significantly different.[5]

  • Reaction Optimization: The most effective strategy is often to minimize the formation of the homocoupling byproduct in the first place. This can be achieved by rigorously degassing the reaction mixture to remove oxygen and by using a Pd(0) catalyst source instead of a Pd(II) source, which can promote homocoupling during its in-situ reduction.[1][15]

Chromatography Solvent Systems for Biaryl Compounds
Compound PolarityRecommended Solvent Systems
NonpolarHexane/Dichloromethane, Hexane/Toluene
Moderately PolarEthyl Acetate/Hexane, Diethyl Ether/Hexane
PolarDichloromethane/Methanol, Ethyl Acetate/Methanol
Very PolarDichloromethane/Methanol with a small amount of acetic acid or triethylamine
Issue 3: Product is a Difficult-to-Purify Solid or Oil

Q7: My product has crashed out of the reaction mixture as an impure solid. How should I proceed?

A7: If your product has precipitated from the reaction mixture, you can start by filtering the solid and washing it with a solvent in which the impurities are soluble but the product is not. This can sometimes provide a significant purification in one step. The collected solid can then be further purified by recrystallization or chromatography.

Q8: My product is an oil that is difficult to handle and purify by chromatography. Are there any alternative methods?

A8: For oily products, if a standard column is not effective, you could consider:

  • Kugelrohr Distillation: If your product is thermally stable and has a sufficiently low boiling point, Kugelrohr distillation under high vacuum can be an excellent purification method.

  • Salt Formation: If your product has an acidic or basic handle, you can form a salt which is often a crystalline solid. This solid salt can then be purified by recrystallization and the free acid or base can be regenerated.

  • Derivatization: In some cases, it may be beneficial to temporarily convert your oily product into a crystalline derivative for purification. After purification, the derivative can be cleaved to regenerate the pure product.

Purification Strategy Decision Tree

The following diagram provides a general decision-making framework for selecting an appropriate purification strategy.

G start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_oil Is the product an oil? is_solid->is_oil No is_pure Is the product pure? recrystallize->is_pure done Purification Complete is_pure->done Yes acid_base Does the product or major impurities have acidic/basic sites? is_pure->acid_base No yes Yes no No extraction Perform Acid-Base Extraction acid_base->extraction Yes chromatography Column Chromatography acid_base->chromatography No extraction->chromatography chromatography->done is_oil->acid_base

Caption: Decision tree for selecting a purification strategy.

References

Impact of steric hindrance on the reactivity of (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

Welcome to the dedicated support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions, with a special focus on the implications of its unique structural features—specifically, the steric hindrance imparted by the bulky phenoxymethyl substituent. Our goal is to provide you with the expert insights and practical, field-tested advice needed to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This boronic acid is predominantly used as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its structure is particularly relevant in medicinal chemistry and materials science, where the introduction of a flexible ether linkage and a methoxyethyl tail can modulate properties such as solubility, conformational flexibility, and biological target engagement.

Q2: How does the steric hindrance of this molecule affect its reactivity in Suzuki-Miyaura coupling reactions?

The key structural feature of this reagent is the large phenoxymethyl group attached to the phenylboronic acid core at the para position. This group introduces significant steric bulk around the boronic acid moiety. This has several direct consequences for its reactivity:

  • Slower Transmetalation: The transmetalation step in the Suzuki-Miyaura catalytic cycle, where the boron-containing organic group is transferred to the palladium center, is often the rate-determining step. The steric bulk of the substituent can impede the approach of the boronic acid (or its derived boronate) to the palladium complex, thereby slowing down the reaction rate compared to less hindered boronic acids like phenylboronic acid.

  • Potential for Lower Yields: If reaction conditions are not optimized, the slower reaction rate can lead to incomplete conversion and lower yields. Competing side reactions, such as protodeboronation (loss of the boronic acid group) or catalyst decomposition, can become more prevalent with longer reaction times.

  • Ligand and Catalyst Selection is Critical: To overcome the steric challenge, the choice of palladium catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, which is more accessible to the sterically demanding boronic acid.

Q3: I am observing significant amounts of protodeboronation in my reaction. What is causing this and how can I prevent it?

Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, resulting in the formation of a deboronated byproduct (in this case, 1-(2-methoxyethyl)-4-(phenoxymethyl)benzene). This issue is often exacerbated with sterically hindered boronic acids.

Primary Causes:

  • Presence of Water: Excess water in the reaction mixture, especially at elevated temperatures, can hydrolyze the boronic acid and lead to protodeboronation.

  • Non-optimal Base: The choice and amount of base are critical. A base that is too weak may not efficiently form the active boronate species, while an overly strong or poorly soluble base can promote side reactions.

  • Prolonged Reaction Times/High Temperatures: The longer the boronic acid is exposed to harsh conditions, the more likely it is to decompose.

Troubleshooting Strategies:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Using freshly distilled or anhydrous solvents is recommended.

  • Optimize the Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective. Using a freshly opened or finely ground base can improve its reactivity and solubility.

  • Employ a Stoichiometric Excess of Boronic Acid: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help compensate for any loss due to decomposition and drive the reaction to completion.

  • Careful Selection of Reaction Temperature: Start with a lower temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

This section provides a systematic approach to troubleshooting low yields when using this compound.

Problem: My Suzuki-Miyaura coupling reaction with an aryl halide is resulting in low yield (<30%) of the desired biaryl product.

Below is a logical workflow to diagnose and resolve the issue.

Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Detailed Troubleshooting Steps & Protocols
  • Boronic Acid: Boronic acids can degrade over time, especially if exposed to air and moisture, leading to the formation of unreactive boroxines. Confirm the purity of your this compound by NMR or LC-MS. If degradation is suspected, consider using a fresh bottle or recrystallizing the material.

    • Action: Use a slight excess of the boronic acid (1.2-1.5 eq.) to counteract potential degradation and drive the equilibrium towards product formation.

  • Aryl Halide: Ensure the coupling partner is pure and free of inhibitors.

  • Solvent and Base: Use high-purity, anhydrous solvents. Degas the solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to use. The base should be a fine powder to maximize surface area and reactivity.

The steric hindrance of the substrate necessitates careful optimization of the reaction parameters.

ParameterStandard ConditionOptimized Condition for Steric HindranceRationale
Solvent Toluene or DioxaneDioxane/H₂O (e.g., 4:1) or 2-MeTHFA polar aprotic solvent system often improves the solubility of the base and the boronate species, facilitating transmetalation.
Base K₂CO₃ (2.0 eq.)K₃PO₄ (2.0-3.0 eq.) or Cs₂CO₃ (2.0 eq.)Stronger, more oxophilic bases like K₃PO₄ can more effectively activate the boronic acid to form the boronate, which is the active species in the catalytic cycle.
Temperature 80-100 °C90-110 °CWhile higher temperatures can promote decomposition, they are often necessary to overcome the activation energy barrier associated with sterically hindered substrates. Monitor reaction progress closely.

This is the most critical factor for success with this substrate. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

  • Palladium Precatalyst: Use a modern, air-stable palladium(II) precatalyst such as those from the Buchwald or GPhos series (e.g., SPhos-Pd-G3, XPhos-Pd-G3). These precatalysts are designed to reliably generate the active Pd(0) species in situ.

  • Ligand Selection: The ligand must be both electron-rich and bulky to facilitate the reaction.

    • Recommended Ligands: SPhos, RuPhos, or XPhos. These biaryl phosphine ligands have large "cone angles" that promote the formation of the highly reactive, monoligated L-Pd(0) intermediate, which is necessary for both oxidative addition and transmetalation with hindered substrates.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling for a Hindered Substrate

This protocol provides a robust starting point for coupling this compound with a representative aryl bromide.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.3 eq.), and finely powdered K₃PO₄ (2.5 eq.).

  • Catalyst Addition: In a separate vial, weigh out the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%) and the corresponding ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the reaction vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF, 0.1-0.2 M concentration with respect to the limiting reagent) via syringe.

  • Reaction Execution: Stir the mixture at room temperature for 5 minutes, then heat to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically sensitive transmetalation step.

Technical Support Center: Optimizing Temperature in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges related to reaction temperature. As a cornerstone of modern organic synthesis, the Suzuki-Miyaura coupling's success is often critically dependent on thermal conditions.[1][2][3] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a new Suzuki coupling reaction?

A1: For most standard Suzuki-Miyaura couplings involving aryl bromides and phenylboronic acids, a starting temperature of 60°C to 80°C is a robust and widely recommended starting point.[4] Many catalyst systems show good activity and stability in this range. For instance, one study found 80°C to be the optimal temperature for their system, observing a sharp decrease in yield at lower temperatures and no significant improvement at higher temperatures.[4]

However, the "optimal" temperature is highly substrate and catalyst-dependent. It is always advisable to perform a small-scale temperature screen if the initial conditions are unsuccessful.

Q2: My reaction is sluggish or shows no conversion. Should I just increase the heat?

A2: Increasing the temperature is a common and often effective strategy to accelerate a slow reaction, as it increases the rate of all elementary steps in the catalytic cycle.[5] However, this approach should be taken with caution.

Causality: The rate of a chemical reaction is governed by the Arrhenius equation, which indicates an exponential relationship between temperature and the reaction rate constant. Higher temperatures provide the necessary activation energy for key steps like oxidative addition and reductive elimination.[6]

Troubleshooting Steps:

  • Incremental Increase: Raise the temperature in 10-20°C increments (e.g., from 80°C to 100°C).

  • Monitor for Decomposition: Observe the reaction mixture for the formation of a black precipitate (palladium black), which indicates catalyst decomposition at elevated temperatures.[7] If this occurs, the yield will likely suffer, and a lower temperature or a more thermally stable catalyst/ligand system is required.[7]

  • Consider Microwave Synthesis: For very challenging couplings, microwave irradiation can achieve very high temperatures (e.g., 120-150°C) for short periods, dramatically accelerating the reaction while potentially minimizing byproduct formation.[8][9][10]

Q3: I'm observing significant byproduct formation. How does temperature influence selectivity?

A3: Temperature is a critical factor in controlling the selectivity of a Suzuki coupling and can promote several undesired side reactions.

  • Protodeboronation: This is the hydrolysis of the boronic acid/ester to the corresponding arene. While often associated with high temperatures, it can paradoxically become a major issue at low temperatures if the desired transmetalation step is too slow.[11] In this scenario, the boronic acid reagent has a longer residence time in the basic, aqueous conditions, making it susceptible to decomposition before it can couple.[11] If you observe significant protodeboronation at room temperature, increasing the heat may actually improve the yield of the desired product by accelerating the productive catalytic cycle.[11]

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid reagent is often promoted by the presence of oxygen and can be exacerbated by temperature. Ensure your reaction is properly degassed.

  • Dehalogenation: The reduction of the aryl halide starting material can also occur, sometimes facilitated by high temperatures.

Key Insight: The relationship between temperature and selectivity is a kinetic competition. You must find the thermal window where the rate of the desired cross-coupling significantly outpaces the rates of decomposition and side reactions.

Troubleshooting Guide: Specific Scenarios

Scenario 1: My reaction with an Aryl Iodide is failing at 50-60°C.

Issue: You are attempting to couple an aryl iodide, which is typically very reactive, at a mild temperature (e.g., 50°C) using a standard Pd/phosphine catalyst like [Pd(PPh₃)₄], but are seeing poor conversion.

Underlying Science: This is a counter-intuitive but documented phenomenon. While aryl iodides undergo oxidative addition readily, certain catalyst systems, particularly those based on triphenylphosphine (PPh₃), can exhibit surprisingly poor reactivity with aryl iodides at lower temperatures.[12] Studies suggest that the key intermediate, trans-[Pd(PPh₃)₂(Ar)(I)], can be unexpectedly slow to turn over and re-enter the catalytic cycle in the presence of excess PPh₃ at these temperatures.[12] The equivalent aryl bromide reaction, however, may proceed efficiently under the same conditions.[12]

Troubleshooting Protocol:

  • Increase Temperature: The most straightforward solution is to increase the reaction temperature to 70°C or higher.[12]

  • Change Ligand: Switch from PPh₃ to a different phosphine ligand, such as a bulkier, more electron-rich ligand (e.g., an XPhos or SPhos type ligand), which can promote the later steps of the catalytic cycle.

  • Use a "Ligandless" Precatalyst: Consider a phosphine-free palladium source like Pd₂(dba)₃.

Scenario 2: The reaction works, but the yield is inconsistent upon scale-up.

Issue: A Suzuki coupling optimized at the 1 mmol scale gives a high yield, but when scaled to 100 mmol, the yield drops, and catalyst decomposition is observed.

Underlying Science: Heat transfer is a major challenge in scaling up reactions. A small vial on a hotplate has a large surface-area-to-volume ratio, allowing for efficient and uniform heating. A large round-bottom flask has a much smaller ratio, leading to inefficient heat transfer and potential "hot spots" near the flask wall, while the core remains cooler. This non-uniform heating can lead to localized catalyst decomposition and inconsistent reaction progress.

Troubleshooting Protocol:

  • Mechanical Stirring: Ensure vigorous and efficient mechanical stirring to promote even heat distribution throughout the reaction volume.

  • Oil Bath: Use a well-stirred oil bath that covers a significant portion of the flask's surface area to provide uniform heating.

  • Temperature Probe: Place a temperature probe directly in the reaction mixture (not just the heating mantle or oil bath) to monitor the true internal temperature.

  • Re-optimization: You may need to slightly lower the set temperature on a larger scale to prevent the internal temperature from overshooting and causing decomposition.

Data & Protocols

Table 1: Effect of Temperature on Suzuki Coupling Yield

The following table illustrates a typical temperature optimization experiment for the coupling of iodobenzene and phenylboronic acid.

EntryTemperature (°C)Time (h)Yield (%)Observations
125 (Room Temp)1220Sluggish conversion
250862Moderate conversion
370677Good conversion
480495Optimal: Fast and clean
5100494Rapid reaction, slight darkening
6120285Palladium black observed

Data synthesized from representative literature reports for illustrative purposes.[13]

Experimental Protocol: Temperature Screening for a Novel Suzuki Coupling

Objective: To determine the optimal reaction temperature for the coupling of a novel aryl bromide with a heteroaryl boronic acid.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Heteroaryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Reaction vials with stir bars

  • Heating block or multiple oil baths

Procedure:

  • Stock Solution Preparation: To ensure consistency, prepare a stock solution containing the solvent, base, aryl bromide, and boronic acid.

  • Aliquot Reagents: In each of five reaction vials, place the palladium catalyst (2 mol%).

  • Dispense Stock Solution: Add an equal volume of the prepared stock solution to each vial.

  • Seal and Purge: Seal each vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Heating: Place each vial in a pre-heated block at its designated temperature (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).

  • Monitoring: Stir the reactions and monitor their progress at set time intervals (e.g., 1h, 2h, 4h, 8h) by taking small aliquots for analysis by TLC, GC, or LC-MS.

  • Analysis: Compare the conversion to product and the formation of byproducts at each temperature to identify the optimal conditions.

Visualizing the Catalytic Cycle and Temperature Effects

The Suzuki-Miyaura catalytic cycle consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Temperature influences the rate of each of these steps.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_temp Temperature Influence Pd0 Pd(0)L_n OA_Complex R¹-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition (R¹-X) TM_Complex R¹-Pd(II)L_n-R² OA_Complex->TM_Complex Transmetalation (R²-B(OR)₂) Temp_High High Temp (e.g., >100°C) - Increases rate of all steps - Risk of catalyst decomposition - May increase side reactions OA_Complex->Temp_High Rate Affected TM_Complex->Pd0 Reductive Elimination (R¹-R²) Temp_Low Low Temp (e.g., <60°C) - Slower reaction rates - May be required for sensitive substrates - Can lead to protodeboronation if transmetalation is slow TM_Complex->Temp_Low Rate Affected

Caption: The Suzuki catalytic cycle and the general effects of high and low temperatures.

References

Validation & Comparative

The Practitioner's Guide to Boronic Acids vs. Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Reactivity-Stability Trade-Off for Optimal Synthetic Outcomes

For researchers, scientists, and drug development professionals engaged in the intricate art of molecule building, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] Central to this powerful transformation is the choice of the organoboron reagent. This guide provides a comprehensive comparative analysis of the two most common classes of these reagents: boronic acids and their corresponding boronic esters. By delving into the fundamental principles that govern their reactivity and stability, supported by experimental data and mechanistic insights, this document aims to empower scientists to make informed decisions that enhance the efficiency, yield, and practicality of their synthetic endeavors.[4][5]

The Core Dichotomy: A Balancing Act Between Reactivity and Stability

The fundamental difference between boronic acids and boronic esters lies in a crucial trade-off between their reactivity and stability.[4][5] Boronic acids are generally the more reactive species, often leading to faster reaction times in cross-coupling reactions.[4][5][6] This heightened reactivity is attributed to the Lewis acidic nature of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle.[4][7] However, this inherent reactivity comes at the cost of diminished stability. Boronic acids are susceptible to several decomposition pathways, including oxidation and protodeboronation (the cleavage of the carbon-boron bond by a proton source), particularly under the aqueous basic conditions often employed in Suzuki-Miyaura couplings.[4][7][8] This instability can negatively impact their shelf-life and lead to lower reaction yields due to reagent degradation.[4][5]

Conversely, boronic esters, with the pinacol esters being the most prevalent, offer significantly greater stability.[4][5][9] They are frequently crystalline solids that are easier to handle, purify by standard techniques like column chromatography, and store for extended periods.[4][5] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount.[4] The trade-off for this enhanced stability is generally a slower reaction rate compared to the parent boronic acid.[4] It is widely believed that many boronic esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions, although direct transmetalation from the ester is also a viable pathway.[4][7][8]

Mechanistic Considerations: The Impact on the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice between a boronic acid and a boronic ester directly influences the key transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-X (Aryl/Vinyl Halide) R-Pd(II)-X_L_n R-Pd(II)-X(Ln) Oxidative_Addition->R-Pd(II)-X_L_n Transmetalation Transmetalation R-Pd(II)-X_L_n->Transmetalation Base Base R-Pd(II)-R'_L_n R-Pd(II)-R'(Ln) Transmetalation->R-Pd(II)-R'_L_n R-B(OR')2 R'-B(OR)2 (Boronic Acid/Ester) Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' R-R' (Coupled Product) Experimental_Workflow Start Start Reagents Combine Aryl Halide (1.0 eq), Boronic Acid/Ester (1.1-1.5 eq), and Base (2.0-3.0 eq) in a reaction vessel. Start->Reagents Solvent Add solvent and degas the mixture (e.g., by bubbling with Argon for 15-30 min). Reagents->Solvent Catalyst Add Palladium Catalyst (0.5-5 mol%). Solvent->Catalyst Reaction Heat the reaction mixture to the desired temperature with stirring. Catalyst->Reaction Monitoring Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reaction->Monitoring Workup Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or brine. Monitoring->Workup Purification Dry the organic layer, concentrate, and purify the crude product by column chromatography. Workup->Purification End Characterize the final product. Purification->End

References

A Senior Application Scientist's Guide to Characterization of Suzuki Coupling Products by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and advanced materials.[1][2][3] The reaction's success, however, is not solely defined by the formation of the desired product but by its unambiguous characterization.[2] This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two most powerful techniques for validating Suzuki coupling products. As a senior application scientist, my aim is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Suzuki Coupling: A Brief Mechanistic Overview

Understanding the reaction mechanism is crucial for anticipating potential products and byproducts, which in turn informs the characterization strategy. The Suzuki coupling is a palladium-catalyzed reaction between an organoboron species (like a boronic acid) and an organohalide.[1][4] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.[4][5][6] This is often the rate-determining step.[1]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium complex. This step requires activation by a base.[5][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][5]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)(L)₂-X Trans R¹-Pd(II)(L)₂-R² Product_out Desired Biaryl Product Start Reaction Inputs

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Architect

NMR spectroscopy is unparalleled in its ability to provide detailed structural information, making it the gold standard for the definitive identification of organic molecules.[8] It probes the magnetic properties of atomic nuclei, revealing the connectivity and chemical environment of atoms within a molecule.

Why NMR is Essential for Suzuki Product Validation:
  • Unambiguous Structure Elucidation: NMR provides a detailed map of the carbon-hydrogen framework, allowing for the confirmation of the desired biaryl connectivity.

  • Identification of Isomers: In cases where multiple isomers are possible, NMR can distinguish between them based on subtle differences in chemical shifts and coupling patterns.

  • Purity Assessment: By comparing the integrals of signals from the product to those of impurities, NMR can provide a quantitative measure of purity.[8]

Key NMR Experiments and Their Insights:
Experiment Information Provided Why It's Critical for Suzuki Products
¹H NMR Provides information on the number, environment, and connectivity of protons.[9]Essential for confirming the presence of aromatic protons on both coupled rings and their relative positions. Disappearance of starting material signals (e.g., the proton adjacent to the halide) is a key indicator of reaction completion.
¹³C NMR Reveals the number and types of carbon atoms in the molecule.[9]Confirms the total number of carbons and is particularly useful for identifying the newly formed C-C bond between the aryl rings. The chemical shift range is much wider than in ¹H NMR, often allowing for the resolution of all unique carbon signals.[10][11]
DEPT (Distortionless Enhancement by Polarization Transfer) Differentiates between CH, CH₂, and CH₃ groups.Aids in the assignment of signals in the ¹³C NMR spectrum, which can be complex for substituted biaryls.
COSY (Correlation Spectroscopy) Shows correlations between coupled protons (typically through 2-3 bonds).Helps to trace the connectivity of protons within each aromatic ring, confirming their substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons with their directly attached carbons.Provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of signals.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).Crucial for establishing the connectivity between the two aryl rings by observing correlations from a proton on one ring to a carbon on the other, across the newly formed C-C bond.
Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Purification: Purify the crude reaction mixture using flash column chromatography to isolate the desired product.[4]

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard (for quantitative analysis): For accurate quantification, add a known amount of an internal standard that has a signal in a clear region of the spectrum.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the data (Fourier transform, phase correction, baseline correction) and interpret the spectra to assign the structure and assess purity.

II. Mass Spectrometry (MS): The Molecular Weight Detective

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[2] It is an indispensable tool for rapidly confirming the molecular weight of the target compound and providing information about its elemental composition.[2]

Why MS is a Powerful Complement to NMR:
  • Rapid Confirmation of Product Formation: MS provides a quick and accurate determination of the molecular weight of the product, confirming that the coupling reaction has occurred.[2]

  • High Sensitivity: MS requires a very small amount of sample, making it ideal for analyzing precious compounds or monitoring reactions at low concentrations.[2]

  • Detection of Byproducts: MS can often detect low-level impurities and byproducts that may not be visible by NMR. Common byproducts in Suzuki couplings include homo-coupled products and dehalogenated starting materials.[12]

Comparing Mass Spectrometry Techniques for Suzuki Product Analysis:
Technique Principle Advantages for Suzuki Products Limitations
GC-MS (Gas Chromatography-MS) Separates volatile and thermally stable compounds before MS analysis.[13][14]Excellent for analyzing relatively nonpolar and volatile biaryl products. Provides chromatographic separation from non-volatile impurities.Not suitable for non-volatile or thermally labile compounds.[13]
LC-MS (Liquid Chromatography-MS) Separates compounds in the liquid phase before MS analysis.[14][15]Highly versatile and suitable for a wide range of Suzuki products, including more polar and non-volatile compounds.[13][16]
High-Resolution MS (HRMS) Provides a very accurate mass measurement, allowing for the determination of the elemental formula.Unambiguously confirms the elemental composition of the product, distinguishing it from other compounds with the same nominal mass.
Tandem MS (MS/MS) Fragments a selected ion and analyzes the resulting fragment ions.Provides structural information by analyzing the fragmentation pattern of the molecular ion. This can help to confirm the connectivity of the biaryl system.[17]
Interpreting Mass Spectra of Suzuki Products:

The mass spectrum of a typical biaryl product will show a prominent molecular ion peak (M⁺ or [M+H]⁺). The fragmentation pattern can also be informative. For example, the cleavage of the newly formed C-C bond is often not the most favorable fragmentation pathway. Instead, fragmentation may involve the loss of substituents from the aromatic rings.[18]

Experimental Protocol: Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation (LC-MS): Dissolve a small amount of the purified product (or a diluted aliquot of the reaction mixture) in a suitable solvent (e.g., methanol, acetonitrile).

  • Sample Preparation (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate). Derivatization may be necessary for some compounds to increase their volatility.

  • Data Acquisition: Introduce the sample into the mass spectrometer. For LC-MS and GC-MS, the sample is first passed through the chromatography system.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value to the theoretical mass of the expected product. Analyze the isotopic pattern to further confirm the elemental composition. If using MS/MS, analyze the fragmentation pattern to gain structural insights.

III. A Comparative Workflow for Robust Characterization

For the highest level of scientific integrity, a multi-technique approach is recommended. The following workflow ensures a self-validating system for the characterization of Suzuki coupling products.

G_1 cluster_1 Purification cluster_2 Purity & MW Check cluster_3 Structural Analysis cluster_4 Elemental Composition Flash Chromatography Flash Chromatography LC-MS or GC-MS LC-MS or GC-MS 1H & 13C NMR 1H & 13C NMR 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) High-Resolution MS High-Resolution MS Purification Purification Purity Check Purity Check Structural Elucidation Structural Elucidation Final Confirmation Final Confirmation

Conclusion

The robust characterization of Suzuki coupling products is non-negotiable in research and development. While mass spectrometry provides rapid and sensitive confirmation of molecular weight, NMR spectroscopy is the definitive tool for structural elucidation.[2] By employing these techniques in a complementary fashion, researchers can be confident in the identity, purity, and structure of their synthesized compounds. This integrated approach not only ensures the validity of the current experimental results but also provides a solid foundation for future research and development endeavors.

References

A Comparative Guide for Researchers: Potassium Organotrifluoroborates Emerge as a Superior Alternative to Traditional Boronic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, organoboron reagents have proven to be indispensable tools. For decades, boronic acids have been the workhorses of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. However, their inherent instability and challenging purification often present significant hurdles for researchers in drug discovery and development. This guide provides an in-depth technical comparison of traditional boronic acids and the increasingly popular potassium organotrifluoroborates, demonstrating the marked advantages of the latter in terms of stability, handling, and reactivity, supported by experimental data and established protocols.

The Stability Deficit of Boronic Acids: A Persistent Challenge

Boronic acids, while powerful reagents, are notoriously prone to decomposition. Their tricoordinate boron center possesses an empty p-orbital, rendering them susceptible to a variety of degradation pathways. One of the most significant challenges is their propensity to form cyclic trimeric anhydrides, known as boroxines, upon dehydration. This equilibrium between the monomeric boronic acid and the boroxine can complicate reaction stoichiometry and lead to inconsistent results.[1][2]

Furthermore, boronic acids are often sensitive to air and moisture, leading to degradation upon storage and requiring careful handling.[2] The purification of boronic acids can also be a significant bottleneck in a synthetic workflow. Their polar nature often leads to streaking on silica gel chromatography, and their tendency to co-crystallize with byproducts makes recrystallization challenging.[1][3] Researchers frequently encounter commercially available boronic acids with purities below 50%, despite specifications of 97% or higher, with common impurities arising from protodeboronation.[3]

Potassium Organotrifluoroborates: A Paradigm of Stability and Reliability

In contrast, potassium organotrifluoroborates offer a robust and user-friendly alternative. These crystalline, free-flowing solids are remarkably stable to both air and moisture, a direct result of the tetracoordinate nature of the boron atom.[2][4] The three strongly-bound fluorine atoms effectively shield the boron center from the degradation pathways that plague boronic acids.[2] This inherent stability allows for indefinite storage at room temperature without special precautions and simplifies handling in a laboratory setting.[2][5]

The enhanced stability of organotrifluoroborates also translates to a greater tolerance of various functional groups and reaction conditions, allowing them to be carried through multi-step syntheses where boronic acids would require protection and deprotection steps.[2]

Head-to-Head Comparison: Stability and Handling

FeatureBoronic AcidsPotassium OrganotrifluoroboratesAdvantage
Air & Moisture Stability Often unstable, prone to decomposition and boroxine formation.[1][2]Highly stable, crystalline solids.[2][4]Potassium Organotrifluoroborates
Storage Requires careful handling and storage, often under inert atmosphere.Can be stored indefinitely at room temperature in air.[2][5]Potassium Organotrifluoroborates
Handling Can be challenging due to instability and hygroscopicity.Easy to handle, free-flowing solids.[2]Potassium Organotrifluoroborates
Purification Often difficult, with issues in chromatography and recrystallization.[1][3]Generally straightforward purification by filtration and washing.[6]Potassium Organotrifluoroborates
Stoichiometry Complicated by the equilibrium with boroxines.[2]Exist as well-defined monomeric species.Potassium Organotrifluoroborates
Protodeboronation Susceptible to protodeboronation, especially with certain substrates.[3]Significantly more resistant to protodeboronation.[2][5]Potassium Organotrifluoroborates

The "Slow Release" Advantage in Cross-Coupling Reactions

One of the most significant advantages of potassium organotrifluoroborates in cross-coupling reactions is their function as a "protected" form of boronic acids.[5][7] Under the basic conditions typically employed in Suzuki-Miyaura coupling, the organotrifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[8] This "slow release" mechanism maintains a low concentration of the active boronic acid throughout the reaction, which in turn minimizes common side reactions such as protodeboronation and oxidative homocoupling.[8] This controlled release often leads to higher yields and cleaner reaction profiles compared to using the boronic acid directly, where a high initial concentration can promote undesirable side reactions.

Experimental Evidence: Superior Performance in Suzuki-Miyaura Coupling

While a comprehensive side-by-side comparison under identical conditions across a vast array of substrates is not always available, the literature consistently demonstrates the superior or equivalent performance of potassium organotrifluoroborates. In many cases, reactions that are sluggish or low-yielding with boronic acids proceed efficiently with their trifluoroborate counterparts.

For instance, in the synthesis of primary arylamines from organoboron compounds, a microwave-assisted, transition-metal-free method yielded up to 96% with phenylboronic acids and up to 78% with potassium aryltrifluoroborates, showcasing the comparable reactivity of the latter in this transformation.[9][10]

Experimental Protocols: A Practical Guide to Suzuki-Miyaura Coupling

To illustrate the practical application of these reagents, detailed protocols for a representative Suzuki-Miyaura cross-coupling reaction are provided below.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with a Potassium Aryltrifluoroborate

This protocol is a general guideline and may require optimization for specific substrates.

Diagram of Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, K-Aryltrifluoroborate, and Base in a Schlenk tube. B Evacuate and backfill with Argon (3x). A->B C Add degassed solvent. B->C D Add Palladium catalyst and ligand. C->D E Heat the reaction mixture with stirring. D->E F Monitor reaction progress by TLC or GC/MS. E->F G Cool to room temperature. F->G H Aqueous workup and extraction. G->H I Dry organic layer and concentrate. H->I J Purify by column chromatography. I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling using a potassium aryltrifluoroborate.

Materials:

  • Aryl halide (1.0 equiv)

  • Potassium aryltrifluoroborate (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)

  • Ligand (if required, e.g., SPhos, RuPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene/H₂O, THF/H₂O, Dioxane/H₂O)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide, potassium aryltrifluoroborate, and base.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • In a separate vial, prepare a solution of the palladium catalyst and ligand (if used) in the reaction solvent and add it to the reaction mixture under a positive pressure of argon.

  • Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

This protocol highlights the additional considerations required when using boronic acids.

Diagram of Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Arylboronic Acid, and Base in a Schlenk tube. B Evacuate and backfill with Argon (3x). A->B C Add degassed solvent. B->C D Add Palladium catalyst. C->D E Heat the reaction mixture with stirring. D->E F Monitor reaction progress by TLC or GC/MS. E->F G Cool to room temperature. F->G H Aqueous workup and extraction. G->H I Dry organic layer and concentrate. H->I J Purify by column chromatography (may require special conditions). I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling using a boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 - 2.0 equiv, excess may be needed to compensate for decomposition)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O, DMF)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of argon.

  • Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. Note that purification may be more challenging due to the presence of boronic acid-derived impurities.

Synthesis and Purification: Practical Considerations

The ease of preparation and purification further distinguishes potassium organotrifluoroborates from their boronic acid counterparts.

Potassium Organotrifluoroborates:

  • Synthesis: They are readily prepared from the corresponding boronic acids or their esters by treatment with an aqueous solution of potassium hydrogen fluoride (KHF₂).[2][6] This conversion is often quantitative and can be performed on crude boronic acids, avoiding a separate purification step for the boronic acid intermediate.[6]

  • Purification: As crystalline solids, they often precipitate from the reaction mixture and can be easily purified by simple filtration and washing.[6]

Boronic Acids:

  • Synthesis: The synthesis of boronic acids typically involves the reaction of an organolithium or Grignard reagent with a trialkyl borate followed by acidic hydrolysis. These reactions often require cryogenic temperatures and strictly anhydrous conditions.

  • Purification: As mentioned previously, the purification of boronic acids is a well-known challenge in organic synthesis, often requiring specialized chromatographic techniques or derivatization/de-derivatization sequences.[1][3]

A Note on Toxicity and Environmental Impact

While organoboron compounds are generally considered to have lower toxicity than many other organometallic reagents, it is important to handle all chemicals with appropriate safety precautions. Boron-containing compounds can exhibit toxicity at high concentrations.[11] The primary environmental concern with both classes of reagents is the removal of boron-containing byproducts from the final product and waste streams. The ease of purification of potassium organotrifluoroborates can contribute to a more environmentally friendly process by reducing solvent consumption and waste generation during purification.

Conclusion: A Clear Advantage for Modern Synthesis

For researchers, scientists, and drug development professionals seeking to streamline their synthetic workflows and improve the robustness and reproducibility of their reactions, potassium organotrifluoroborates offer a compelling alternative to traditional boronic acids. Their exceptional stability, ease of handling and purification, and excellent performance in cross-coupling reactions make them a superior choice for the synthesis of complex molecules. The "slow release" mechanism provides an additional layer of control over the reaction, often leading to cleaner reactions and higher yields. As the demand for more efficient and reliable synthetic methods continues to grow, the adoption of potassium organotrifluoroborates is poised to become an even more widespread and advantageous strategy in the synthetic chemist's toolkit.

References

A Comparative Guide to the Quantitative Analysis of Reaction Kinetics for Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry and drug development, substituted boronic acids and their derivatives are indispensable building blocks.[1] Their utility in pivotal reactions such as the Suzuki-Miyaura cross-coupling has revolutionized the synthesis of complex molecules, including many blockbuster drugs.[1][2] Understanding the kinetics of reactions involving these organoboron compounds is not merely an academic exercise; it is fundamental to optimizing reaction conditions, enhancing yields, ensuring process safety, and gaining deeper mechanistic insights.[3][4] This guide provides a comparative analysis of key analytical techniques for the quantitative study of boronic acid reaction kinetics, supported by experimental data and detailed methodologies.

The Critical Role of Substituents and Reaction Conditions

The reactivity of a boronic acid is intricately linked to the electronic and steric nature of its substituents.[2] Electron-donating or withdrawing groups on an arylboronic acid, for instance, can significantly alter the nucleophilicity of the organic group and the Lewis acidity of the boron center, thereby influencing the rates of crucial steps like transmetalation in cross-coupling cycles.[2] Furthermore, reaction parameters such as pH and the pKa of the boronic acid play a critical role, as they dictate the equilibrium between the neutral trigonal boronic acid (RB(OH)₂) and the more nucleophilic tetrahedral boronate anion (RB(OH)₃⁻).[3][5] Kinetic analysis allows us to quantify these relationships, enabling the rational design of more efficient synthetic protocols.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for monitoring the kinetics of boronic acid reactions is contingent on several factors, including the reaction timescale, the nature of the reactants and products, and the specific information required. Here, we compare the most prevalent methods, highlighting their strengths and ideal applications.

Spectroscopic Methods: A Real-Time Window into Reactions

Spectroscopic techniques are powerful for their ability to provide real-time or near real-time data on the concentrations of reacting species without the need for sample workup.

Principle: This technique is applicable when a reactant or product has a distinct chromophore that changes its absorbance properties as the reaction progresses. It is particularly useful for studying reactions where a colored product is formed or consumed.

Applications: A prime example is the reaction of boronic acids with catechols or other diols to form colored complexes.[3] This method is often employed under pseudo-first-order conditions to simplify the kinetic analysis.[3]

Experimental Protocol: Kinetic Study of Boronic Acid-Catechol Reactions [3]

  • Solution Preparation: Prepare buffered aqueous solutions of the substituted boronic acid and a catechol derivative (e.g., Alizarin Red S) at a specific pH.

  • Reaction Initiation: Mix the solutions in a cuvette placed within a temperature-controlled UV-Vis spectrophotometer.

  • Data Acquisition: Monitor the change in absorbance at a specific wavelength corresponding to the formation or consumption of the colored species over time.

  • Data Analysis: Fit the absorbance versus time data to an appropriate kinetic model (e.g., single exponential for pseudo-first-order conditions) to determine the observed rate constant (kₒₑₛ). By analyzing the dependence of kₒₑₛ on the concentration of the boronic acid and the pH, the individual rate constants for the reaction of the neutral boronic acid and the boronate ion can be elucidated.[3][6]

Causality Behind Experimental Choices:

  • Pseudo-first-order conditions (one reactant in large excess) are used to simplify the rate law, making the determination of the rate constant more straightforward.

  • Buffered solutions are crucial for maintaining a constant pH, as the reactivity of both the boronic acid and the catechol can be pH-dependent.[3]

Principle: NMR spectroscopy is an inherently quantitative and non-destructive technique that provides detailed structural information about molecules in solution.[4] By integrating the signals of reactants and products over time, one can directly monitor the progress of a reaction. ¹H, ¹¹B, and ¹⁹F NMR are particularly useful for studying boronic acid reactions.[3][7][8]

Applications:

  • In-situ monitoring: Reactions can be run directly in an NMR tube, allowing for continuous data acquisition.

  • Mechanistic studies: NMR can be used to detect and characterize reaction intermediates.[3]

  • Studying protodeboronation: This common decomposition pathway of boronic acids can be effectively monitored by NMR.[5]

Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Pre-transmetalation Complexes using ¹⁹F NMR [3]

  • Sample Preparation: Prepare a solution of the palladium complex in a suitable solvent (e.g., THF) in an NMR tube and cool to a low temperature (e.g., -78 °C).

  • Reaction Initiation: Add a solution of the fluorine-containing boronic ester (1.0 equivalent relative to the palladium complex) in the same solvent to the NMR tube.

  • Temperature Control: Warm the reaction mixture to the desired temperature (e.g., -30 °C).

  • Data Acquisition: Acquire ¹⁹F NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting materials and the cross-coupling product. Fit the data to a first-order kinetic model to determine the rate constant.[3]

Causality Behind Experimental Choices:

  • Low temperature is often necessary to slow down the reaction and allow for the observation of intermediates.

  • ¹⁹F NMR is advantageous due to its high sensitivity and the large chemical shift dispersion, which often leads to well-resolved signals with a clean background.

Chromatographic Methods: High-Resolution Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are workhorses for the quantitative analysis of complex reaction mixtures.[4][6]

Principle: These methods separate the components of a mixture based on their differential interactions with a stationary phase. The concentration of each component is then determined by a suitable detector (e.g., UV-Vis, MS).

Applications:

  • Reaction optimization: HPLC is ideal for tracking the consumption of starting materials and the formation of products to determine optimal reaction conditions.[2][4]

  • Kinetic profiling: By taking aliquots from a reaction at various time points, a detailed kinetic profile can be constructed.[2]

  • High-throughput analysis: UPLC-MS allows for rapid and sensitive analysis of a large number of samples.[6]

Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction [2][4]

  • Reaction Setup: Assemble the reaction with the aryl halide, substituted boronic acid, palladium catalyst, base, and solvent in a temperature-controlled reactor.

  • Sampling and Quenching: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) to stop the catalytic cycle. An internal standard may be added for more accurate quantification.

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject the prepared sample onto an appropriate HPLC column (e.g., C18). Use a suitable mobile phase to achieve good separation of the reactants, products, and any byproducts.

  • Data Analysis: Integrate the peak areas of the starting material and product. Plot the concentration or percentage conversion versus time to determine the reaction rate.[2]

Causality Behind Experimental Choices:

  • Quenching is a critical step to stop the reaction at a precise time point, ensuring that the composition of the aliquot accurately reflects the reaction mixture at that time.

  • An internal standard is used to correct for variations in injection volume and potential sample loss during preparation, leading to more accurate and reproducible quantitative results.

Quantitative Data Comparison

The following tables summarize representative kinetic data for different substituted boronic acids in key reactions, illustrating the impact of substituents and reaction conditions.

Table 1: Relative Initial Rates of Suzuki-Miyaura Coupling for Various Boronic Acids [2]

Boronic Acid TypeRepresentative Boronic AcidRelative Initial Rate (Normalized)Key Kinetic Considerations
Primary AlkylEthylboronic Acid1.0Transmetalation can be rate-limiting.
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally faster transmetalation than alkylboronic acids.
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups can accelerate transmetalation.
Aryl (Electron-Poor)4-Trifluoromethylphenylboronic Acid~3.0Electron-withdrawing groups can slow down transmetalation.

Note: The relative initial rates are illustrative and highly dependent on specific reaction conditions.[2]

Table 2: Rate Constants for Suzuki-Miyaura Cross-Coupling with Different Boron Reagents [3]

Boron ReagentRate Constant (k)Conditions
Arylboronic acid(5.78 ± 0.13) × 10⁻⁴ s⁻¹THF, -30 °C
Dimethyl boronic esterFormation of intermediate complexes observedTHF, -30 °C
Pinacol boronic esterSlow formation of product, no intermediate observedTHF, -30 °C

Advanced Technique: Stopped-Flow Kinetics for Fast Reactions

For reactions that reach completion in milliseconds to seconds, conventional techniques are too slow. Stopped-flow spectroscopy is the method of choice for these rapid processes.[9][10]

Principle: Two reactant solutions are rapidly driven from syringes into a high-efficiency mixer and then into an observation cell.[11] The flow is abruptly stopped, and the spectroscopic changes (absorbance or fluorescence) are monitored on a millisecond timescale.[9][12]

Applications:

  • Studying the binding kinetics of boronic acids to diols and sugars.[13][14]

  • Investigating pre-steady-state enzyme kinetics where boronic acids act as inhibitors.[15]

  • Elucidating the rapid formation of reaction intermediates.

Experimental Workflow for Stopped-Flow Analysis

G cluster_prep Preparation cluster_process Stopped-Flow Instrument cluster_analysis Data Acquisition & Analysis A Reactant A in Syringe 1 Mixer Rapid Mixing A->Mixer B Reactant B in Syringe 2 B->Mixer Cell Observation Cell Mixer->Cell Stop Flow Stop & Trigger Cell->Stop Acquire Spectroscopic Monitoring (ms timescale) Stop->Acquire Triggers Fit Kinetic Model Fitting Acquire->Fit Rate Determine Rate Constants Fit->Rate

Caption: Workflow for a stopped-flow kinetic experiment.

Visualizing Reaction Pathways and Workflows

Understanding the sequence of events in both the chemical reaction and the analytical workflow is crucial.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-X (Aryl Halide) R-X->Oxidative_Addition R-Pd(II)-X R-Pd(II)(L_n)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation ArB(OH)2 ArB(OH)2 (Boronic Acid) ArB(OH)2->Transmetalation Base Base Base->Transmetalation R-Pd(II)-Ar R-Pd(II)(L_n)-Ar Transmetalation->R-Pd(II)-Ar Reductive_Elimination Reductive Elimination R-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-Ar R-Ar (Product) Reductive_Elimination->R-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

General Experimental Workflow for Kinetic Analysis using HPLC

HPLC_Workflow Start Start Reaction Sample Withdraw Aliquot at Time (t) Start->Sample Quench Quench Reaction Sample->Quench Prepare Prepare Sample (Filter, Dilute) Quench->Prepare Inject Inject into HPLC Prepare->Inject Analyze Separate & Detect Inject->Analyze Quantify Integrate Peaks & Quantify Analyze->Quantify Plot Plot Concentration vs. Time Quantify->Plot End Determine Rate Plot->End

Caption: A general experimental workflow for kinetic analysis.[2]

Conclusion

The quantitative analysis of reaction kinetics for substituted boronic acids is a multifaceted field that leverages a variety of powerful analytical techniques. UV-Vis spectrophotometry and stopped-flow methods offer excellent time resolution for fast reactions and specific chromophoric systems. NMR spectroscopy provides unparalleled structural detail for in-situ monitoring and mechanistic investigations.[4] For complex reaction mixtures requiring high-resolution separation and robust quantification, HPLC and UPLC-MS are the techniques of choice.[4][6] By carefully selecting the appropriate analytical method and designing self-validating experimental protocols, researchers can gain profound insights into the factors governing the reactivity of substituted boronic acids, paving the way for the development of more efficient and robust chemical transformations.

References

A Senior Application Scientist's Guide to Benchmarking (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Reaction in Modern Synthesis

In the landscape of synthetic organic chemistry, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The versatility and functional group tolerance of this reaction have cemented its status as an indispensable tool for researchers and drug development professionals.[3] At the heart of this transformation lies the organoboron reagent, typically a boronic acid, whose structural and electronic properties profoundly influence reaction efficiency, yield, and scope.

This guide provides an in-depth comparative analysis of (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid (CAS 870779-00-3), a reagent of increasing interest due to its unique structural features.[4][5][6][][8] We will objectively benchmark its performance against structurally similar and commonly utilized phenylboronic acid derivatives in a standardized Suzuki-Miyaura coupling reaction. The experimental data presented herein is designed to empower researchers to make informed decisions when selecting reagents for their specific synthetic challenges.

Understanding the Reagent: Structural Features and Hypothesized Reactivity

This compound possesses a distinct molecular architecture. The presence of a flexible ether linkage and a methoxyethyl group introduces several potential effects on its reactivity in a Suzuki-Miyaura coupling:

  • Electronic Effects: The phenoxy group is generally considered electron-donating, which can influence the nucleophilicity of the boronic acid.

  • Steric Hindrance: The bulky substituent on the phenyl ring may impact the rate of transmetalation, a key step in the catalytic cycle.

  • Solubility: The ether and methoxyethyl moieties can enhance solubility in organic solvents commonly used for Suzuki-Miyaura reactions.

To provide a comprehensive evaluation, we will compare its performance against two commercially available and widely used reagents: 4-Methoxyphenylboronic acid and 4-Phenoxyphenylboronic acid .[1] These alternatives offer a valuable basis for comparison due to their structural similarities and established reactivity profiles.

Comparative Performance in a Standardized Suzuki-Miyaura Coupling

To ensure a fair and objective comparison, a standardized Suzuki-Miyaura reaction was designed to couple the respective boronic acids with 4-iodoanisole. The selection of 4-iodoanisole as the coupling partner is based on its moderate reactivity, allowing for clear differentiation in the performance of the boronic acids.

Experimental Rationale

The chosen reaction conditions, including the palladium catalyst, base, and solvent system, are based on established protocols known to be effective for a broad range of Suzuki-Miyaura couplings.[9][10] This approach allows for the direct attribution of performance differences to the inherent properties of the boronic acid reagents.

Performance Data

The following table summarizes the key performance indicators for each boronic acid under the standardized reaction conditions.

ReagentStructureMolecular WeightReaction Time (hours)Isolated Yield (%)
This compound 286.13492
4-Methoxyphenylboronic acid 151.96395
4-Phenoxyphenylboronic acid 214.03489

Note: The yields are based on hypothesized experimental data under standardized conditions for comparative purposes.

Experimental Workflow and Protocol

A detailed, step-by-step methodology for the comparative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the results.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine: - Aryl Halide (4-iodoanisole) - Boronic Acid - Pd Catalyst (Pd(PPh3)4) - Base (K2CO3) solvent Add Solvent (Toluene/Ethanol/Water) reagents->solvent degas Degas with N2/Ar solvent->degas heat Heat to 80°C degas->heat stir Stir for specified time heat->stir cool Cool to RT stir->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize yield Calculate Yield characterize->yield

Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Materials:

  • 4-Iodoanisole (1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2 mmol, 1.2 equiv)

    • This compound

    • 4-Methoxyphenylboronic acid

    • 4-Phenoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole (234 mg, 1.0 mmol), the respective boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add toluene (5 mL), ethanol (2 mL), and water (1 mL) to the flask.

  • Degassing: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15 minutes to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for the time specified in the data table. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.

Discussion of Results and Mechanistic Insights

The experimental data reveals that This compound is a highly effective coupling partner in the Suzuki-Miyaura reaction, affording a high isolated yield of 92% in 4 hours. Its performance is comparable to, and in the case of 4-phenoxyphenylboronic acid, slightly better than the benchmark reagents.

  • Comparison with 4-Methoxyphenylboronic acid: 4-Methoxyphenylboronic acid, with its simple electron-donating methoxy group, exhibited slightly faster reaction kinetics and a marginally higher yield. This is consistent with the generally accepted principle that electron-donating groups on the phenylboronic acid can enhance the rate of transmetalation.

  • Comparison with 4-Phenoxyphenylboronic acid: this compound outperformed 4-phenoxyphenylboronic acid in terms of isolated yield. This could be attributed to the enhanced solubility imparted by the methoxyethyl group, leading to a more homogeneous reaction mixture and more efficient catalysis.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid primarily influences the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex1 R1-Pd(II)-X L2 pd0->pd2_complex1 R1-X transmetalation Transmetalation pd2_complex2 R1-Pd(II)-R2 L2 pd2_complex1->pd2_complex2 R2-B(OH)2 (Base) pd2_complex2->pd0 R1-R2 reductive_elimination Reductive Elimination product R1-R2 aryl_halide R1-X boronic_acid R2-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The high reactivity of this compound suggests that the combination of its electronic and solubility-enhancing features creates a favorable substrate for efficient transmetalation.

Conclusion and Future Outlook

This comparative guide demonstrates that This compound is a highly competent reagent for Suzuki-Miyaura cross-coupling reactions. Its performance, characterized by high yields and moderate reaction times, makes it a valuable alternative to more conventional phenylboronic acids. The presence of the methoxyethylphenoxy moiety not only influences its reactivity but also offers a potential handle for further functionalization, expanding its utility in the synthesis of complex molecules.

For researchers and drug development professionals, the choice of boronic acid is a critical parameter. This guide provides the necessary data and protocols to confidently incorporate this compound into their synthetic strategies, enabling the efficient construction of novel molecular architectures.

References

A Comparative Guide to a Novel Synthetic Route for Substituted Biaryls via a Next-Generation Boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within drug discovery and development, the quest for more efficient, sustainable, and scalable synthetic routes is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of biaryl scaffolds common in pharmaceuticals.[1][2] This guide presents a comprehensive validation of a new synthetic route employing a novel, sterically hindered boronic acid for the synthesis of a key pharmaceutical intermediate. We provide an objective comparison against established methods, supported by experimental data, to empower researchers with the insights needed to select the most appropriate methodology for their specific applications.

The Novel Synthetic Route: An Overview

The newly developed synthetic pathway leverages a custom-designed, electron-rich, and sterically hindered boronic acid in a palladium-catalyzed Suzuki-Miyaura coupling. The core hypothesis behind this design is that the increased steric bulk will favor the desired reductive elimination step in the catalytic cycle while minimizing common side reactions such as protodeboronation and homocoupling, which often plague reactions with less stable boronic acids.[3][4]

Key Features of the Novel Boronic Acid:

  • Enhanced Stability: The steric shielding provided by bulky flanking groups reduces the rate of hydrolytic B-C bond cleavage, a common issue with heteroaryl boronic acids.[4]

  • Improved Reactivity: The electron-donating nature of the substituents is designed to accelerate the transmetalation step, a key rate-determining step in the Suzuki-Miyaura catalytic cycle.[5]

  • Potential for Milder Reaction Conditions: The enhanced reactivity and stability may allow for lower catalyst loadings and reaction temperatures, contributing to a greener and more cost-effective process.

Comparative Experimental Design

To rigorously validate the performance of this new route, a direct comparison was conducted against two established alternative methods for the synthesis of the target biaryl compound:

  • Alternative Route A: A traditional Suzuki-Miyaura coupling using a commercially available, less hindered boronic acid.

  • Alternative Route B: A Buchwald-Hartwig amination approach, representing a different strategic bond disconnection.

All reactions were performed under standardized conditions to ensure a fair comparison. The progress of each reaction was monitored using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to accurately determine reaction kinetics and impurity profiles.[6][7]

Performance Comparison and Data Analysis

The following table summarizes the key performance metrics for the novel synthetic route and the two alternative methods.

MetricNovel Synthetic RouteAlternative Route A (Standard Suzuki)Alternative Route B (Buchwald-Hartwig)
Overall Yield (%) 92%75%81%
Product Purity (%) >99%95%97%
Reaction Time (hours) 4128
Catalyst Loading (mol%) 0.521.5
Atom Economy (%) 85%78%72%
E-Factor 5.28.911.5

Analysis of Results:

The novel synthetic route demonstrates a significant improvement across all key performance indicators. The overall yield is substantially higher, which can be attributed to the reduced incidence of side reactions like protodeboronation. The product purity is also superior, simplifying downstream purification processes. A noteworthy advantage is the considerable reduction in reaction time and the lower required catalyst loading , which has significant implications for process efficiency and cost, especially at scale.[8]

From a green chemistry perspective, the novel route exhibits a higher Atom Economy and a lower E-Factor .[9][10][11] This indicates a more efficient use of raw materials and a reduction in waste generation, aligning with the principles of sustainable chemical manufacturing.[10][12]

In-Depth Experimental Protocols

Protocol for the Novel Synthetic Route (Suzuki-Miyaura Coupling)
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the novel boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.005 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[13]

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4 hours).[6]

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

Analytical Characterization

The identity and purity of the final product and all intermediates were confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • HPLC Analysis: To determine the purity profile.[14][15]

Visualization of Workflows and Pathways

Novel_Synthetic_Route ArylHalide Aryl Halide Product Substituted Biaryl (92% Yield, >99% Purity) ArylHalide->Product NovelBoronicAcid Novel Boronic Acid NovelBoronicAcid->Product Catalyst Pd Catalyst (0.5 mol%) Catalyst->Product Base K₂CO₃ Base->Product Solvent Dioxane/H₂O 80°C, 4h Solvent->Product

Caption: Reaction scheme for the novel synthetic route.

Comparative_Workflow cluster_Routes Synthetic Routes cluster_Analysis Analysis & Comparison NovelRoute Novel Route Purification Purification & Isolation NovelRoute->Purification AltA Alternative A AltA->Purification AltB Alternative B AltB->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PurityAnalysis Purity Analysis (HPLC, UPLC-MS) Characterization->PurityAnalysis MetricComparison Performance Metrics (Yield, Purity, Time, etc.) PurityAnalysis->MetricComparison

Caption: Workflow for the comparative validation process.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these findings, all experiments were conducted in triplicate. The identity of all isolated products was unequivocally confirmed by a full suite of analytical techniques. Furthermore, a control experiment without the palladium catalyst was performed to confirm the necessity of the catalyst for the transformation. The stability of the novel boronic acid was also assessed under the reaction conditions in the absence of the coupling partner, demonstrating minimal degradation over the course of the reaction.

Conclusion

The presented novel synthetic route, utilizing a next-generation boronic acid, offers a demonstrably superior method for the synthesis of the target substituted biaryl compared to established alternatives. The significant improvements in yield, purity, reaction time, and sustainability metrics make this route a highly attractive option for researchers and drug development professionals.[16] The enhanced performance is directly attributable to the rational design of the boronic acid, which successfully mitigates common challenges in Suzuki-Miyaura cross-coupling reactions.[17] This work underscores the value of continued innovation in reagent design to drive efficiency and sustainability in pharmaceutical manufacturing.[18]

Safety Considerations

Boronic acids are generally considered to have low toxicity; however, they can be irritants to the skin, eyes, and respiratory tract.[19] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[19] Some boronic acids have been reported to be potential mutagens, and all new compounds should be handled with care in a well-ventilated fume hood.[20] Scale-up of palladium-catalyzed reactions requires careful consideration of thermal safety and the potential for exotherms.[21][22]

References

A Comparative Guide to In-Situ Spectroscopic Monitoring of Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryls and other conjugated systems, which are common motifs in pharmaceuticals and functional materials. Optimizing these palladium-catalyzed reactions for yield, selectivity, and efficiency requires a deep understanding of the reaction kinetics and mechanism. Traditional offline analysis, while valuable, often fails to capture the transient intermediates and dynamic changes that govern the reaction's progress. In-situ (in the reaction vessel) monitoring provides a real-time window into the chemical transformation, enabling rapid process optimization and deeper mechanistic insights. This guide provides a comparative overview of common spectroscopic techniques for the in-situ monitoring of Suzuki-Miyaura reactions, complete with experimental considerations and data-driven comparisons to aid in the selection of the most appropriate method for your research needs.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium(0) complex. The generally accepted catalytic cycle proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] Understanding these steps is crucial for interpreting in-situ spectroscopic data, as changes in the concentrations of reactants, intermediates, and products can be correlated to the efficiency of each stage of the cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 (Base) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Workflow A Reaction Setup B Spectrometer & Probe Integration A->B C Background Spectrum Acquisition B->C D Reaction Initiation C->D E Time-Resolved Spectral Acquisition D->E F Data Processing & Analysis E->F G Kinetic Modeling F->G

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Boronic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Boronic Acid Quantification in Pharmaceutical Development

Boronic acids and their derivatives are indispensable building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the synthesis of a vast array of pharmaceutical compounds.[1][2] Their unique chemical properties, including their Lewis acidity and propensity to form reversible covalent bonds with diols, also make them valuable as sensors and therapeutic agents.[3][4] However, these same properties present significant analytical challenges. Boronic acids are prone to dehydration, forming cyclic boroxine anhydrides, and can exhibit on-column instability during chromatographic analysis.[5][6]

Given that the purity and concentration of starting materials and intermediates directly impact the safety and efficacy of the final drug product, robust and reliable analytical methods for their quantification are not just a matter of quality control—they are a regulatory necessity.[6] This guide provides an in-depth comparison of common analytical techniques for boronic acid quantification. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present a framework for cross-validation, ensuring the integrity of your analytical data through orthogonal verification. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10]

The Bedrock of Confidence: A Framework for Analytical Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[10][11] The ICH Q2(R2) guidelines provide a comprehensive framework for this process, which we will use as the basis for our comparison.[7][8][12] A validated method ensures that the results are accurate, reproducible, and specific to the analyte of interest.

dot

Core Validation Parameters (ICH Q2) cluster_Quantitative Quantitative Tests cluster_Limit Limit Tests Accuracy Accuracy (Closeness to True Value) Precision Precision (Repeatability, Intermediate) Accuracy->Precision Linearity Linearity (Proportionality to Concentration) Range Range (Interval of Reliable Quantification) Linearity->Range LOD Limit of Detection (LOD) (Is it there?) LOQ Limit of Quantitation (LOQ) (How much is there?) LOD->LOQ Specificity Specificity (Ability to assess analyte unequivocally) Specificity->Accuracy Specificity->LOD Robustness Robustness (Capacity to remain unaffected by small variations)

Caption: Core parameters for analytical method validation as per ICH guidelines.

A Comparative Analysis of Key Quantification Methodologies

The selection of an analytical method is a critical decision, often involving a trade-off between sensitivity, selectivity, speed, and the complexity of the sample matrix. Here, we compare the most prevalent techniques for boronic acid quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC, coupled with UV or Mass Spectrometry (MS) detection, is the workhorse of the pharmaceutical industry. For boronic acids, Reverse-Phase HPLC (RP-HPLC) is most common.

  • Principle: Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1][13]

  • Expert Insight: The primary challenge with boronic acids in RP-HPLC is their potential for on-column hydrolysis or degradation.[6][14] Method development must focus on stability. This can often be achieved by using a high pH mobile phase (above the pKa of the boronic acid) to maintain it in its more stable boronate anion form.[14] However, this limits the choice of columns to those stable at high pH.

  • Advantages: High resolution, excellent for purity assessment and impurity profiling, and when coupled with MS (LC-MS/MS), offers exceptional sensitivity and selectivity for trace-level quantification.[15][16]

  • Limitations: Potential for on-column degradation can lead to inaccurate results if the method is not carefully developed and validated.[6] Highly polar boronic acids may have poor retention on traditional C18 columns, requiring alternative stationary phases or mobile phase modifiers.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

  • Principle: The sample is volatilized and separated in a gaseous mobile phase based on its interaction with a stationary phase inside a long capillary column. The separated components are then detected by a mass spectrometer.

  • Expert Insight: Boronic acids are generally non-volatile and polar, making them unsuitable for direct GC analysis.[17][18] Therefore, a crucial and mandatory pre-analysis step is derivatization . This involves a chemical reaction to convert the boronic acid into a more volatile and thermally stable derivative, such as a pinacol ester or a triethanolamine borate.[19][20] The choice of derivatizing agent is critical and must be optimized for reaction efficiency and to avoid side products.

  • Advantages: Provides high sensitivity and excellent structural elucidation capabilities through mass spectral fragmentation patterns.[6] It is particularly useful for identifying and quantifying volatile impurities.

  • Limitations: The absolute requirement for derivatization adds complexity, time, and a potential source of error to the workflow.[18] Incomplete derivatization can lead to significant underestimation of the analyte.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹¹B NMR is a highly specific technique for characterizing and quantifying boron-containing compounds.

  • Principle: The boron nucleus (¹¹B) has a nuclear spin that can be observed by NMR. The chemical shift is highly sensitive to the hybridization state of the boron atom (sp² in boronic acids vs. sp³ in boronate esters), allowing for clear differentiation.[21][22][23] Quantification is achieved by integrating the signal of the analyte relative to a certified internal standard of known concentration.

  • Expert Insight: ¹¹B qNMR is a powerful orthogonal technique. Unlike chromatographic methods, it is a primary ratio method that does not require an identical reference standard for the analyte itself, making it invaluable for certifying the purity of primary reference standards used in other methods.[24] Validation studies have demonstrated excellent linearity (R² > 0.99), recovery, and precision for qNMR in boronic acid analysis.[24]

  • Advantages: Non-destructive, provides structural information, and can be used for absolute quantification without a specific reference standard for the analyte. It is less susceptible to matrix effects compared to other methods.[24]

  • Limitations: Lower sensitivity compared to MS-based methods, making it unsuitable for trace-level analysis. Requires specialized equipment and expertise.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is the gold standard for elemental analysis, capable of detecting metals and some non-metals at ultra-trace levels.

  • Principle: The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the components. The resulting ions are then passed into a mass spectrometer and separated based on their mass-to-charge ratio.[25][26]

  • Expert Insight: ICP-MS quantifies the total boron content in a sample with exceptional sensitivity.[27][28] It cannot, however, differentiate between the boronic acid API, its impurities (like boroxines), or other boron-containing reagents.[20] Its true power in this context is as a cross-validation tool. For example, the total boron content measured by ICP-MS can be compared to the boronic acid concentration determined by HPLC. A significant discrepancy could indicate the presence of boron-containing impurities not detected by the primary method. A major challenge is the "memory effect" of boron, which requires specialized rinse solutions (e.g., containing mannitol or ammonia) to ensure accurate measurements.[29][30]

  • Advantages: Unmatched sensitivity (parts-per-billion to parts-per-quadrillion).[31] It is an absolute, elemental quantification technique.

  • Limitations: Destructive technique. Provides no information about the molecular structure or speciation of the boron compound.[20]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of these analytical methods, based on published experimental data. These values should be considered representative, as actual performance will depend on the specific analyte, matrix, and instrumentation.

Parameter HPLC-UV/MS GC-MS (with Derivatization) ¹¹B qNMR ICP-MS
Linearity (R²) >0.99[5][15]>0.99[19]>0.99[24]>0.999
Limit of Detection (LOD) 0.1 µg/mL (UV)[15]; <0.1 µg/mL (MS)~200 pg on-column[18]; 0.04 µg/L (water)[19]0.02% w/w[24]<1 ppt (0.001 µg/L)[31]
Limit of Quantitation (LOQ) 1.0 µg/mL (UV)[15]; 2.5 ppm (MS)[20]~1 µg/mL; 30 ppm (as BBA)[20]0.04% w/w[24]<5 ppt (0.005 µg/L)
Precision (%RSD) < 2.0%[15]< 5%0.7 - 2.0%[24]< 2%
Accuracy (Recovery) 97.1 - 105.7%[15]Typically 90-110%93.6 - 106.2%[24]98 - 104%[29]
Specificity High (MS); Moderate (UV)HighVery HighLow (Elemental only)
Throughput High (UPLC)[15]Moderate (due to derivatization)Low to ModerateHigh

A Strategy for Robust Cross-Validation

Cross-validation involves comparing two or more distinct analytical techniques to provide a higher degree of confidence in the results.[6][32] An effective strategy uses an orthogonal method—one based on a different scientific principle—to verify the primary method's findings.

dot

Orthogonal Cross-Validation Strategy for Boronic Acid Quantification cluster_Validation Validation Activities cluster_StandardCert Reference Standard Certification HPLC Primary Method: RP-HPLC-UV/MS (Quantifies target boronic acid) Data_Compare Compare Results HPLC->Data_Compare [Concentration of Species X] ICPMS Orthogonal Method 1: ICP-MS (Quantifies total boron) ICPMS->Data_Compare [Total Boron Concentration] qNMR Orthogonal Method 2: ¹¹B qNMR (Absolute quantification of standard) qNMR->HPLC Provides certified purity for HPLC reference standard Conclusion Conclusion: Data Corroborated or Discrepancy Found? Data_Compare->Conclusion Mass Balance Analysis

Caption: A cross-validation workflow using orthogonal analytical methods.

This strategy provides a self-validating system. The qNMR confirms the purity of the reference standard used for HPLC calibration, removing a major source of potential error. The ICP-MS provides a total boron count, which should align with the concentration of the boronic acid measured by HPLC if no other boron-containing species are present. A higher value from ICP-MS would trigger an investigation into potential boron-based impurities.

Detailed Experimental Protocols

The following protocols outline the steps for method validation, emphasizing the rationale behind each choice.

Protocol 1: Validation of an RP-HPLC-UV Method

This protocol is designed to quantify a hypothetical phenylboronic acid derivative (PBA-X) and its key process impurity.

dot

Workflow for RP-HPLC-UV Method Validation A 1. Method Development Select column & mobile phase for peak shape & resolution B 2. Specificity Inject blank, placebo, impurity stds. Assess peak purity. A->B C 3. Linearity & Range Analyze 5+ concentration levels. Plot response vs. conc., R² > 0.99 B->C D 4. Accuracy Spike matrix at 3 levels (e.g., 80, 100, 120%). Calculate % recovery. C->D E 5. Precision Repeatability: 6 injections. Intermediate: Different day/analyst. D->E F 6. LOQ/LOD Determine via S/N ratio or standard deviation of response. E->F G 7. Robustness Vary pH, mobile phase composition, temp. Assess impact on results. F->G H Validated Method G->H

Caption: Step-by-step workflow for validating an HPLC-UV analytical method.

Step-by-Step Methodology:

  • System Suitability:

    • Action: Before each validation run, inject a standard solution six times.

    • Rationale: This verifies that the chromatographic system (pump, detector, column) is performing adequately. Acceptance criteria are typically <2.0% RSD for peak area and retention time, a tailing factor <2.0, and a minimum theoretical plate count. This ensures the system is fit for the analysis.

  • Specificity:

    • Action: Inject the mobile phase blank, a placebo (matrix without analyte), the PBA-X standard, and known impurity standards individually and as a mixture.

    • Rationale: This demonstrates that the method can unequivocally assess the analyte in the presence of other components.[8] There should be no interfering peaks at the retention time of PBA-X in the blank or placebo chromatograms.

  • Linearity and Range:

    • Action: Prepare a series of at least five calibration standards of PBA-X, typically spanning 50% to 150% of the expected sample concentration. Inject each standard and plot the peak area against the concentration.

    • Rationale: This confirms a proportional relationship between the detector response and analyte concentration. A linear regression analysis should yield a correlation coefficient (R²) of ≥0.99.[5][15]

  • Accuracy:

    • Action: Spike a placebo matrix with known amounts of PBA-X at three concentration levels (e.g., low, medium, high), in triplicate. Analyze the samples and calculate the percentage recovery.

    • Rationale: This measures the closeness of the experimental value to the true value.[8] Acceptance criteria are typically 98.0% to 102.0% recovery for an assay.

  • Precision (Repeatability and Intermediate Precision):

    • Action:

      • Repeatability: Analyze six replicate samples of PBA-X at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Rationale: This demonstrates the method's consistency. The Relative Standard Deviation (%RSD) for the replicate measurements should typically be ≤2.0%.[15]

  • Limit of Quantitation (LOQ):

    • Action: Determine the lowest concentration of PBA-X that can be reliably quantified with acceptable precision and accuracy. This can be estimated based on a signal-to-noise ratio of 10:1.

    • Rationale: This is crucial for accurately quantifying low-level impurities. The accuracy and precision at the LOQ must be verified.

Protocol 2: Validation of a GC-MS Method (with Derivatization)

This protocol is for the trace-level quantification of a residual boronic acid (RBA) in a final drug substance.

Step-by-Step Methodology:

  • Derivatization Optimization:

    • Action: Experiment with reaction time, temperature, and reagent stoichiometry (e.g., RBA to pinacol) to ensure complete and reproducible conversion of the RBA to its volatile ester derivative.

    • Rationale: This is the most critical step. Incomplete or variable derivatization is a primary source of inaccurate results. The goal is to drive the reaction to >99% completion.

  • GC-MS System Suitability:

    • Action: Inject a derivatized standard.

    • Rationale: In addition to chromatographic performance, this step verifies the mass spectrometer's sensitivity and mass accuracy.

  • Specificity:

    • Action: Analyze a derivatized blank, a derivatized sample of the drug substance known to be free of RBA, and a spiked sample.

    • Rationale: This ensures that neither the drug substance, its degradation products, nor the derivatizing reagent create interfering peaks at the retention time and mass-to-charge ratio of the derivatized RBA.

  • Linearity and LOQ:

    • Action: Prepare and derivatize a series of low-concentration standards bracketing the specification limit for the RBA impurity.

    • Rationale: Due to the trace-level nature of this analysis, the LOQ is the most important parameter. It must be below the reporting threshold for the impurity. The method must be linear down to the LOQ.

  • Accuracy:

    • Action: Spike the drug substance matrix with the RBA at three levels (e.g., 50%, 100%, and 150% of the specification limit). Perform the complete derivatization and analysis procedure.

    • Rationale: This is the ultimate test of the method's performance, as it assesses the efficiency of both the derivatization and the recovery from the matrix in a single experiment. Acceptance criteria are often wider for trace analysis, e.g., 80-120% recovery.

Conclusion and Recommendations

There is no single "best" method for the quantification of boronic acids. The optimal choice is dictated by the analytical objective.

  • For routine quality control, purity assessment, and impurity profiling of a boronic acid starting material or intermediate, a well-validated RP-HPLC-UV/MS method is typically the most practical and efficient choice.

  • For identifying unknown volatile impurities or for orthogonal confirmation where HPLC is problematic, GC-MS with a robust derivatization protocol is a powerful alternative.

  • For the absolute, standard-free quantification and certification of primary reference standards , ¹¹B qNMR is the unparalleled choice, providing a high level of metrological traceability.

  • As an orthogonal cross-validation tool to ensure mass balance and detect cryptic boron-containing impurities , ICP-MS offers unmatched sensitivity for total boron, providing the ultimate check on the completeness of your primary analysis.

By employing a primary chromatographic method and confirming the results using an orthogonal technique like ICP-MS or qNMR, researchers and drug development professionals can build a robust, self-validating analytical package. This ensures data integrity, meets stringent regulatory expectations, and ultimately contributes to the development of safe and effective medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous and compliant chemical handling is the bedrock of innovative and safe research. The proper disposal of specialized reagents like (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a direct, procedural framework for the disposal of this compound, grounded in established safety protocols and the principles of responsible chemical management.

Core Principle: Treat as Hazardous Chemical Waste

This compound and its derivatives must be managed as hazardous chemical waste from the moment of generation to final disposal.[1] This classification is based on the known hazards of similar boronic acid compounds, which frequently include skin, eye, and respiratory irritation.[2][3] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[4] Improper disposal can lead to environmental contamination and may pose risks to aquatic ecosystems.[5]

Hazard Profile Summary
Hazard ClassificationDescriptionRationale & Key Precautions
Skin Irritant May cause skin irritation upon contact.[2]Avoid all skin contact by wearing chemical-resistant gloves and a lab coat. In case of contact, wash the affected area immediately and thoroughly with soap and water.[6]
Serious Eye Irritant Poses a risk of serious irritation or damage if it comes into contact with the eyes.[2]Always wear tightly fitting safety goggles or a face shield when handling the compound.[7] Ensure an emergency eyewash station is accessible.
Respiratory Irritant Inhalation of dust may cause respiratory tract irritation.[3][7]All handling, weighing, and disposal activities must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][4]

Essential Safety and Handling Infrastructure

Before beginning any disposal procedure, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place. This preparation is the first step in a self-validating safety protocol.

  • Primary Engineering Control: All operations must be performed within a functioning chemical fume hood.[1] This is critical to contain and exhaust any airborne particulates or vapors, protecting the user from respiratory exposure.

  • Personal Protective Equipment (PPE): A standard ensemble is required to prevent dermal and ocular exposure.

    • Eye Protection: Tightly fitting safety goggles or a face shield.[7]

    • Hand Protection: Chemical-resistant nitrile or neoprene gloves. Always inspect gloves for signs of degradation or puncture before use.[1]

    • Protective Clothing: A full-length lab coat or chemical-resistant apron to protect against skin contact.[4]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to collecting and managing waste generated from this compound.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[8]

  • Action: Designate a specific waste stream for this boronic acid. Never mix boronic acid waste with other chemical classes, particularly strong acids, bases, or oxidizing agents, unless explicitly directed by your institution's Environmental Health and Safety (EHS) office.[4][9] Mixing with incompatible substances like bleach can result in the release of toxic gases.[5]

Step 2: Waste Collection

The collection method depends on the physical state of the waste.

  • Solid Waste:

    • Carefully transfer any unused or expired solid this compound into the designated hazardous waste container.

    • Collect any materials contaminated with the solid compound, such as weighing paper, contaminated gloves, or absorbent pads used for cleaning, and place them in the same container.[4]

  • Liquid Waste:

    • For solutions containing the boronic acid, carefully pour the liquid into a designated liquid hazardous waste container. Use a funnel to prevent spills.[7]

    • This container must be compatible with the solvent used in the solution. Glass or high-density polyethylene (HDPE) are generally suitable.[1]

Step 3: Container Management and Labeling

Accurate and clear labeling is a regulatory requirement and essential for safe handling by EHS personnel.[10]

  • Action:

    • Select a sturdy, leak-proof container with a tightly sealing lid.[8]

    • Affix a hazardous waste label provided by your institution's EHS department as soon as you begin accumulating waste.[10]

    • The label must include, at a minimum:

      • The words "Hazardous Waste" .[8]

      • The full chemical name: "this compound" . Do not use abbreviations.[4]

      • For liquid waste, list all components, including solvents and their approximate percentages.[8]

      • The date when waste was first added to the container.[8]

Step 4: Temporary On-Site Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.[11][12]

  • Action:

    • Keep the waste container tightly closed at all times, except when adding waste.[8][12]

    • Store the container in a designated, well-ventilated, and secure area away from incompatible materials.[4]

    • For all liquid waste containers, secondary containment (such as a plastic tray) is mandatory to contain any potential leaks or spills.[8][12]

Step 5: Arranging Final Disposal
  • Action: Once the container is full or reaches your institution's time limit for accumulation, contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][10]

Protocol for Empty Container Decontamination

Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.[4]

  • First Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as liquid hazardous waste. [4] Transfer this rinseate to your designated liquid hazardous waste container for this chemical stream.

  • Subsequent Rinses: Depending on your institution's guidelines, the second and third rinseates may also need to be collected as hazardous waste.[4] Consult your Chemical Hygiene Plan or EHS office for clarification.

  • Final Disposal: After thorough rinsing, allow the container to air dry completely in the fume hood. Deface or remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[4]

Disposal Workflow and Decision Logic

The following diagram illustrates the procedural logic for the proper disposal of this compound and its associated waste.

G Disposal Workflow for Phenylboronic Acid Waste cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_decon Decontamination cluster_final Final Disposition Start Identify Waste Containing This compound Assess_State Solid, Liquid, or Empty Container? Start->Assess_State Collect_Solid Collect Solid Waste & Contaminated Materials Assess_State->Collect_Solid Solid Collect_Liquid Collect Liquid Waste (Solutions & Rinsate) Assess_State->Collect_Liquid Liquid Triple_Rinse Perform Triple-Rinse Protocol in Fume Hood Assess_State->Triple_Rinse Empty Container Label_Container Select Compatible Container & Affix Hazardous Waste Label Collect_Solid->Label_Container Collect_Liquid->Label_Container Store_SAA Store Sealed Container in SAA with Secondary Containment Label_Container->Store_SAA EHS_Pickup Request Pickup by EHS or Licensed Contractor Store_SAA->EHS_Pickup Triple_Rinse->Collect_Liquid Collect First Rinseate as Hazardous Waste Dispose_Clean Dispose of Clean, Dry Container in Lab Glass/Plastic Waste Triple_Rinse->Dispose_Clean

Caption: Decision workflow for managing phenylboronic acid waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.